Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3 |
InChI Key |
SZWLAJXMAPFGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CS1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate
Executive Summary
This technical guide details the synthesis of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate , a tetrasubstituted alkene widely utilized as a pharmacophore precursor. Unlike the facile condensation of aldehydes (forming acrylates), this protocol addresses the specific challenges associated with ketone condensation (2-acetylthiophene). The steric hindrance and reduced electrophilicity of the ketone carbonyl require forcing conditions to drive the equilibrium.
This document outlines a robust Ammonium Acetate-catalyzed Knoevenagel Condensation using a Dean-Stark apparatus to ensure high yields, alongside mechanistic insights and troubleshooting protocols for the "stubborn" ketone substrate.
Retrosynthetic Analysis & Strategy
The target molecule is a classic Knoevenagel adduct. The strategic disconnection occurs at the C2-C3 double bond.
-
Target: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate
-
Precursors:
-
2-Acetylthiophene (Ketone): The electrophile. Note that the methyl group at the carbonyl position significantly reduces reactivity compared to thiophene-2-carboxaldehyde.
-
Ethyl Cyanoacetate (Active Methylene): The nucleophile.[1] The flanking electron-withdrawing groups (-CN and -COOEt) acidify the methylene protons (
).
-
Critical Consideration: The reaction is reversible. Because the ketone is less reactive, the equilibrium constant (
Mechanistic Insight: The Ketone Challenge
The reaction proceeds via a base-catalyzed Knoevenagel cycle.[2][3] The rate-determining step for ketones is often the initial nucleophilic attack or the subsequent dehydration, depending on conditions.
Reaction Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the reversibility caused by water accumulation.
Experimental Protocol
Method: Ammonium Acetate Catalyzed Condensation with Azeotropic Water Removal. Scale: 50 mmol (Representative).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][4][5][6][7][8][9][10][11] | Amount | Role |
| 2-Acetylthiophene | 126.18 | 1.0 | 6.31 g | Substrate |
| Ethyl Cyanoacetate | 113.11 | 1.2 | 6.79 g (6.4 mL) | Nucleophile |
| Ammonium Acetate | 77.08 | 0.2 | 0.77 g | Catalyst |
| Glacial Acetic Acid | 60.05 | 0.4 | 1.2 mL | Co-catalyst |
| Toluene | 92.14 | Solvent | 60 mL | Azeotrope former |
Step-by-Step Procedure
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-acetylthiophene (6.31 g), ethyl cyanoacetate (6.79 g), ammonium acetate (0.77 g), and glacial acetic acid (1.2 mL) to the flask.
-
Solvent: Add Toluene (60 mL). Ensure the Dean-Stark trap is also filled with toluene.
-
Reflux: Heat the mixture to vigorous reflux (
bath temp). You must see solvent condensing and water droplets separating in the trap.-
Checkpoint: The reaction typically requires 12–24 hours for ketones. Monitor the water volume in the trap; theoretical yield of water is ~0.9 mL.
-
-
Monitoring: Check TLC (20% EtOAc in Hexanes). The ketone spot (
) should diminish; the product spot will be less polar. -
Workup:
-
Cool the reaction to room temperature.[8]
-
Wash the toluene layer with water (
) to remove the catalyst. -
Wash with saturated
( ) to remove acetic acid traces. -
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
-
-
Purification:
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Data Interpretation
Unlike the aldehyde-derived acrylate, this product is a tetrasubstituted alkene .
-
Key Distinction: There is NO vinylic proton singlet at
8.0–8.5 ppm. -
Diagnostic Signal: Look for the allylic methyl group (singlet) which will be deshielded by the double bond.
Expected Spectroscopic Data
| Technique | Signal / Value | Assignment |
| 1H NMR ( | Thiophene Ring Protons | |
| Ester | ||
| Allylic Methyl ( | ||
| Ester | ||
| IR (KBr) | ||
| Stereochemistry | Mixture of E/Z | Usually, the isomer with Thiophene trans to the Ester is favored, but mixtures are common.[1][6][13] |
Optimization & Troubleshooting
| Issue | Root Cause | Solution |
| Low Conversion (<30%) | Water accumulation in solvent. | Ensure Dean-Stark trap is functioning. Use fresh, dry Toluene. |
| No Reaction | Ketone is unreactive. | Switch to TiCl4/Pyridine method (Lewis Acid catalysis) or Microwave irradiation ( |
| Oiling Out | Impurities preventing crystallization. | Triturate with cold hexanes. Seed with a crystal if available. |
| Double Bond Isomerization | Acidic workup too harsh. | Neutralize fully with |
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link
-
Goumont, R., et al. (2009).[12] Synthesis of thiophene derivatives via Knoevenagel condensation. Journal of Chemical Research. (Contextual grounding for thiophene reactivity).
-
Prajapati, D., et al. (2004). Microwave-promoted Knoevenagel condensation of ketones. ARKIVOC, (i), 4-8. Link
- Lehnert, W. (1970). Knoevenagel Condensation with TiCl4/Base. Tetrahedron Letters, 11(54), 4723-4724. (Reference for the Titanium Tetrachloride method for stubborn ketones).
-
BLD Pharm. (2023). Product Data: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate. Link
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An In-Depth Technical Guide to the Characterization of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiophene-Containing Scaffolds
Thiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their versatile pharmacological activities span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The title compound, Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, represents a promising scaffold for further chemical exploration and drug discovery efforts. Its α,β-unsaturated nitrile and ester functionalities offer multiple points for chemical modification and potential interactions with biological targets. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a roadmap for its preparation and analysis.
Synthesis of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate: A Modern Approach to the Knoevenagel Condensation
The most direct and efficient route to Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 2-acetylthiophene.[4] Modern iterations of this reaction often employ mild catalysts and solvent-free or environmentally benign conditions to improve yields and simplify purification.
Proposed Synthetic Protocol
A likely and efficient protocol for the synthesis of the title compound is as follows:
-
To a round-bottom flask, add 2-acetylthiophene (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of a weak base, such as piperidine or a modern catalyst like diisopropylethylammonium acetate (DIPEAc), which has been shown to be effective in similar condensations.[4]
-
The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol or toluene.
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization or column chromatography.
The use of a ketone (2-acetylthiophene) in the Knoevenagel condensation can sometimes be more challenging than with aldehydes. However, the use of appropriate catalysts and reaction conditions can drive the reaction to completion, affording the desired product in good yield.
Caption: Synthetic workflow for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate.
Comprehensive Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. We will consider both ¹H and ¹³C NMR.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is expected to show distinct signals for the ethyl ester, the methyl group on the double bond, and the thiophene ring protons.
-
Ethyl Ester Protons: A quartet at approximately 4.3 ppm (2H) corresponding to the -OCH₂- group, coupled to a triplet at around 1.3 ppm (3H) from the -CH₃ group.
-
Methyl Protons: A singlet at approximately 2.5-2.7 ppm (3H) for the methyl group attached to the double bond. This signal will be a key differentiator from the acrylate analogue.
-
Thiophene Ring Protons: The 2-substituted thiophene ring will exhibit a characteristic three-proton multiplet system, likely in the range of 7.0-7.8 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the butenoate substituent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around 162-165 ppm.
-
Olefinic Carbons: The two carbons of the C=C double bond will appear at approximately 100-110 ppm (the carbon bearing the cyano and ester groups) and 150-160 ppm (the carbon attached to the thiophene ring and the methyl group).
-
Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm.
-
Thiophene Ring Carbons: The four carbons of the thiophene ring will give rise to signals in the aromatic region, typically between 125-140 ppm.
-
Ethyl Ester and Methyl Carbons: The -OCH₂- carbon of the ethyl group is expected around 62 ppm, and the -CH₃ carbon at approximately 14 ppm. The methyl group on the double bond should appear in the range of 20-25 ppm.
| Predicted Spectroscopic Data | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Ethyl Group | 1.3 (t, 3H), 4.3 (q, 2H) | 14.2, 62.5 | 2980 (C-H) | [M-CH₃]⁺, [M-OCH₂CH₃]⁺ |
| Methyl Group | 2.6 (s, 3H) | 22.0 | 2940 (C-H) | [M-CH₃]⁺ |
| Thiophene Ring | 7.0-7.8 (m, 3H) | 127-140 | 3100 (C-H), 1450 (C=C) | [M-C₄H₃S]⁺ |
| Nitrile Group | - | 116 | 2220 (C≡N) | - |
| Ester Group | - | 163 | 1720 (C=O), 1250 (C-O) | [M-OCH₂CH₃]⁺ |
| Alkene Group | - | 105, 155 | 1620 (C=C) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate will be characterized by several strong absorption bands.
-
C≡N Stretch: A sharp, strong absorption band around 2220 cm⁻¹ is indicative of the nitrile group.
-
C=O Stretch: A strong, sharp band in the region of 1715-1725 cm⁻¹ will correspond to the ester carbonyl group. Conjugation with the double bond slightly lowers this frequency.
-
C=C Stretch: An absorption band around 1620 cm⁻¹ will be present due to the carbon-carbon double bond.
-
C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1250-1300 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches from the thiophene ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate (molecular formula: C₁₁H₁₁NO₂S), the expected molecular weight is approximately 221.28 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) should be observed at m/z = 221. Key fragmentation pathways would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at [M-45]⁺.
-
Loss of an ethyl radical (-CH₂CH₃) to give a fragment at [M-29]⁺.
-
Loss of a methyl radical (-CH₃) from the butenoate chain to give a fragment at [M-15]⁺.
-
Cleavage of the thiophene ring.
Caption: A typical workflow for the synthesis and characterization of a novel organic compound.
Potential Applications in Drug Development
The structural motifs present in Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate suggest several potential avenues for drug development. The α,β-unsaturated nitrile moiety is a known Michael acceptor and can covalently interact with biological nucleophiles, a mechanism exploited by some anticancer agents. Furthermore, the thiophene ring is a well-established pharmacophore that can be further functionalized to modulate activity and selectivity against various targets.[1][3] This compound could serve as a valuable starting point for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities.
Conclusion and Future Directions
This technical guide has outlined a robust strategy for the synthesis and comprehensive characterization of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate. The proposed Knoevenagel condensation provides a reliable route to this promising scaffold. The detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, based on sound chemical principles and data from closely related analogues, offers a solid framework for its identification and purity assessment. Future work should focus on the experimental validation of these predictions and the exploration of the chemical reactivity of this molecule to generate novel derivatives with potential therapeutic applications. The insights provided herein are intended to empower researchers in their efforts to develop the next generation of thiophene-based therapeutics.
References
- Reddy, B. V. S., Kumar, V. P., & Reddy, Y. T. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71.
-
Supporting Information for Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]
- Ibrahim, M. A., Al-Refai, M., & Al-Azani, M. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
-
PubChem. (n.d.). Ethyl 2-cyano-3-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]
-
Supporting Information for Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]
-
MolPort. (n.d.). ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate. Retrieved February 14, 2024, from [Link]
-
Abdou, W. M., & Strekowski, L. (2007). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates and their conversion to pyrimidine thiones. ResearchGate. Retrieved February 14, 2024, from [Link]
-
Tarasova, N. P., Krivoborodov, E. G., Zanin, A., & Mezhuev, Y. (2021). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. ResearchGate. Retrieved February 14, 2024, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 14, 2024, from [Link]
-
Hranjec, M., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. Retrieved February 14, 2024, from [Link]
-
Tarasova, N. P., Krivoborodov, E. G., Zanin, A., & Mezhuev, Y. (2021). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). ResearchGate. Retrieved February 14, 2024, from [Link]
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An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectral characteristics of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, a compound of interest in synthetic chemistry and materials science. Due to the absence of published experimental spectra for this specific molecule, this document employs a predictive approach grounded in established spectroscopic principles. We leverage validated data from the closely related analogue, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, as a reference baseline. This guide details the rationale behind predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers aiming to synthesize or identify this compound. Methodologies for spectral acquisition are detailed, ensuring a self-validating system for experimental replication.
Introduction and Structural Rationale
Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate belongs to the class of α,β-unsaturated cyanoacrylates, which are pivotal building blocks in organic synthesis, known for their utility in Knoevenagel condensation and Michael addition reactions. The incorporation of a thiophene ring introduces unique electronic and steric properties, making such compounds valuable precursors for pharmaceuticals, dyes, and polymers.
A thorough literature search reveals a scarcity of specific experimental data for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate (CAS 201733-74-6)[1]. However, extensive data exists for its immediate structural analogue, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, which lacks the C3-methyl group. This guide will therefore utilize the acrylate as a validated reference compound to predict the spectral behavior of the target butenoate, a standard and necessary practice in synthetic characterization.
Caption: Standardized workflow for spectroscopic analysis.
Analysis of the Reference Compound: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
The spectral data for the reference compound provides the authoritative grounding for our predictions. Data has been compiled from multiple sources to ensure accuracy. [2][3][4]
NMR Spectral Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ethyl-CH₃ | 1.39 | Triplet | 7.12 | -O-CH₂-CH₃ |
| Ethyl-CH₂ | 4.37 | Quartet | 7.12 | -O-CH₂ -CH₃ |
| Thiophene H-4' | 7.27 | Triplet (dd) | ~4.4 | Th-H4 |
| Thiophene H-3', H-5' | 7.85 | Doublet | 4.36 | Th-H3, Th-H5 |
| Vinylic H-3 | 8.38 | Singlet | - | =CH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Ethyl-CH₃ | 14.4 | -O-CH₂-C H₃ |
| Ethyl-CH₂ | 62.9 | -O-C H₂-CH₃ |
| C-2 (cyano-bearing) | 99.8 | >C (CN)COOEt |
| Cyano (-CN) | 116.1 | -C N |
| Thiophene C-4' | 129.0 | Th-C4 |
| Thiophene C-5' | 135.5 | Th-C5 |
| Thiophene C-2' | 136.5 | Th-C2 (ipso) |
| Thiophene C-3' | 137.8 | Th-C3 |
| C-3 (vinylic) | 146.9 | =C H-Th |
| C-1 (carbonyl) | 162.9 | C =O |
Note: Data acquired in CD₂Cl₂. Shifts may vary slightly in other solvents. [3][4]
Mass Spectrometry (MS) Data
The Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent sodium adduct.
Predicted Spectral Data for Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate
The introduction of a methyl group at the C3 position is predicted to induce specific, well-understood changes in the spectra.
Predicted ¹H NMR Spectrum
The most significant change will be the replacement of the vinylic singlet at 8.38 ppm with a singlet for the new methyl group.
-
Ethyl Group (CH₂CH₃): The signals for the ethyl ester will remain largely unchanged. Expect a triplet around δ 1.3-1.4 ppm and a quartet around δ 4.3-4.4 ppm.
-
Thiophene Protons: The thiophene signals may experience a minor upfield or downfield shift due to the altered electronic environment, but their multiplicity and coupling patterns will be preserved.
-
C3-Methyl Group: This is the key diagnostic signal. A new singlet, corresponding to the three protons of the methyl group attached to the double bond, is expected. Its chemical shift will likely be in the range of δ 2.4-2.7 ppm . This prediction is based on analogous structures where a methyl group is attached to a double bond conjugated with an electron-withdrawing system. [5]
Predicted ¹³C NMR Spectrum
The carbon skeleton changes will be clearly reflected in the ¹³C NMR spectrum.
-
Ethyl Group & Thiophene Carbons: These will remain similar to the reference compound.
-
C3-Methyl Carbon: A new signal for this methyl carbon is predicted to appear in the aliphatic region, likely between δ 18-25 ppm . [5]* Vinylic Carbons (C2 and C3): These will show the most significant changes.
-
C3: The vinylic carbon, now substituted with a methyl group, will shift significantly downfield from its position in the reference compound (146.9 ppm). A predicted shift to ~155 ppm is reasonable due to the alpha-substituent effect on the sp² carbon.
-
C2: Conversely, the cyano-bearing C2 carbon will likely experience an upfield shift (from 99.8 ppm) due to steric and electronic effects from the adjacent methyl-substituted carbon. A shift to ~110-115 ppm is a plausible estimate.
-
-
Cyano (-CN) and Carbonyl (C=O): These carbons should experience only minor shifts.
Predicted IR Spectrum
The IR spectrum is dominated by functional groups. The addition of a methyl group will add C-H stretching and bending modes but will not fundamentally alter the most prominent peaks.
-
C≡N Stretch: A strong, sharp absorption will remain in the 2220-2230 cm⁻¹ region, characteristic of a conjugated nitrile. [6]* C=O Stretch: A strong absorption from the α,β-unsaturated ester carbonyl group will be present around 1720-1730 cm⁻¹ .
-
C=C Stretch: A strong band for the tetrasubstituted alkene double bond is expected in the 1620-1640 cm⁻¹ range.
-
C-O Stretch: A strong band for the ester C-O linkage will appear in the 1250-1280 cm⁻¹ region.
-
C-H Bonds: Aromatic C-H stretches from the thiophene ring will be just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and new methyl groups will be just below 3000 cm⁻¹.
Predicted Mass Spectrum
-
Molecular Ion: The molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 221.28 g/mol . In high-resolution ESI-MS, the primary ions expected in positive mode would be:
-
[M+H]⁺: m/z 222.0583
-
[M+Na]⁺: m/z 244.0403
-
-
Fragmentation: The fragmentation pattern would be more complex than the acrylate. Key fragmentations would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement if sterically permissible, although α-cleavages are more common for esters. [7]
Caption: Predicted key long-range proton-carbon correlations (HMBC).
Conclusion
This guide establishes a detailed, predictive framework for the spectral characterization of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate. By leveraging validated data from a close structural analogue and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data with high confidence. The provided protocols for data acquisition ensure that subsequent experimental work can be conducted rigorously. This document serves as an essential resource for any researcher engaged in the synthesis and identification of this compound, enabling them to anticipate spectral outcomes and confirm their results with authority. The final elucidation will, of course, depend on the empirical acquisition and interpretation of these spectra.
References
-
Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Royal Society of Chemistry. [Link]
-
Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (2019). National Institutes of Health. [Link]
-
Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (2019). ResearchGate. [Link]
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Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents - Supporting Information. Royal Society of Chemistry. [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar. [Link]
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Ethyl cyanoacetate. NIST WebBook. [Link]
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Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]
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The mass spectrum of ethyl butanoate shows two characteristic peaks due to... Filo. [Link]
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Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates... ResearchGate. [Link]
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Ethyl (2E)-3-(3-thienyl)-2-propenoate. PubChem. [Link]
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INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]
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The Gewald Reaction as a Cornerstone in Medicinal Chemistry: A Technical Guide to the Synthesis and Characterization of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate
Abstract
This technical guide provides an in-depth exploration of a representative C11H11NO2S thiophene derivative, Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate. Thiophene scaffolds are of paramount importance in modern drug discovery, exhibiting a wide array of biological activities.[1][2] This document, intended for researchers, scientists, and professionals in drug development, will dissect the strategic synthesis of this compound via the renowned Gewald reaction, delve into its comprehensive characterization, and discuss its potential therapeutic applications. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Introduction: The Privileged Thiophene Scaffold in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[3][4][5] Its structural and electronic resemblance to a benzene ring allows it to act as a bioisostere, often leading to improved pharmacological profiles. Thiophene derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][6][7] Among the various synthetic routes to functionalized thiophenes, the Gewald reaction stands out for its efficiency and versatility in creating highly substituted 2-aminothiophenes from readily available starting materials.[8][9] This guide will utilize Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate as a model compound to illustrate the practical application and scientific integrity of these chemical principles.
Nomenclature and Structural Elucidation of C11H11NO2S Thiophene Derivatives
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. For the molecular formula C11H11NO2S, a multitude of isomers are possible. The focus of this guide, Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, is named based on the following hierarchical rules:
-
Parent Heterocycle: The core structure is a thiophene ring.
-
Principal Functional Group: The ester group (-COOEt) is the highest priority functional group, hence the "-carboxylate" suffix.
-
Numbering: The thiophene ring is numbered starting from the sulfur atom as position 1. The substituents are given the lowest possible locants, with the principal functional group receiving the highest priority for the lowest number. In this case, the ester is at position 3.
-
Substituents: The remaining groups are named as prefixes in alphabetical order:
-
An amino group at position 2 ("2-amino").
-
A p-tolyl (4-methylphenyl) group at position 4 ("4-(p-tolyl)").
-
An ethyl group as part of the ester ("Ethyl").
-
Therefore, the unambiguous IUPAC name is Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate .
Synthesis via the Gewald Reaction: A Mechanistic and Practical Overview
The Gewald three-component reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, catalyzed by a base.[8][9]
Mechanistic Insights
The reaction proceeds through a cascade of three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (p-methylacetophenone) and the active methylene compound (ethyl cyanoacetate). This step forms an electron-deficient α,β-unsaturated nitrile intermediate. The choice of base (e.g., morpholine, triethylamine, or DBU) is critical to facilitate the initial deprotonation of the active methylene compound without promoting unwanted side reactions.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a nucleophilic attack by the enolate of the Knoevenagel product. This forms a thiolate intermediate.
-
Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon, leading to the formation of a five-membered ring. A subsequent tautomerization and aromatization yield the stable 2-aminothiophene product.
Diagram of the Gewald Reaction Mechanism:
Caption: The three key stages of the Gewald reaction.
Experimental Protocol
Materials:
-
p-Methylacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (solvent)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of p-methylacetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
Add morpholine (2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Base: Morpholine is a mild secondary amine that effectively catalyzes the Knoevenagel condensation without causing significant side product formation.
-
Purification: Recrystallization is an efficient method for purifying the solid product, while column chromatography offers a higher degree of purification if necessary.
Diagram of the Synthetic Workflow:
Caption: A streamlined workflow for the synthesis.
Comprehensive Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
Spectroscopic Data
| Technique | Expected Observations for Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate |
| ¹H NMR | Aromatic Protons: Doublets for the p-substituted phenyl ring (~7.0-7.5 ppm). A singlet for the thiophene proton (~6.0-6.5 ppm). Amino Protons: A broad singlet for the -NH₂ group (~5.5-6.0 ppm, exchangeable with D₂O). Ethyl Group Protons: A quartet for the -OCH₂- group (~4.2 ppm) and a triplet for the -CH₃ group (~1.3 ppm). Tolyl Methyl Protons: A singlet for the -CH₃ group (~2.3 ppm). |
| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for both the thiophene and phenyl rings. Ethyl Group Carbons: Signals for -OCH₂- (~60 ppm) and -CH₃ (~14 ppm). Tolyl Methyl Carbon: Signal around 21 ppm. |
| IR (Infrared) | N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine. C=O Stretching: A strong absorption band around 1670-1690 cm⁻¹ for the ester carbonyl. C=C Stretching: Bands in the 1450-1600 cm⁻¹ region for the aromatic rings. |
| Mass Spec. | Molecular Ion Peak (M⁺): Expected at m/z = 261.08, corresponding to the molecular weight of C₁₁H₁₁NO₂S. |
Applications in Drug Development and Biological Significance
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. Derivatives of 2-aminothiophene have shown a wide range of pharmacological activities:
-
Anticancer Activity: Certain derivatives have been shown to inhibit tumor cell growth.[7]
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is present in several antimicrobial and antifungal drugs.
-
Anti-inflammatory Properties: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring.
-
Kinase Inhibitors: The 2-aminothiophene core can serve as a scaffold for the design of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
The title compound, Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, serves as a key intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess a broad spectrum of biological activities.
Diagram of Potential Therapeutic Targets:
Caption: Diverse biological targets of 2-aminothiophenes.
Conclusion
This technical guide has provided a comprehensive overview of the IUPAC nomenclature, synthesis, characterization, and potential applications of Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate, a representative C11H11NO2S thiophene derivative. The Gewald reaction remains a powerful and reliable method for accessing this important class of compounds, which continue to be a fertile ground for the discovery of new therapeutic agents. The principles and protocols outlined herein offer a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.
References
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
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Gewald reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. [Link]
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Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Ethyl 2-amino-5-methylthiophene-3-carboxylate. (n.d.). Molbase. Retrieved February 15, 2026, from [Link]
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Ethyl 2-Amino-5-methylthiophene-3-carboxylate. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]
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Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3211. [Link]
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Ethyl 2-amino-5-methylthiophene-3-carboxylate, 95%. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]
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NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. (1998). Pure and Applied Chemistry, 70(1), 143-216. [Link]
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Ethyl 5-amino-3-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Thiophene. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Ethyl 2-aminothiophene-3-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure, 1244, 130932. [Link]
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Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). ResearchGate. [Link]
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Thiophene. (n.d.). Britannica. Retrieved February 15, 2026, from [Link]
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Thiophene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). Molecules, 27(19), 6593. [Link]
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Synthesis, characterization and an extensive biological evaluation of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. (2020). SCIDAR. [Link]
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Biological Activities of Thiophenes. (2024). Encyclopedia. [Link]
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2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. (2018). Oncotarget, 9(5), 6259–6269. [Link]
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An In-depth Technical Guide to Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
A Note on Nomenclature: This technical guide focuses on the well-characterized compound Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate. While the requested topic was "Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate," publicly available scientific literature and databases extensively detail the former. The "prop-2-enoate" structure features a direct bond from the thiophene ring to the acrylic backbone. In contrast, the "but-2-enoate" would contain an additional methyl group. To ensure scientific accuracy and provide robust, citable data, this guide will detail the properties and protocols for the widely studied propenoate derivative.
Introduction
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate is a conjugated organic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. As a cyanoacrylate derivative, it serves as a versatile precursor for the synthesis of various heterocyclic compounds and polymers.[1] Its structure, featuring an electron-withdrawing cyano group and an electron-rich thiophene ring, imparts unique electronic and optical properties, making it a subject of investigation for applications such as dye-sensitized photovoltaic materials.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and characterization protocols, and an analysis of its molecular structure.
Physicochemical Properties
The physical and chemical properties of Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate are summarized in the table below. These properties are crucial for its handling, application, and further chemical modifications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂S | [2] |
| Molecular Weight | 207.25 g/mol | [2] |
| Physical Form | Solid | [3] |
| Color | Yellowish-brown | [1][4] |
| Melting Point | 79 - 82 °C | [5] |
| Boiling Point (Predicted) | 340.8 ± 32.0 °C | [6] |
| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [6] |
| Flash Point | 159.9 °C | [6] |
| Refractive Index (Predicted) | 1.588 | [6] |
| InChI Key | RULXBTAXOUSEDI-SOFGYWHQSA-N | [5] |
Chemical Structure and Synthesis
The molecular structure of Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate is characterized by a planar conformation, with the exception of the ethyl group.[7] This planarity facilitates electron delocalization across the molecule.
Caption: Chemical structure of Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate.
The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.
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Crystal Engineering of Thiophene-Based Cyanoacrylates: Synthesis, Structural Analysis, and Functional Implications
Topic: Crystal Structure of Thiophene-Based Cyanoacrylate Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Drug Development Scientists
Executive Summary
Thiophene-based cyanoacrylates represent a critical class of
This technical guide provides a rigorous analysis of the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its derivatives. We synthesize crystallographic data to elucidate the structure-property relationships defined by Knoevenagel condensation products, focusing on the critical role of supramolecular synthons (C–H···N/O interactions) in stabilizing the crystal lattice.
Molecular Design & Synthesis Strategy
The Knoevenagel Condensation Protocol
The synthesis of thiophene-based cyanoacrylates relies on the Knoevenagel condensation between a thiophene-2-carbaldehyde and an active methylene compound (ethyl cyanoacetate). This pathway is selected for its high atom economy and the thermodynamic preference for the (E)-isomer, which is crucial for maximizing
Mechanistic Causality
-
Catalyst Selection: A weak base (Piperidine or DBU) is preferred over strong bases to prevent polymerization of the acrylate product.
-
Solvent Choice: Ethanol is used to facilitate the precipitation of the product upon cooling, driving the equilibrium forward.
-
Conformational Lock: The resulting double bond locks the molecule into a conjugated system, essential for the planar topography required in crystal packing.
Synthetic Workflow Diagram
The following diagram outlines the optimized reaction pathway and critical process parameters (CPPs).
Figure 1: Reaction workflow for the synthesis and crystallization of thiophene cyanoacrylates.[1][2][3][4][5][6]
Experimental Protocols
Synthesis of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
Reagents: Thiophene-2-carbaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (0.5 mL), Ethanol (20 mL).
-
Dissolution: Dissolve equimolar amounts of aldehyde and ethyl cyanoacetate in absolute ethanol.
-
Catalysis: Add piperidine dropwise while stirring.
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature, then to 4°C. Filter the resulting precipitate.
-
Purification: Wash with cold ethanol and recrystallize from hot ethanol to yield needle-like crystals.
Single Crystal Growth & Data Collection
Objective: Obtain crystals suitable for X-ray Diffraction (XRD).
-
Method: Slow evaporation.[7]
-
Solvent System: Ethanol/Acetonitrile (1:1 v/v).
-
Conditions: Room temperature, dust-free environment.
-
Data Collection: Mount crystal on a goniometer using Mo K
radiation ( = 0.71073 Å). Collect data at 296 K (or 100 K for reduced thermal motion).
Crystallographic Architecture
Unit Cell and Space Group
The structural integrity of thiophene cyanoacrylates is often defined by monoclinic symmetry. A notable polymorph of the ethyl derivative crystallizes in the C2/m space group, a high-symmetry setting that implies disorder or specific molecular alignment on mirror planes.
Table 1: Crystallographic Data Summary
| Parameter | Value (Representative) | Significance |
| Formula | C | Core thiophene-acrylate scaffold |
| Crystal System | Monoclinic | Common for planar organic molecules |
| Space Group | C2/m (Polymorph II) | Indicates high symmetry/disorder potential |
| a (Å) | ~13.64 | Lattice dimension along stacking axis |
| b (Å) | ~6.90 | Short axis, often |
| c (Å) | ~11.82 | Inter-layer spacing |
| ~109.3 | Monoclinic angle | |
| Z | 4 | Molecules per unit cell |
Molecular Conformation
The molecule adopts a planar conformation in the solid state.
-
S···O Interaction: A non-bonded intramolecular interaction between the thiophene sulfur and the carbonyl oxygen (or nitrile nitrogen, depending on rotation) often locks the thiophene ring coplanar with the acrylate chain.
-
Torsion Angles: The C(thiophene)-C=C-C(carbonyl) torsion angle is typically near 0° or 180°, maximizing orbital overlap.
-
Disorder: In the C2/m polymorph, the ethyl group often exhibits disorder, flipping across the mirror plane, which must be modeled using split positions during refinement.
Supramolecular Synthons & Packing
The crystal lattice is stabilized by a network of weak hydrogen bonds rather than strong classical H-bonds (as the molecule lacks strong donors like -OH or -NH).
-
C–H···N Interactions: The acidic vinylic proton or thiophene ring protons act as donors to the nitrile nitrogen acceptor, forming centrosymmetric dimers or infinite chains.
-
C–H···O Interactions: Weak interactions between ring protons and the carbonyl oxygen assist in lateral sheet formation.
-
-
Stacking: The planar nature of the thiophene-acrylate backbone facilitates face-to-face stacking, typically along the b-axis. This overlap is critical for charge transport properties in organic electronics applications.
Packing Logic Diagram
The following graph visualizes the hierarchy of forces assembling the crystal.
Figure 2: Hierarchical assembly of thiophene cyanoacrylate molecules into the crystal lattice.
Structure-Property Relationships[1]
Non-Linear Optical (NLO) Properties
The strict planarity observed in the crystal structure enhances the delocalization of
-
Impact: This "push-pull" electronic structure, preserved by the crystal packing, results in high hyperpolarizability, making these crystals candidates for second-harmonic generation (SHG) applications.
Biological Activity
The packing efficiency and solubility are inversely related. The presence of weak C–H[1][8]···N interactions suggests that the nitrile group is accessible for interactions with biological targets (e.g., enzyme active sites).
-
Design Note: Derivatives with bulky substituents on the thiophene ring (e.g., 3-methylthiophene) disrupt the planar packing, potentially increasing solubility and bioavailability at the cost of melting point stability.
References
-
Al-Refai, M., et al. (2019).[9] "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate." Acta Crystallographica Section E: Crystallographic Communications, 75(9), 1357–1361. Link
-
Agudelo, B. C., et al. (2017).[1][10] "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder." Acta Crystallographica Section E, 73, 1287–1289.[10] Link
-
Yadav, J. S., et al. (2004).[11] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates." European Journal of Organic Chemistry, 2004(3), 546-551.[11] Link
-
Saeed, A., et al. (2016). "Synthesis, computational studies and pharmacological evaluation of new thiophene-based carboxamides." Journal of Molecular Structure, 1118, 102-110. Link
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Precision Synthesis: The Knoevenagel Condensation of Thiophene Aldehydes in Medicinal Chemistry
[1]
Executive Summary
The Knoevenagel condensation is a cornerstone reaction in the synthesis of pharmacologically active scaffolds, particularly in the generation of
This guide provides a rigorous mechanistic analysis and validated experimental protocols for the Knoevenagel condensation of thiophene-2-carbaldehyde and its derivatives. Unlike simple aromatic aldehydes, thiophene substrates present unique electronic challenges—specifically the balance between the sulfur atom's inductive withdrawal and mesomeric donation—that necessitate tailored catalytic systems.
Mechanistic Deep Dive: The Thiophene Electronic Profile
Electronic Modulation: Thiophene vs. Benzene
To optimize the Knoevenagel condensation, one must first understand the electrophilicity of the carbonyl carbon. Thiophene is an electron-rich heterocycle (
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon (2.58 vs 2.55), theoretically exerting a weak electron-withdrawing effect.
-
Mesomeric Effect (+M): The sulfur lone pair participates in the aromatic sextet. This resonance effect strongly donates electron density into the ring.
The Reactivity Paradox:
While thiophene is generally more reactive towards electrophilic substitution than benzene, thiophene-2-carbaldehyde is often less reactive towards nucleophilic attack (like the Knoevenagel) than benzaldehyde. The strong +M effect delocalizes electron density onto the carbonyl oxygen, stabilizing the ground state and reducing the partial positive charge (
Reaction Mechanism
The reaction proceeds via a base-catalyzed pathway involving deprotonation, nucleophilic addition, and E1cB elimination.
Key Pathway Steps:
-
Deprotonation: The base removes a proton from the active methylene compound (e.g., malononitrile, pKa ~11) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the thiophene aldehyde. Critical Control Point: This step is rate-determining for electron-rich thiophenes.
-
Proton Transfer & Elimination: The resulting alkoxide is protonated, followed by dehydration to form the conjugated alkene.
Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack step, which is modulated by the electronic nature of the thiophene ring.
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (Ethanol/Piperidine)
Best for: Scale-up, robust substrates, and initial screening.
Materials:
-
Thiophene-2-carbaldehyde (1.0 equiv)[4]
-
Active Methylene (e.g., Malononitrile, 1.1 equiv)
-
Piperidine (0.1 equiv)[4]
-
Ethanol (Absolute)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of thiophene-2-carbaldehyde and 11 mmol of malononitrile in 20 mL of absolute ethanol.
-
Catalysis: Add 1 mmol (approx. 100 µL) of piperidine dropwise while stirring.
-
Note: An exotherm is often observed; this indicates immediate enolate formation.
-
-
Reaction: Stir at room temperature (RT) for 30–60 minutes. If precipitation does not occur within 1 hour, heat to reflux for 2 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). Thiophene aldehydes typically fluoresce under UV (254 nm); the product will likely be a distinct yellow/orange spot.
-
Work-up:
Protocol B: Green Catalysis (Water/DBU)
Best for: Acid-sensitive substrates, green chemistry compliance, and rapid kinetics.
Rationale: The hydrophobic effect accelerates the reaction in water, forcing the organic reactants into close proximity. DBU acts as a highly efficient base.
Procedure:
-
Suspend thiophene-2-carbaldehyde (1.0 equiv) and active methylene (1.0 equiv) in Water (5 mL per mmol).
-
Add DBU (0.05 equiv).
-
Stir vigorously at RT. The mixture will likely be heterogeneous.
-
Reaction typically completes in <15 minutes.
Comparative Data: Catalyst Efficacy
| Catalyst System | Solvent | Temp | Time (Thiophene-2-CHO) | Yield | Notes |
| Piperidine | Ethanol | Reflux | 2 h | 85-92% | Standard, reliable. |
| DBU | Water | RT | 10 min | 94-98% | Green, rapid, simple workup. |
| L-Proline | Methanol | Reflux | 4 h | 78% | Organocatalytic, slower. |
| Ionic Liquid | [Bmim][BF4] | RT | 30 min | 90% | Recyclable solvent. |
Troubleshooting & Critical Parameters
Solvent Effects[5]
-
Protic Solvents (EtOH, MeOH): Stabilize the ionic intermediates (enolate/piperidinium) via hydrogen bonding. Preferred for standard protocols.
-
Aprotic Solvents (DCM, Toluene): Use with Doebner modification (Pyridine/Acetic Acid) when decarboxylation is required (e.g., using malonic acid).
Handling "Dead" Reactions
If the reaction stalls with thiophene-2-carbaldehyde:
-
Check Catalyst Load: Increase piperidine to 20 mol%.
-
Add Acid Co-catalyst: Add 5-10 mol% Glacial Acetic Acid. This buffers the solution and assists in the dehydration step (elimination of -OH).
-
Switch Substrate: If using a 3-substituted thiophene, steric hindrance may be the issue. Switch to microwave irradiation (80°C, 10 min) to overcome the activation energy barrier.
Case Study: Synthesis of EGFR Inhibitor Intermediates
Application in Drug Discovery
Objective: Synthesis of a Tyrphostin AG 1478 analog where the benzene ring is replaced by a thiophene to improve kinase selectivity.
Workflow:
-
Reactants: 3-Methylthiophene-2-carbaldehyde + Malononitrile.[4]
-
Conditions: Protocol A (EtOH/Piperidine).
-
Outcome: The electron-donating methyl group at position 3 slightly deactivates the aldehyde further compared to the unsubstituted parent. Reflux was required (3h) to achieve >90% conversion.
-
Result: The resulting 2-(thiophen-2-ylmethylene)malononitrile served as a Michael acceptor for the subsequent cyclization into a thienopyrimidine scaffold.
Figure 2: Decision tree for optimizing Knoevenagel conditions for thiophene substrates.
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from
-
Master Organic Chemistry. Knoevenagel Condensation Reaction: Mechanism and Examples. Retrieved from
-
Organic Chemistry Portal. Knoevenagel Condensation: Doebner Modification and Recent Literature. Retrieved from
-
Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Catalysed by [Bmim][OAc]. Retrieved from
-
MDPI Encyclopedia. (2021). Thiophene-Based Compounds in Drug Discovery. Retrieved from
Thiophene Derivatives in Modern Drug Discovery: A Technical Guide to Unlocking Biological Potential
Preamble: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmaceuticals, with their structural diversity enabling fine-tuned interactions with biological targets.[1][2][3][4] Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold".[5][6] Its unique electronic properties, including its electron-rich nature and ability to serve as a bioisostere for phenyl rings, grant it the versatility to interact with a wide array of biological targets.[6] This has led to the successful development of numerous FDA-approved drugs incorporating the thiophene moiety, spanning therapeutic areas such as oncology (Ralitrexed), inflammation (Tinoridine, Tiaprofenic acid), and cardiovascular disease (Clopidogrel).[7][8][9][10] This guide provides an in-depth exploration of the biological potential of thiophene derivatives, focusing on the causal relationships between chemical structure, mechanistic action, and therapeutic application for researchers in the field of drug discovery.
The Spectrum of Biological Activity: Beyond Simple Bioisosterism
The thiophene nucleus is not merely a passive structural element; its derivatives exhibit a vast range of pharmacological activities. This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for precise modulation of its steric and electronic properties to achieve desired biological outcomes.
Anticancer Activity: A Multi-Mechanistic Approach
Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through diverse and targeted mechanisms.[5][9][11][12] Unlike broadly cytotoxic agents, many thiophene-based compounds exhibit targeted inhibition of pathways crucial for tumor growth and survival.
Key Anticancer Mechanisms:
-
Kinase Inhibition: A predominant mechanism is the inhibition of critical signaling kinases. Thiophene derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, regulating cell proliferation, survival, and angiogenesis.[13][14][15] Furthermore, they have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[13]
-
Microtubule Disruption: Several thiophene derivatives function as antimitotic agents by disrupting microtubule dynamics. They bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules, which is essential for mitotic spindle formation and cell division.[16][17][18][19]
-
Wnt/β-catenin Pathway Inhibition: Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly gastrointestinal cancers. Specific thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of this pathway, representing a targeted therapeutic strategy.[16]
The following table summarizes the cytotoxic activity of representative thiophene derivatives against various human cancer cell lines, showcasing their potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Thienopyrimidine | Compound 3b (chloro derivative) | HepG2 (Liver) | 3.11 ± 0.14 | Doxorubicin | - | [13] |
| Thienopyrimidine | Compound 3b (chloro derivative) | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | - | [13] |
| Thienopyrimidine | Compound 4c | HepG2 (Liver) | 1.95 ± 0.11 | Doxorubicin | - | [13] |
| Thiophene Derivative | Compound 1312 | SGC-7901 (Gastric) | 0.34 | 5-FU | ~17.0 | [16] |
| Thiophene Derivative | Compound 1312 | HT-29 (Colorectal) | 0.36 | 5-FU | ~13.7 | [16] |
| Thienyl Hydrazone | Compound 5b | HT-29 (Colorectal) | 2.61 ± 0.34 | - | - | [19] |
| Thiophene-based | Compound 480 | HeLa (Cervical) | 12.61 µg/mL | Paclitaxel | - | [20] |
| Thiophene-based | Compound 480 | HepG2 (Liver) | 33.42 µg/mL | Paclitaxel | - | [20] |
Anti-inflammatory Activity: Targeting Key Enzymes
Chronic inflammation is a driver of numerous diseases. Thiophene derivatives have been successfully developed as anti-inflammatory agents, with several commercial drugs validating their efficacy.[7][8] Their primary mechanism involves the inhibition of enzymes in the arachidonic acid cascade.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid function by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[7][8] More advanced derivatives have been engineered as dual COX/LOX inhibitors, a desirable profile that can offer broader anti-inflammatory effects with a potentially improved safety profile compared to COX-selective inhibitors.[21][22]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| Compound 5b | COX-2 | 5.45 | 8.37 | [21] |
| Compound 5b | 5-LOX | 4.33 | - | [21] |
| Celecoxib (Reference) | COX-2 | - | 15.44 | [21] |
| NDGA (Reference) | 5-LOX | 2.46 | - | [21] |
| Thiophene Pyrazole Hybrid 21 | COX-2 | 0.67 | - | [7] |
| Thiophene Pyrazole Hybrid 21 | 5-LOX | 2.33 | - | [7] |
Elucidating Mechanisms of Action: From Target Engagement to Pathway Modulation
A cornerstone of modern drug discovery is the detailed understanding of a compound's mechanism of action. For thiophene derivatives, this involves identifying direct protein targets and mapping their downstream effects on cellular signaling pathways.
Workflow for Target Identification and Validation
The process of developing a novel thiophene-based therapeutic follows a structured, multi-stage workflow. This ensures that resources are focused on compounds with the highest potential for clinical success. The causality is clear: initial broad screening identifies activity, which is then refined through mechanistic studies and iterative chemical synthesis to optimize potency and selectivity.
Case Study: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a driver in many cancers.[14] Highly potent and selective tetra-substituted thiophene derivatives have been developed as PI3K inhibitors.[14]
Mechanism:
-
Receptor Tyrosine Kinase (RTK) activation leads to the recruitment and activation of PI3K.
-
PI3K phosphorylates PIP2 to PIP3.
-
PIP3 recruits and activates Akt (Protein Kinase B).
-
Akt activates mTOR , which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
-
Thiophene-based inhibitors bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and effectively shutting down the entire downstream signaling cascade.[14][15]
Structure-Activity Relationship (SAR): The Logic of Molecular Design
SAR studies are fundamental to medicinal chemistry, providing the rationale for iterative improvements in compound design.[1] For thiophene derivatives, SAR explores how the nature and position of substituents on the thiophene ring (and any fused rings) influence biological activity.
-
Anticancer Activity SAR (Thienopyrimidines): In a series of thienopyrimidine derivatives targeting HepG2 and PC-3 cancer cells, the substitution pattern on the phenyl ring had a profound impact on cytotoxicity.[13]
-
A chloro- substitution (Compound 3b ) yielded high potency against both cell lines (IC50 = 3.1 µM on HepG2, 2.15 µM on PC-3).[13]
-
Electron-donating groups like methyl (Compound 3e ) generally resulted in lower cytotoxic activity.[13]
-
A bulky trimethoxy- substitution (Compound 3g ) retained high activity against HepG2 but had reduced activity against PC-3, suggesting cell-line specific steric or electronic requirements.[13]
-
-
Anti-inflammatory Activity SAR (COX/LOX Inhibitors): For anti-inflammatory thiophenes, specific functional groups are crucial for interacting with the active sites of COX and LOX enzymes.
-
The presence of carboxylic acids, esters, amines, and amides has been frequently associated with potent anti-inflammatory activity.[7]
-
In a series of 2,3,4-trisubstituted thiophenes, a morpholinoacetamide moiety (Compound 5b ) was identified as a key feature for achieving high COX-2 selectivity and potent 5-LOX inhibition.[21]
-
Field-Proven Experimental Protocols
The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. The following sections detail self-validating methodologies for the synthesis and biological evaluation of thiophene derivatives.
Synthesis Protocol: Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile and widely used multicomponent reaction for synthesizing substituted 2-aminothiophenes, which are common precursors for many of the derivatives discussed.[23][24]
Objective: To synthesize a substituted 2-aminothiophene derivative.
Materials:
-
An α-methylene ketone (e.g., cyclohexanone)
-
An activated nitrile (e.g., malononitrile)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
-
Reaction vessel, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.2 eq) to the mixture. The causality here is that the base facilitates both the initial Knoevenagel condensation between the ketone and nitrile and the subsequent cyclization with sulfur.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry.
Biological Evaluation: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[25][26][27] It measures the metabolic activity of cells, which correlates with cell viability.
Objective: To determine the IC50 value of a thiophene derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiophene test compound, dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates, CO2 incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 8,000-10,000 cells/well in 100 µL of medium.[11][25] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.[25]
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 4 hours.[26][28] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][25] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[16]
Future Perspectives and Conclusion
References
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). PMC. Retrieved from [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Impact Factor. Retrieved from [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]
-
Thiophene-Based Compounds. (2021). Encyclopedia MDPI. Retrieved from [Link]
-
Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. (2024). Impact Factor. Retrieved from [Link]
-
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Retrieved from [Link]
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Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Unknown Source. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]
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Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. (2020). PubMed. Retrieved from [Link]
-
Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. (2011). PMC. Retrieved from [Link]
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Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (2007). ACS Publications. Retrieved from [Link]
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Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. Retrieved from [Link]
-
Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis. Retrieved from [Link]
-
Heterocycles: Revolutionizing Drug Discovery and Therapeutics. (2025). Hilaris Publisher. Retrieved from [Link]
-
Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3K Inhibitors. (2022). Semantic Scholar. Retrieved from [Link]
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Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved from [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impact Factor. Retrieved from [Link]
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Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. Retrieved from [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2025). MDPI. Retrieved from [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). PMC. Retrieved from [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. Retrieved from [Link]
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Thiophene's Electrophilic Substitution Reactivity: A Mechanistic and Practical Exploration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electrophilic substitution reactivity of the thiophene ring. Moving beyond introductory concepts, we delve into the quantum mechanical underpinnings of its aromaticity, the kinetic and thermodynamic factors governing its reaction pathways, and the practical application of this chemistry in synthesis. This document is structured to serve as a key reference for professionals in organic synthesis and medicinal chemistry, offering not just protocols, but the causal logic behind them.
The Electronic Nature of Thiophene: A Tale of Compromised Aromaticity and Heightened Reactivity
Thiophene is an aromatic heterocycle that, while often compared to benzene, possesses a fundamentally different electronic landscape. Its aromaticity arises from a five-membered ring containing a sulfur atom, which contributes a lone pair of electrons to the π-system, satisfying Hückel's rule with 6 π-electrons.[1][2] However, the delocalization of these electrons is less effective than in benzene.
The order of aromaticity, based on resonance stabilization energy, is generally accepted as: Benzene > Thiophene > Pyrrole > Furan .[3] This lower stabilization energy means that during electrophilic aromatic substitution (EAS), thiophene has less aromaticity to lose in the rate-determining step—the formation of the cationic sigma complex (or Wheland intermediate).[3] Consequently, this step has a lower activation energy compared to benzene, making thiophene significantly more reactive towards electrophiles.
When compared to its five-membered heterocyclic peers, thiophene is the least reactive. The reactivity order for EAS is: Pyrrole > Furan > Thiophene > Benzene .[3][4][5][6][7][8] This trend is primarily dictated by the electronegativity of the heteroatom. Nitrogen in pyrrole is the most effective at donating its lone pair to stabilize the positive charge in the intermediate, while the highly electronegative oxygen in furan holds its electrons more tightly. Sulfur in thiophene is less electronegative than oxygen, but its larger 3p orbitals overlap less effectively with the 2p orbitals of the carbon atoms, resulting in a weaker mesomeric effect compared to furan.[9][10]
Table 1: Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Heteroatom | Aromaticity Order | Reactivity Order (Relative to Benzene) |
| Benzene | None | 1 (Most) | 1 (Least) |
| Thiophene | Sulfur (S) | 2 | ~10⁴[11] |
| Pyrrole | Nitrogen (N) | 3 | ~10¹¹ |
| Furan | Oxygen (O) | 4 (Least) | ~10⁶ |
The Core Mechanism and the Basis of Regioselectivity
The general mechanism for electrophilic substitution on thiophene involves the attack of the electron-rich ring on an electrophile (E⁺), forming a resonance-stabilized cationic intermediate. A base then removes a proton from the carbon atom that was attacked, restoring the aromatic system.[12][13]
Caption: General mechanism of electrophilic aromatic substitution on thiophene.
A critical aspect of thiophene chemistry is its high regioselectivity. Substitution occurs almost exclusively at the C2 (α) position rather than the C3 (β) position.[11][14][15] This preference is a direct consequence of the relative stabilities of the intermediate sigma complexes.
-
Attack at C2: The positive charge is delocalized over three atoms, including the sulfur atom. The ability to place the positive charge on the heteroatom provides significant resonance stabilization.[16][17][18]
-
Attack at C3: The positive charge is delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the adjacent positive charge through resonance.[17][18]
The C2-attack intermediate is therefore lower in energy, making this pathway kinetically and thermodynamically favored.[17][19]
Caption: Resonance stabilization of sigma complexes for C2 vs. C3 attack.
Key Electrophilic Substitution Reactions and Protocols
Due to its high reactivity, thiophene often undergoes substitution under milder conditions than those required for benzene. However, its stability towards strong acids is limited, and harsh conditions can lead to polymerization.[11]
Friedel-Crafts Acylation
This reaction is a robust method for introducing an acyl group, a crucial precursor for many synthetic transformations.
-
Causality: A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, EtAlCl₂) is required to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[20][21] Unlike in Friedel-Crafts alkylation, a stoichiometric amount of the Lewis acid is necessary because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.[21] The use of milder catalysts like EtAlCl₂ can provide a non-acidic reaction medium, which is advantageous for sensitive substrates.[20]
-
Protocol: Acylation of Thiophene with Succinyl Chloride [20]
-
Under an inert atmosphere (N₂ or Ar), dissolve thiophene (0.5 mL, 6.3 mmol) and succinyl chloride (0.33 mL, 3.0 mmol) in 20 mL of dry dichloromethane (CH₂Cl₂) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add ethylaluminum dichloride (EtAlCl₂) (9.45 mL of a 1 M solution in hexane, 9.5 mmol) dropwise to the stirred solution over 15 minutes.
-
Maintain the reaction mixture at 0 °C and stir for 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane:ethyl acetate, 4:1) to yield 1,4-bis(2-thienyl)butane-1,4-dione.
-
Vilsmeier-Haack Formylation
This reaction provides an efficient route to introduce a formyl (-CHO) group, primarily at the C2 position.
-
Causality: The reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[22][23] This reagent is a mild electrophile, well-suited for the reactive thiophene ring. The reaction is completed by hydrolysis of the intermediate iminium salt during workup to yield the aldehyde.[22][24]
Caption: Mechanism of the Vilsmeier-Haack formylation of thiophene.
-
Protocol: General Vilsmeier-Haack Formylation [22]
-
In a dry, two-necked round-bottom flask under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
With vigorous stirring, slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add the thiophene substrate (1.0 equivalent), either neat or dissolved in a minimal amount of dry solvent.
-
Allow the reaction to stir at 0 °C and then warm to room temperature or heat as required (reaction progress can be monitored by TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with an aqueous base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate to yield the crude aldehyde, which can be further purified.
-
Nitration, Halogenation, and Sulfonation
These fundamental EAS reactions must be conducted with care to avoid degradation of the sensitive thiophene ring.
| Reaction | Reagents | Key Considerations | Product |
| Nitration | HNO₃ / Acetic Anhydride | Avoids strong protic acids like H₂SO₄ which cause polymerization. Acetic anhydride generates the milder nitronium acetate electrophile.[25][26] | 2-Nitrothiophene |
| Halogenation | Br₂ in a non-polar solvent (e.g., CCl₄) or NBS | Reaction is rapid, even at low temperatures. Use of N-bromosuccinimide (NBS) provides a source of Br⁺ under mild conditions.[25] | 2-Bromothiophene |
| Sulfonation | Fuming H₂SO₄ (SO₃) or Pyridine-SO₃ complex | Fuming sulfuric acid can be used, but the pyridine-SO₃ complex is a much milder and more controlled sulfonating agent, preventing side reactions.[25] | Thiophene-2-sulfonic acid |
Conclusion
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, largely due to the predictable and efficient nature of its electrophilic substitution reactions.[27] Its reactivity, while lower than that of furan and pyrrole, is substantially greater than benzene, allowing for functionalization under relatively mild conditions. The cornerstone of its synthetic utility is the pronounced regioselectivity for substitution at the C2 position, a direct result of the superior resonance stabilization of the corresponding cationic intermediate. By understanding the mechanistic principles that govern this reactivity and carefully selecting reagents to match the ring's sensitivity, chemists can effectively leverage thiophene as a versatile building block for complex molecular architectures.
References
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explain electrophilic substitution reaction in thiophene . (2023, December 27). Brainly.in. [Link]
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Write and discuss any 10 reactions of Thiophene . (n.d.). Filo. Retrieved February 15, 2026, from [Link]
-
Electrophilic substitution on thiophene . (n.d.). Name Reactions. Retrieved February 15, 2026, from [Link]
-
Ricci, A., et al. (1968). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen . Journal of the Chemical Society C: Organic. [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives . (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Electrophilic substitution of thiophene . (2020, April 7). YouTube. [Link]
-
Reactivity order of Pyrrole, Furan and Thiophene.pptx . (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]
-
Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution . (2020, January 1). Chemistry Student. [Link]
-
Difference between tendency of benzene and thiophene to undergo sulfonation . (2018, January 25). Chemistry Stack Exchange. [Link]
-
Demircioğlu, Z., et al. (2015). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study . Semantic Scholar. [Link]
-
Reactions of Pyrrole, Furan, and Thiophene . (n.d.). Pearson+. Retrieved February 15, 2026, from [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene . (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation) . (n.d.). Online Organic Chemistry Tutor. Retrieved February 15, 2026, from [Link]
-
12 Chemical Reactions of Thiophene . (2018, August 8). YouTube. [Link]
-
Explain by equation why Thiophene undergoes electrophilic substitution reaction in a position . (n.d.). Gauth. Retrieved February 15, 2026, from [Link]
-
Boujdi, Y., et al. (2020). Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 ) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties . Sílice (CSIC). [Link]
-
Vilsmeier-Haack Reaction . (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Belen'kii, L. I., et al. (2005). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems . ResearchGate. [Link]
-
Ünver, H., et al. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2 . Asian Journal of Chemistry. [Link]
-
Thiophene: Bromination & Reduction . (2023, October 21). Vaia. [Link]
-
CHB-401: Heterocyclic Compounds (Section B) THIOPHENE . (n.d.). Banaras Hindu University. [Link]
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 . (2009). ResearchGate. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene . (2017, April 30). Chemistry Stack Exchange. [Link]
-
Friedel–Crafts reaction . (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
THIOPHENE AND ITS DERIVATIVES . (n.d.). e-Book. Retrieved February 15, 2026, from [Link]
-
Aromaticity of Pyrrole, Furan, Thiophene . (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II . (2021, November 15). YouTube. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study . (2015). ResearchGate. [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene . (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]
-
Why do pyrrole, furan, and thiophene behave electrophile behavior? . (2020, May 6). Quora. [Link]
-
Stable anionic sigma-complexes of highly electrophilic aromatics and C-nucleophiles: synthesis and oxidation . (2017). ResearchGate. [Link]
-
Belen'kii, L. I., et al. (2003). SUBSTRATE AND POSITIONAL SELECTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS OF PYRROLE, FURAN, THIOPHENE, AND SELENOPHENE DERIVATIVES . Chemistry of Heterocyclic Compounds. [Link]
-
Merchant, R. R., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation . Journal of the American Chemical Society. [Link]
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Methodological & Application
Knoevenagel condensation protocol using ethyl cyanoacetate and thiophene-2-carboxaldehyde
[1][2]
Abstract & Application Context
The condensation of thiophene-2-carboxaldehyde with ethyl cyanoacetate is a pivotal transformation in the synthesis of Tyrphostin analogs (tyrosine kinase inhibitors) and organic optoelectronic materials (e.g., dye-sensitized solar cells).[1] The resulting product, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate , features a "push-pull" electronic structure where the electron-rich thiophene ring conjugates with the electron-withdrawing cyanoacrylate moiety.[1]
This application note provides two distinct protocols:
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting low yields or impurity profiles. The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1][2][3][4][5][6][7] While often simplified as a direct deprotonation, the involvement of the amine catalyst (piperidine) often proceeds through an iminium ion intermediate which lowers the LUMO energy of the aldehyde, facilitating the nucleophilic attack.
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Catalytic cycle showing the activation of the aldehyde via iminium formation and subsequent nucleophilic attack by the stabilized enolate.[1]
Experimental Protocols
Method A: Standard Piperidine/Ethanol Protocol
Best for: Scale-up, high purity requirements, and crystallization-driven purification.[1]
Reagents:
-
Ethyl cyanoacetate (1.05 equiv)[1]
-
Piperidine (0.1 equiv)[1]
-
Ethanol (Absolute, 5 mL per mmol of aldehyde)[1]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxaldehyde (e.g., 10 mmol, 1.12 g) and ethyl cyanoacetate (10.5 mmol, 1.19 g) in ethanol (50 mL).
-
Catalysis: Add piperidine (1.0 mmol, ~100 µL) dropwise. Note: A slight exotherm may be observed.
-
Reaction: Stir the mixture at reflux (78°C) for 2–4 hours.
-
Crystallization (Self-Validating Step): Remove the heat source and allow the flask to cool slowly to room temperature. The product typically crystallizes as pale yellow needles.
-
Work-up: Cool further in an ice bath (0–4°C) for 30 minutes to maximize yield. Filter the precipitate under vacuum.
-
Wash: Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted reagents and the catalyst.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.
Method B: "Green" Aqueous DBU Protocol
Best for: Rapid screening, avoiding volatile organic solvents (VOCs), and room temperature synthesis.
Reagents:
Step-by-Step Workflow:
-
Charge: Combine aldehyde and ethyl cyanoacetate in a flask containing water. The organic reagents will likely form an emulsion or separate layer initially.
-
Catalysis: Add DBU (10 mol%).
-
Reaction: Stir vigorously at Room Temperature for 15–30 minutes.
-
Observation: The reaction is often faster than the ethanol method due to the "on-water" hydrophobic effect which accelerates organic reactions at the interface [1].
-
-
Isolation: The product will precipitate as a solid directly from the aqueous medium.
-
Work-up: Filter the solid and wash copiously with water to remove DBU.
-
Purification: If necessary, recrystallize from Ethanol (as in Method A).
Expected Yield: 90–95%
Process Analytical Technology (PAT) & Characterization
To ensure the integrity of the synthesized compound, compare analytical data against the following standards.
Data Summary Table
| Parameter | Specification | Notes |
| Physical State | Pale yellow needles | Darkening indicates oxidation or residual amine.[1] |
| Melting Point | 93 – 96 °C | Sharp range indicates high purity [2]. |
| Rf Value | ~0.45 | Solvent: Hexane/Ethyl Acetate (8:2).[1] |
| Stereochemistry | (E)-Isomer | Exclusively favored due to steric hindrance.[1] |
NMR Interpretation (Self-Validation)
The success of the reaction is confirmed by the appearance of the vinyl proton singlet and the disappearance of the aldehyde proton.[1]
-
1H NMR (400 MHz, CDCl3):
-
13C NMR (100 MHz, CDCl3):
Troubleshooting & Optimization (Expertise)
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product failing to crystallize during cooling. | Seed with a crystal from a previous batch or scratch the inner wall of the flask. Add a drop of water to the ethanol solution to increase polarity. |
| Low Yield | Oxidation of Thiophene-2-carboxaldehyde.[1] | The aldehyde oxidizes to the carboxylic acid over time (check for white solid in the aldehyde bottle).[1] Distill the aldehyde prior to use if old. |
| Red/Brown Color | Polymerization or excessive base. | Thiophene derivatives are light-sensitive.[1] Perform reaction in the dark or low light. Reduce catalyst loading to 0.05 eq. |
Workflow Logic Diagram
Figure 2: Decision tree for reaction monitoring and work-up optimization.
References
-
Journal of the Mexican Chemical Society. (2023).[1] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Available at: [Link] (Cited for melting point and spectral data).[1]
-
Organic Chemistry Portal. (2024).[1] Phosphane-Catalyzed Knoevenagel Condensation. Available at: [Link] (Cited for catalytic variations).[1]
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- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
Microwave-assisted synthesis of thiophene derivatives
Application Note: Microwave-Assisted Synthesis of Thiophene Derivatives
Executive Summary
Thiophene moieties are pharmacophores in approximately 18% of all FDA-approved sulfur-containing drugs, including blockbuster agents like Clopidogrel (Plavix) and Olanzapine (Zyprexa). Traditional synthesis (e.g., conductive heating) is often plagued by long reaction times (4–48 hours), harsh conditions, and difficult purification due to tarry by-products.
This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols for thiophene derivatives. By leveraging dielectric heating, these protocols reduce reaction times to minutes while increasing yields by 20–40%. We focus on three core workflows: the multicomponent Gewald Reaction , the Paal-Knorr Synthesis , and Suzuki-Miyaura Functionalization .
Mechanistic Insight: Why Microwave?
Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (2.45 GHz) interacts directly with the reaction matrix.
-
Dipolar Polarization: Polar molecules (solvents like DMSO, Ethanol) align with the oscillating electric field. The molecular friction generates internal heat instantaneously.
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate, colliding with solvent molecules to generate heat.
-
The "Specific Microwave Effect": In heterogeneous systems (e.g., Pd/C or solid-supported reagents), "hot spots" form on the catalyst surface, overcoming activation energy barriers (
) that bulk heating cannot efficiently surmount.
Protocol A: The Gewald Reaction (2-Aminothiophenes)
Target: Rapid assembly of polysubstituted 2-aminothiophenes, a key scaffold for kinase inhibitors.
Reaction Logic
This is a 3-component reaction involving a ketone/aldehyde, an activated nitrile, and elemental sulfur.
-
Conventional: Reflux in Ethanol/Morpholine for 8–12 hours. Yield: ~50%.
-
Microwave: Sealed vessel at 60–80°C for 10–20 minutes. Yield: >90%.
Materials
-
Ketone: Cyclohexanone (10 mmol)
-
Nitrile: Ethyl cyanoacetate (10 mmol)
-
Sulfur: Elemental sulfur (
) (10 mmol) -
Base: Morpholine (15 mmol)
-
Solvent: Ethanol (5 mL) or Ionic Liquid [TMG][Lac] for green variants.
Step-by-Step Protocol
-
Pre-mixing: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the ketone and ethyl cyanoacetate in ethanol.
-
Activation: Add morpholine dropwise. Note: Exothermic reaction may occur; this initiates the Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur to the mixture. Stir for 30 seconds to ensure dispersion.
-
Microwave Parameters:
-
Mode: Dynamic Power (maintains set Temp).
-
Temperature: 80°C.
-
Hold Time: 15 minutes.
-
Stirring: High (magnetic stir bar is critical for sulfur suspension).
-
Pressure Limit: 200 psi (safety cutoff).
-
-
Work-up: Cool to room temperature (RT). Pour the mixture into crushed ice. The product precipitates as a solid.[1] Filter, wash with cold ethanol, and recrystallize.
Workflow Visualization
Caption: Figure 1.[2][3] Logical workflow for the microwave-assisted Gewald synthesis.
Protocol B: Paal-Knorr Synthesis
Target: Synthesis of substituted thiophenes from 1,4-diketones.[4]
Reaction Logic
Uses Lawesson’s Reagent (LR) as an efficient thionating agent.
-
Challenge: LR decomposes slowly under conventional heating; reaction requires toluene reflux for 24h.
-
MW Solution: Rapid heating to 150°C drives thionation and dehydration simultaneously before LR degrades.
Step-by-Step Protocol
-
Setup: Combine 1,4-diketone (1.0 eq) and Lawesson’s Reagent (0.6 eq) in a microwave vial.
-
Solvent: Add Toluene (3 mL per mmol). Note: Toluene is non-polar and does not absorb MW well. Add a "doping" agent (e.g., 100 µL Ionic Liquid or a passive heating element like SiC) if the reactor struggles to reach temp.
-
Irradiation:
-
Temp: 150°C.
-
Time: 10 minutes.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Suzuki-Miyaura Coupling on Thiophenes
Target: C-C bond formation to extend the thiophene scaffold (e.g., bi-thiophenes).
Green Chemistry Modification
Using water as a solvent in MW synthesis exploits the high dielectric constant of water at elevated temperatures (pseudo-supercritical behavior).
Step-by-Step Protocol
-
Reagents: 2-bromothiophene (1 eq), Aryl boronic acid (1.2 eq),
(2 eq). -
Catalyst:
(1 mol%) – Ligand-free conditions possible in MW. -
Solvent: Water:Ethanol (1:1).
-
Irradiation: 120°C for 5 minutes.
-
Result: High turnover frequency (TOF); product often precipitates upon cooling.
Data Comparison: Conventional vs. Microwave
| Reaction Type | Precursor | Method | Time | Yield (%) | Solvent |
| Gewald | Cyclohexanone | Thermal Reflux | 8 hours | 52% | Ethanol |
| Gewald | Cyclohexanone | Microwave | 15 mins | 92% | Ethanol |
| Paal-Knorr | 2,5-Hexanedione | Thermal Reflux | 24 hours | 65% | Toluene |
| Paal-Knorr | 2,5-Hexanedione | Microwave | 10 mins | 88% | Toluene |
| Suzuki | 2-Br-Thiophene | Thermal Reflux | 6 hours | 70% | DMF |
| Suzuki | 2-Br-Thiophene | Microwave | 5 mins | 95% |
Optimization & Troubleshooting
Solvent Selection Guide
Microwave efficiency depends on the loss tangent (
-
High Absorbers (High
): Ethanol, DMSO, Methanol. Use for rapid heating.[5] -
Low Absorbers (Low
): Toluene, Hexane, Dioxane. Require "doping" with ionic liquids or SiC passive heating elements.
Safety: The Superheating Phenomenon
MW solvents can reach temperatures 20–30°C above their boiling points before boiling occurs.
-
Risk: Opening a vessel immediately after irradiation can cause flash boiling/explosion.
-
Control: Always use the "Cool Down" cycle (air jet cooling) until T < 50°C before opening.
Caption: Figure 2. Iterative optimization cycle for microwave synthesis parameters.
References
-
Sridhar, M. et al. (2007).[1][3] "Microwave-assisted synthesis of 2-aminothiophene derivatives via the Gewald reaction." Synthetic Communications.
-
Minetto, G. et al. (2005).[6] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
Melucci, M. et al. (2002). "Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling." The Journal of Organic Chemistry.
-
Puterová, Z. et al. (2010).[7] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc.
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Piperidine as a Catalyst in Knoevenagel Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the creation of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is of paramount importance in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, polymers, and fine chemicals.[3][4] The versatility and efficiency of the Knoevenagel condensation are often reliant on the choice of catalyst, with weak organic bases being particularly effective. Among these, piperidine, a secondary amine, has long been recognized for its efficacy in promoting this transformation.[1][5]
This document provides a comprehensive guide to the use of piperidine as a catalyst in the Knoevenagel condensation. It delves into the mechanistic intricacies of the reaction, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for achieving high yields and purity.
Mechanistic Insights: The Dual Role of Piperidine
Piperidine's catalytic activity in the Knoevenagel condensation is multifaceted, with two primary mechanistic pathways proposed. The classical view involves piperidine acting as a Brønsted base, while a more contemporary understanding also recognizes its role in forming a reactive iminium ion intermediate.
The Brønsted Base Pathway
In this pathway, piperidine functions as a base to deprotonate the active methylene compound, generating a highly nucleophilic enolate.[6] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product. Subsequent dehydration, often facilitated by the protonated piperidinium ion, leads to the formation of the final α,β-unsaturated product.[6]
The Iminium Ion Pathway
Theoretical and experimental studies have provided strong evidence for an alternative mechanism where piperidine initially reacts with the aldehyde or ketone to form an iminium ion.[6][7][8] This iminium ion is significantly more electrophilic than the starting carbonyl compound, rendering it more susceptible to nucleophilic attack by the enolate of the active methylene compound.[7] The resulting intermediate then eliminates piperidine to yield the final condensed product.[7] This pathway is particularly significant as it highlights that piperidine's role extends beyond simple deprotonation, actively participating in the activation of the carbonyl component.[5][7]
The formation of the iminium ion has been identified as a potentially rate-determining step in the overall reaction.[7][8] The catalytic effect of piperidine is also attributed to its ability to facilitate the final elimination step, which is often more favorable than the elimination of a hydroxide ion in base-catalyzed aldol-type reactions.[7]
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Synthesis of Pyrazole Derivatives from Cyanoacrylate Precursors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][3] The therapeutic importance of the pyrazole scaffold is highlighted by its presence in FDA-approved drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used to treat erectile dysfunction).[1]
A versatile and efficient route to highly functionalized pyrazoles involves the use of cyanoacrylate precursors. These precursors, typically synthesized through Knoevenagel condensation, offer a reactive framework for cyclization reactions, particularly with hydrazine and its derivatives.[4][5] This application note provides a detailed overview of the synthesis of pyrazole derivatives from cyanoacrylates, including the underlying chemical principles, a step-by-step experimental protocol, and key considerations for successful synthesis.
Scientific Principles and Mechanistic Insights
The synthesis of pyrazoles from cyanoacrylates and hydrazines is a classic example of a cyclocondensation reaction.[6] The overall transformation can be understood through a two-step process:
-
Michael Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule onto the electron-deficient β-carbon of the α,β-unsaturated cyanoacrylate. This Michael addition breaks the carbon-carbon double bond and forms a new carbon-nitrogen bond, generating a transient intermediate.
-
Intramolecular Cyclization and Aromatization: The newly formed intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and the elimination of a molecule (often water or an alcohol), leading to the formation of the stable, aromatic pyrazole ring. The presence of a good leaving group on the hydrazine, such as in tosylhydrazine, can directly yield the aromatic pyrazole.[6]
The regioselectivity of the final pyrazole product is influenced by the substitution pattern of both the cyanoacrylate and the hydrazine derivative.
Experimental Workflow and Protocol
This section details a general protocol for the synthesis of a substituted pyrazole derivative from an ethyl 2-cyano-3-aryl-acrylate precursor and hydrazine hydrate.
Precursor Synthesis: Knoevenagel Condensation
The cyanoacrylate precursor is readily synthesized via the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate.[4][5]
Diagram of the Knoevenagel Condensation Workflow:
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The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
Application Notes and Protocols for the Researcher
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has firmly established itself as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility is underscored by its presence in a significant number of FDA-approved drugs, ranking fourth among sulfur-containing moieties in pharmaceuticals approved over the last decade.[1][2] The thiophene ring serves as a versatile scaffold that can be readily synthesized and modified, offering a rich platform for the development of novel therapeutic agents with a wide array of pharmacological activities.[2] This guide provides an in-depth exploration of the applications of thiophene compounds in medicinal chemistry, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and professionals in drug development.
The Unique Properties of the Thiophene Ring
The physicochemical properties of thiophene contribute significantly to its success in drug design. It is considered a bioisostere of the phenyl ring, meaning it has similar steric and electronic properties, allowing it to mimic the phenyl group in interactions with biological targets.[2][3] However, the presence of the sulfur atom with its lone pairs of electrons imparts distinct characteristics. The sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions.[2] Furthermore, the thiophene ring is more susceptible to electrophilic substitution than benzene, facilitating its chemical modification.[4]
Therapeutic Applications of Thiophene Derivatives
Thiophene-based compounds have demonstrated a broad spectrum of biological activities, leading to their development as treatments for a multitude of diseases.[3][4][5]
Anticancer Activity
Thiophene derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3][6] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
One of the critical pathways targeted by thiophene compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.[6] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, certain thiophene derivatives can effectively stifle the tumor's blood supply, leading to apoptosis and a reduction in tumor size.[6]
Anti-inflammatory Properties
Several thiophene-containing drugs are utilized for their anti-inflammatory effects.[7] These compounds often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][7] For instance, tiaprofenic acid and tinoridine are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[7] Zileuton, another thiophene derivative, is a LOX inhibitor used in the treatment of asthma.[7]
Antimicrobial and Antifungal Activity
The thiophene nucleus is a key component in several antimicrobial and antifungal agents.[3][5] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.[6] Sertaconazole and tioconazole are examples of thiophene-based antifungal drugs.[3]
Other Therapeutic Areas
The versatility of the thiophene scaffold has led to its incorporation in drugs for a wide range of other conditions, including:
-
Anticonvulsants: Tiagabine is a thiophene-containing drug used to treat epilepsy.[2]
-
Antipsychotics: Olanzapine, a widely used atypical antipsychotic, features a thienobenzodiazepine core.[2]
-
Antiplatelet Agents: Ticlopidine and clopidogrel are thienopyridine derivatives that function as antiplatelet agents to prevent blood clots.[2]
Synthesis of Thiophene Derivatives: Protocols and Methodologies
The synthesis of thiophene derivatives can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern on the thiophene ring.
The Gewald Reaction
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][8][9]
Protocol for the Gewald Synthesis of a 2-Aminothiophene Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1.0 eq.), the α-cyano ester (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide.
-
Addition of Base: To this mixture, add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Other Synthetic Methods
-
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[2]
-
Volhard-Erdmann Cyclization: This reaction produces thiophenes from the reaction of succinic acid derivatives with phosphorus sulfides.[2]
Biological Evaluation of Thiophene Compounds
The evaluation of the biological activity of newly synthesized thiophene derivatives is a critical step in the drug discovery process. A variety of in vitro and in vivo assays are employed to determine their efficacy and mechanism of action.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is commonly used to screen for compounds that inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Protocol for AChE Inhibition Assay
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Add the ATCI solution to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of AChE activity by the test compound compared to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.
Quantitative Data on Bioactive Thiophene Derivatives
The following table summarizes the biological activities of some representative thiophene compounds.
| Compound Class | Target | Representative Compound | Activity (IC50/EC50) | Therapeutic Area | Reference |
| 2-Aminothiophenes | Acetylcholinesterase | IIId | 60% inhibition at 10 µM | Alzheimer's Disease | [8][9] |
| Thienopyridines | P2Y12 Receptor | Clopidogrel | - | Antiplatelet | [2] |
| Thienobenzodiazepines | Dopamine/Serotonin Receptors | Olanzapine | - | Antipsychotic | [2] |
| Thiophene Carboxamides | VEGFR-2 | Sunitinib (contains a pyrrole ring, but is structurally related) | 80 nM | Anticancer | [6] |
Conclusion and Future Perspectives
The thiophene ring is a remarkably versatile and privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological activities. The continued exploration of the structure-activity relationships of thiophene compounds, coupled with advances in synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases. The ability to fine-tune the physicochemical and biological properties of thiophene derivatives through chemical modification ensures that this heterocyclic core will remain a focal point of drug discovery research for the foreseeable future.
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- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
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Application Notes & Protocols: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal and materials chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate stands out as a preeminent starting material, valued for its unique convergence of reactive functionalities within a single, stable molecule. Its structure, featuring an electrophilic α,β-unsaturated system, a cyano group, an ester moiety, and a biologically relevant thiophene ring, makes it a powerful and versatile precursor for the synthesis of a diverse array of heterocyclic compounds.
The strategic placement of the cyano and ester groups activates the double bond for nucleophilic attack, primarily through Michael addition and related condensation reactions. This inherent reactivity is the cornerstone of its utility, enabling chemists to forge complex ring systems such as polysubstituted thiophenes, pyridines, and pyrazoles in a controlled and often high-yielding manner. These resulting heterocyclic cores are prevalent in a multitude of commercial drugs and advanced materials, underscoring the industrial and academic importance of this precursor.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the underlying mechanistic rationale for leveraging ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate in the synthesis of high-value heterocyclic targets.
Synthesis of the Precursor: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate
The precursor itself is readily synthesized via a Knoevenagel-Cope condensation, a reliable and well-established method in organic synthesis. The reaction proceeds by condensing 2-acetylthiophene with ethyl cyanoacetate.
Underlying Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine or diethylamine. The base deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-acetylthiophene. Subsequent dehydration of the resulting aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product.
Experimental Protocol: Knoevenagel-Cope Condensation
Materials:
-
2-Acetylthiophene (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (or Toluene)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if using toluene), add 2-acetylthiophene (1.0 eq), ethyl cyanoacetate (1.0 eq), and the solvent (ethanol or toluene).
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux. If using toluene, water will be collected in the Dean-Stark trap, driving the reaction to completion. If using ethanol, reflux for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate as a crystalline solid.
Application in the Synthesis of Polysubstituted Thiophenes: The Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis and a prime application for our precursor. This one-pot, multi-component reaction combines an α-cyano ester (or other active methylene compound), a carbonyl compound, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes.[1][2][3]
Mechanistic Insight
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[4] This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[1] The use of ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate in a modified Gewald approach allows for the synthesis of novel thiophene-containing molecules with potential therapeutic applications.[1]
Experimental Protocol: Gewald Aminothiophene Synthesis
Materials:
-
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine or Diethylamine (catalytic amount)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, suspend ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate (1.0 eq) and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine or diethylamine to the stirred suspension at room temperature.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction often proceeds with a noticeable color change.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the desired 2-aminothiophene derivative.
Workflow Diagram: Gewald Reaction
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Synthesis of Pyridine Derivatives
The electron-deficient nature of the double bond in ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate makes it an excellent Michael acceptor. This reactivity can be exploited to construct pyridine rings through reactions with various dinucleophiles or by multi-component reactions. For instance, condensation with compounds containing an active methylene group and an amino group can lead to highly substituted 3-cyano-2-pyridones.[5][6]
Experimental Protocol: Synthesis of a Thienyl-Substituted Pyridinone
Materials:
-
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent like acetic acid or DMF to obtain the pure pyridinone derivative.
Synthesis of Pyrazole Derivatives
The 1,3-dielectrophilic nature of the C-C double bond and the ester carbonyl group in the precursor allows for cyclocondensation reactions with dinucleophiles like hydrazine and its derivatives, providing a direct route to pyrazole-based heterocycles.[7][8][9] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[7]
Mechanistic Pathway
The reaction likely proceeds via an initial Michael addition of one nitrogen atom of hydrazine to the activated double bond. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable pyrazole ring.
Experimental Protocol: Cyclocondensation with Hydrazine
Materials:
-
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
To a solution of ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate (1.0 eq) in glacial acetic acid or ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction's completion using TLC.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) if acetic acid was used.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to afford the pure thienyl-substituted pyrazole.
Reaction Pathway Diagram: Pyrazole Synthesis
Caption: Mechanistic pathway for pyrazole synthesis.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various heterocycles from the title precursor.
| Heterocycle Class | Key Reagents | Solvent | Catalyst/Conditions | Typical Yield (%) |
| 2-Aminothiophene | Elemental Sulfur | Ethanol | Morpholine, 50-60°C | 75-90% |
| Pyridinone | Malononitrile | Ethanol | Piperidine, Reflux | 65-80% |
| Pyrazole | Hydrazine Hydrate | Acetic Acid | Reflux | 80-95% |
| Furan | Ethyl Glycinate HCl | DMF | DBU, 95°C | 50-57%[10] |
Conclusion
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate has proven to be a remarkably versatile and efficient precursor for the synthesis of a wide range of medicinally and materially relevant heterocyclic compounds. The protocols and mechanistic insights provided herein demonstrate its utility in constructing thiophenes, pyridines, and pyrazoles through robust and high-yielding chemical transformations. Its straightforward synthesis and predictable reactivity make it an invaluable tool for synthetic chemists engaged in the design and development of novel molecular entities.
References
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Al-Ghorbani, M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules. Available from: [Link]
-
Castro Agudelo, B., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCrData. Available from: [Link]
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Wang, Y., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research. Available from: [Link]
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- Mojtahedi, M. M., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction under Ultrasonic Aqueous Conditions. ChemInform.
-
El-Gazzar, A. B. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link]
- Sabour, R., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Al-Zaydi, K. M. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Open. Available from: [Link]
- Various Authors. (2019). 194 recent advances in the synthesis of new pyrazole derivatives.
-
Various Authors. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]
- Various Authors. (2021). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Various Authors. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Sciforum.
- Various Authors. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL.info.
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Application Notes and Protocols for Evaluating the Antim-icrobial and Antioxidant Activity of Novel Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a variety of therapeutic agents due to their wide range of biological activities.[1] This guide provides a comprehensive framework for the systematic evaluation of novel thiophene derivatives for two critical properties: antimicrobial efficacy and antioxidant capacity. The protocols detailed herein are designed to be robust and reproducible, providing the necessary technical depth for researchers in drug discovery and development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and meaningful data.
Part 1: Assessment of Antimicrobial Activity
The increasing prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties.[1][2] Thiophene derivatives have shown considerable promise in this area, with various substituted thiophenes demonstrating activity against a spectrum of pathogens, including drug-resistant strains.[3][4][5]
Core Principle: Minimum Inhibitory Concentration (MIC)
The cornerstone of in vitro antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] This quantitative measure is crucial for assessing the potency of a novel compound and for comparing its activity to existing antibiotics.
Protocol 1: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized, high-throughput technique for determining the MIC of a compound against various bacterial and fungal strains.[2][6][7] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Rationale for Method Selection:
-
Quantitative Results: Provides a precise MIC value, allowing for direct comparison of compound potency.[6]
-
High-Throughput: The 96-well plate format allows for the simultaneous testing of multiple compounds against multiple microbial strains.
-
Standardization: Adherence to CLSI guidelines ensures that the results are comparable across different laboratories.[9]
Experimental Workflow for MIC Determination
Caption: Experimental workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Thiophene Derivative Dilutions:
-
Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in the 96-well plates. The final volume in each well should be 50 µL.[1][2]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[1]
-
Data Presentation: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Thiophene Derivative 1 | Staphylococcus aureus (ATCC 29213) | 16 |
| Thiophene Derivative 1 | Escherichia coli (ATCC 25922) | 32 |
| Thiophene Derivative 2 | Staphylococcus aureus (ATCC 29213) | 8 |
| Thiophene Derivative 2 | Escherichia coli (ATCC 25922) | 64 |
| Vancomycin (Control) | Staphylococcus aureus (ATCC 29213) | 1 |
| Ciprofloxacin (Control) | Escherichia coli (ATCC 25922) | 0.5 |
Part 2: Evaluation of Antioxidant Activity
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[11][12] Phenolic and heterocyclic compounds, including thiophene derivatives, can act as antioxidants through various mechanisms, such as hydrogen atom transfer, single electron transfer, and chelation of transition metals.[13][14][15]
Core Principles of Antioxidant Assays
A comprehensive assessment of antioxidant activity typically involves multiple assays that probe different mechanisms of action.[16] This multi-assay approach provides a more complete picture of a compound's antioxidant potential.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[17][18][19] The degree of discoloration is proportional to the scavenging activity.[18]
Rationale for Method Selection:
-
Simplicity and Speed: The DPPH assay is rapid, technically simple, and requires standard laboratory equipment.[18]
-
Established Method: It is a widely used and well-documented method for screening antioxidant activity.[17]
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[18]
-
Test Compounds: Prepare stock solutions of the thiophene derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent. Create a series of dilutions from these stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each compound dilution (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 180 µL).
-
Include a control well containing the solvent and the DPPH solution (blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[18]
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[18]
-
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[20] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[20]
Rationale for Method Selection:
-
Broad Applicability: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for both hydrophilic and lipophilic compounds.[16]
-
Different pH Conditions: The assay can be performed at different pH values, providing insights into the mechanism of antioxidant action.
Step-by-Step Protocol:
-
Preparation of ABTS•+ Solution:
-
Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate stock solution.[21]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[20]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[20][22]
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each compound dilution (e.g., 10 µL).
-
Add the diluted ABTS•+ working solution to each well (e.g., 190 µL).
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[20]
-
Measure the absorbance of each well at 734 nm.[20]
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.
-
Determine the IC50 value for each compound.
-
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[23][24] This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which is monitored spectrophotometrically.[23]
Rationale for Method Selection:
-
Measures Total Antioxidant Capacity: The FRAP assay provides a direct measure of the total reducing power of a sample.[25]
-
Simple and Fast: The assay is straightforward and provides results in a short amount of time.[23]
Step-by-Step Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working solution fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve using a ferrous sulfate (FeSO₄) solution of known concentrations.
-
Express the FRAP value of the samples as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
-
Protocol 5: Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant, which results in a color change that is measured at 450 nm.[26]
Rationale for Method Selection:
-
Physiological pH: The assay is performed at a pH close to physiological pH (pH 7).[27]
-
Broad Specificity: The CUPRAC method is effective for a wide range of antioxidants, including thiol-type antioxidants like glutathione, for which the FRAP assay is less responsive.[27][28]
-
Stability: The CUPRAC reagent is more stable than the radical reagents used in the DPPH and ABTS assays.[28]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer (pH 7).[29]
-
-
Assay Procedure:
-
Data Analysis:
-
Use Trolox as a standard to create a calibration curve.
-
Express the antioxidant capacity of the samples as Trolox equivalents (TEAC).[27]
-
Data Presentation: In Vitro Antioxidant Capacity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe²⁺/mg) | CUPRAC (µM TE/mg) |
| Thiophene Derivative 1 | 25.4 | 15.8 | 120.5 | 150.2 |
| Thiophene Derivative 2 | 18.9 | 10.2 | 185.3 | 210.7 |
| Ascorbic Acid (Standard) | 5.2 | 3.1 | 450.8 | 510.4 |
| Trolox (Standard) | 8.7 | 5.5 | 320.1 | 380.6 |
Mechanisms of Action Visualization
Caption: Potential antioxidant mechanisms of thiophene derivatives.
Part 3: Concluding Remarks
This guide provides a robust set of protocols for the comprehensive evaluation of the antimicrobial and antioxidant activities of novel thiophene derivatives. By employing these standardized and well-validated assays, researchers can generate high-quality, reproducible data that is essential for the advancement of drug discovery and development programs. The inclusion of multiple antioxidant assays is critical for elucidating the potential mechanisms of action and for providing a holistic view of a compound's antioxidant profile. Adherence to these detailed methodologies will facilitate the identification of promising new therapeutic agents derived from the versatile thiophene scaffold.
References
-
G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay. Retrieved from [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers. PubMed, 13(5), 487-500. Retrieved from [Link]
-
Al-Ghorbani, M., El-Gamal, M. I., Anbar, M., S. Al-Massarani, S., Al-Said, M. S., & Oh, C.-H. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI, 20(11), 14389-14402. Retrieved from [Link]
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Oxford Biomedical Research. (n.d.). CUPRAC Food and Beverage Antioxidant Assay. Retrieved from [Link]
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Özyürek, M., Güçlü, K., & Apak, R. (2007). Mechanism of antioxidant capacity assays and the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay. ResearchGate. Retrieved from [Link]
-
Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
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Al-Ghorbani, M., El-Gamal, M. I., Anbar, M., Al-Massarani, S. M., Al-Said, M. S., & Oh, C. H. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed, 20(8), 14389-14402. Retrieved from [Link]
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Ilhami, G., & Alici, H. A. (2012). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 74(1), 15-21. Retrieved from [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel Total Antioxidant Capacity Index for Dietary Polyphenols and Vitamins C and E, Using Their Cupric Ion Reducing Capability in the Presence of Neocuproine: CUPRAC Method. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. Retrieved from [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]
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Shahidi, F., & Ambigaipalan, P. (2015). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed, 14(3), 693-703. Retrieved from [Link]
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Kumar, A., Sharma, S., & Bajaj, K. (2014). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed, 22(4), 409-415. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2002). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 40(10), 3776-3780. Retrieved from [Link]
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El-Sayed, H. A., et al. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online, 49(10), 1253-1267. Retrieved from [Link]
-
El-Sayed, H. A. (2019). Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Can you suggest a relevant protocol for ABTS radical scavenging assay?. Retrieved from [Link]
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Chen, Y. C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6585-6592. Retrieved from [Link]
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Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
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Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular Mechanism of Phenolic Antioxidants. Retrieved from [Link]
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Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from [Link]
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Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 882459. Retrieved from [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Clinical & Laboratory Standards Institute | CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(9), 809. Retrieved from [Link]
-
Li, X., et al. (2009). Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion. Journal of Agricultural and Food Chemistry, 57(11), 4563-4569. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. Retrieved from [Link]
-
Liu, Y., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Frontiers in Chemistry, 11, 1211718. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 127. Retrieved from [Link]
-
J. C. G. E. da Silva, et al. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Foods, 14(1), 1. Retrieved from [Link]
-
Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. PMC, 9, 882459. Retrieved from [Link]
-
Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1379768. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(4), 241-255. Retrieved from [Link]
-
ResearchGate. (2025). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online, 16(4), 241-255. Retrieved from [Link]
-
Kumar, A., et al. (2012). Therapeutic importance of synthetic thiophene. RSC Advances, 2(20), 7643-7671. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. Retrieved from [Link]
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Precision Synthesis of 2-Aminothiophenes via the Gewald Reaction
Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Utility
The Gewald reaction is the premier multicomponent synthesis for constructing highly substituted 2-aminothiophenes—a "privileged scaffold" in medicinal chemistry. This reaction condenses a ketone (or aldehyde), an activated nitrile (e.g.,
For the drug developer, the 2-aminothiophene moiety offers a versatile handle for further diversification (e.g., urea formation, amide coupling) and is core to therapeutics targeting GPCRs (e.g., allosteric modulators of the A1 adenosine receptor), kinases, and ion channels. This guide moves beyond basic textbook descriptions to address the practical challenges of regioselectivity, "tar" formation, and scalability.
Mechanistic Architecture
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a distinct sequence: Knoevenagel Condensation
The "Black Box" of Sulfur Addition
While the Knoevenagel step is well-understood, the thiation step involves complex polysulfide chemistry. Recent computational studies suggest that base-catalyzed activation of elemental sulfur (
Figure 1: Logical flow of the Gewald reaction mechanism. The critical bottleneck is often the solubility and activation of elemental sulfur.
Strategic Considerations & Optimization
Solvent and Base Selection
The choice of solvent dictates the solubility of elemental sulfur, which is the rate-limiting reagent.
| Parameter | Recommendation | Rationale |
| Solvent (Standard) | Ethanol or Methanol | Good balance of polarity for intermediates; moderate sulfur solubility.[6] |
| Solvent (Difficult) | DMF or DMSO | High sulfur solubility; accelerates reaction but complicates workup (high boiling point). |
| Base (Catalytic) | Morpholine | The "Gold Standard." Secondary amine acts as both base and nucleophile to activate |
| Base (Alternative) | Triethylamine (Et | Less effective for sulfur activation but useful if secondary amines cause side reactions. |
| Additives | Ionic Liquids | Can improve yields and recyclability but increase cost. |
Regioselectivity with Unsymmetrical Ketones
When using unsymmetrical ketones (e.g., 2-butanone), the Knoevenagel condensation can occur at either
-
Steric Control: Reaction typically occurs at the less hindered methylene group (kinetic control).
-
Thermodynamic Control: Higher temperatures or reversible conditions may favor the more substituted alkene, altering the final thiophene regioisomer.
Master Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol uses cyclohexanone as a model substrate.[2] It is robust, scalable, and self-validating via the precipitation of the product.
Reagents[2][3][5]
-
Cyclohexanone: 10.0 mmol (0.98 g)
-
Ethyl Cyanoacetate: 10.0 mmol (1.13 g)
-
Elemental Sulfur (
): 10.0 mmol (0.32 g) - Must be finely powdered. -
Morpholine: 10.0 mmol (0.87 g) - Use stoichiometric amount for best results, though catalytic is possible.
-
Ethanol (Absolute): 30 mL
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the one-pot Gewald synthesis.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and finely powdered sulfur (10 mmol).
-
Solvation: Add absolute ethanol (30 mL). The sulfur will not dissolve completely at this stage.
-
Activation: Add morpholine (10 mmol) dropwise over 5 minutes. Note: An exotherm is often observed during base addition.
-
Reaction: Heat the mixture to 60–70 °C in an oil bath. Stir vigorously to ensure sulfur dispersion.
-
Visual Cue: The reaction mixture typically darkens from yellow to dark brown/orange.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot should disappear.
-
-
Termination: Once complete (typically 1–3 hours), remove from heat and allow to cool slowly to room temperature.
-
Critical Step: If oiling out occurs, scratch the flask walls with a glass rod or seed with a crystal to induce precipitation.
-
-
Isolation: Cool the flask in an ice bath for 30 minutes. Filter the solid precipitate under vacuum.
-
Purification: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and dark impurities.
-
Purity Check: The crude product is usually >90% pure. Recrystallize from hot ethanol if necessary.
-
Microwave-Assisted Protocol (High Throughput)
For libraries or difficult substrates (e.g., aryl ketones), microwave irradiation significantly improves yields and reduces time.
-
Vial Loading: Combine ketone (1 mmol), activated nitrile (1 mmol), sulfur (1 mmol), and morpholine (1 mmol) in a 10 mL microwave vial.
-
Solvent: Add Ethanol (2 mL).
-
Irradiation: Heat at 100–120 °C for 10–20 minutes (fixed temperature mode).
-
Workup: Pour reaction mixture into crushed ice/water. Filter the precipitate.[7]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield / "Tar" | Polymerization of nitrile or decomposition. | Reduce temperature to 50°C. Ensure sulfur is finely powdered. Switch solvent to DMF for better sulfur solubility. |
| No Reaction | Ketone is sterically hindered or unreactive. | Use the Two-Step Method : Pre-form the Knoevenagel adduct (alkene) using AcOH/Piperidine, isolate it, then react with Sulfur/Base. |
| Product is an Oil | Lipophilic impurities preventing crystallization. | Triturate with cold diethyl ether or hexanes. If that fails, purify via column chromatography (Silica, Hex/EtOAc).[6] |
| Sulfur Contamination | Excess sulfur used or poor conversion. | Wash crude solid with Carbon Disulfide (CS |
Safety & Handling
-
Hydrogen Sulfide (
): Trace amounts of may be evolved. Perform all reactions in a well-ventilated fume hood. -
Cyanides: While
-cyanoesters are less toxic than inorganic cyanides, they should be handled with care. Avoid strong acids which could liberate HCN. -
Morpholine: Corrosive and flammable. Handle with gloves.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[2] Chemische Berichte.[3]
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[2][8][4][5][6][7][9][10][11][12][13][14] Journal of Heterocyclic Chemistry.
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction.[6][7][9][10] Molecular Diversity.
-
Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes.[1][5][9][10] Tetrahedron Letters.[3]
-
Putnam, S. R., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
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Application Note: Strategic Utilization of Ethyl Cyanoacetate in Pyridine Scaffold Construction
Executive Summary
The pyridine moiety remains a cornerstone in medicinal chemistry, present in over 7,000 existing drug pharmacophores.[1] Ethyl cyanoacetate (ECA) serves as a "privileged" C3 synthon in the construction of these rings. Unlike simple condensation reagents, ECA possesses dual electrophilic sites (nitrile and ester) and a highly active methylene group (
This Application Note details the mechanistic logic and validated protocols for utilizing ECA to synthesize 3-cyano-2-pyridones and 2,6-dihydroxypyridines . These scaffolds are critical precursors for kinase inhibitors, cardiotonic agents, and HIV-1 integrase inhibitors.[2]
Mechanistic Principles
To optimize yield and purity, researchers must understand the cascade mechanism. The reaction typically proceeds via a Knoevenagel-Michael-Cyclization sequence.
The Chemical Pathway[2][3][4][5][6][7][8]
-
Knoevenagel Condensation: ECA reacts with an aldehyde to form an
-unsaturated intermediate (arylidenecyanoacetate). -
Enamine Formation: The ketone component reacts with ammonium acetate to generate an enamine in situ.
-
Michael Addition: The enamine attacks the electrophilic alkene of the Knoevenagel adduct.
-
Cyclization: The nitrogen of the enamine attacks the ester carbonyl of the ECA moiety (releasing ethanol) to form the lactam (2-pyridone) ring.
Mechanistic Visualization (DOT)
Figure 1: Mechanistic cascade for the synthesis of 3-cyano-2-pyridones using ethyl cyanoacetate.
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones
Application: High-throughput synthesis of bioactive pharmacophores. Reaction Type: Four-Component Coupling (Aldehyde + Ketone + ECA + Ammonium Acetate).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aromatic Aldehyde | 1.0 | Electrophile (Scaffold determinant) |
| Acetophenone / Methyl Ketone | 1.0 | Nucleophile (C5-C6 fragment) |
| Ethyl Cyanoacetate | 1.0 | C3-C4 fragment source |
| Ammonium Acetate | 1.5 - 2.0 | Nitrogen source & Catalyst |
| Ethanol (95%) | Solvent | Reaction Medium (10 mL/mmol) |
Step-by-Step Procedure
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the aromatic aldehyde (10 mmol), acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (15 mmol) to 20 mL of ethanol.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Note: The solution typically turns from clear to yellow/orange within 15 minutes, indicating Knoevenagel product formation.
-
-
Monitoring: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). The reaction is generally complete within 2–4 hours.
-
Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If no precipitate forms: Pour the mixture into 50 mL of crushed ice/water and stir for 10 minutes.
-
-
Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (
) followed by water. Recrystallize from hot ethanol or DMF/Ethanol mixtures to obtain the pure 2-pyridone.
Expected Yield: 75% – 92%
Characterization: Look for Carbonyl peak (
Protocol B: The Guareschi-Thorpe Condensation
Application: Synthesis of 2,6-dihydroxypyridines (or 2,6-diones). Reaction Type: Condensation of 1,3-dicarbonyls with ECA.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ethyl Acetoacetate | 1.0 | 1,3-Dicarbonyl Component |
| Ethyl Cyanoacetate | 1.0 | Active Methylene Component |
| Ammonium Carbonate | 2.0 | Nitrogen Source & Base |
| Water | Solvent | Green Solvent System |
Step-by-Step Procedure
-
Setup: Use a beaker or flask open to air (or loosely capped) to allow
escape. -
Mixing: Dissolve ammonium carbonate (20 mmol) in water (10 mL). Add ethyl acetoacetate (10 mmol) and ethyl cyanoacetate (10 mmol).
-
Reaction: Heat the mixture to
with stirring for 60 minutes.-
Observation: The reaction mixture will become turbid as the hydrophobic pyridine product forms.
-
-
Workup: Cool to room temperature. Acidify slightly with dilute HCl (to pH 4–5) to ensure the product is in the protonated (neutral) form if it is soluble as a salt.
-
Isolation: Filter the precipitate, wash with water, and dry.
Reference: This protocol is adapted from recent green chemistry optimizations utilizing aqueous media (Tamaddon & Maddah-Roodan, 2023).
Experimental Workflow Visualization
Figure 2: Operational workflow for the One-Pot synthesis Protocol A.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Reversibility of Knoevenagel step | Ensure anhydrous conditions initially or use a Dean-Stark trap if the reaction is scaled up to remove water. |
| Oily Product | Incomplete cyclization or impurities | Triturate the oil with diethyl ether or n-hexane to induce crystallization. |
| No Reaction | Deactivated Aldehyde | Electron-donating groups (e.g., -OMe) on the aldehyde slow the reaction. Increase catalyst load (piperidine) or reflux time. |
| Side Products | Hantzsch Dihydropyridine formation | Ensure oxidative conditions (open vessel) or correct stoichiometry. ECA favors the oxidized pyridone form compared to simple acetoacetate. |
References
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction.[1][3][4] RSC Advances, 8, 27619-27626.
-
[Link]
-
-
Tamaddon, F., & Maddah-Roodan, S. (2023).[5] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.[5] RSC Advances, 13, 25526-25534.
-
[Link]
-
-
Sadjadi, S., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.
-
[Link]
-
-
Mishra, S., et al. (2004). Microwave assisted one-pot synthesis of 2-amino-3-cyanopyridine derivatives. Arkivoc, (i), 137-142.[3]
-
[Link]
-
Sources
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Acrylamide Derivatives for Biological Activity
Executive Summary & Scientific Rationale
In modern drug discovery, particularly within kinase inhibition (e.g., Ibrutinib, Osimertinib), the acrylamide moiety serves as a critical "warhead." It functions as a Michael acceptor, forming a specific, irreversible covalent bond with a nucleophilic cysteine residue in the target protein's ATP-binding pocket.
This guide moves beyond generic textbook procedures to provide a robust, field-tested workflow for synthesizing
Core Mechanism of Action
The biological efficacy of these derivatives relies on the Michael Addition :
-
Non-covalent Binding: The scaffold positions the warhead near a specific cysteine.
-
Covalent Ligation: The cysteine thiolate attacks the
-carbon of the acrylamide. -
Irreversible Inhibition: The formation of the C-S bond permanently disables the enzyme.
Synthetic Workflows
Method A: The "Gold Standard" Acryloyl Chloride Route
Best for: Early-stage building blocks, robust amines, and gram-scale synthesis.
Scientific Context: Acryloyl chloride is highly reactive but prone to hydrolysis and polymerization. Success depends on strict temperature control and the use of a radical inhibitor.
Materials
-
Substrate: Primary or secondary amine (1.0 equiv).
-
Reagent: Acryloyl chloride (1.1–1.2 equiv). Caution: Lachrymator, toxic.
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
-
Stabilizer: Hydroquinone (trace, optional if using fresh reagents).
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the amine and DIPEA in anhydrous DCM (
concentration). -
Temperature Control: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Higher temperatures promote polymerization.
-
Addition: Add acryloyl chloride dropwise over 15–30 minutes.
-
Tip: Dilute acryloyl chloride in a small volume of DCM to prevent localized heating.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS. -
Quenching: Quench with saturated aqueous
to neutralize excess acid chloride. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo at (avoid heat to prevent polymerization).
Method B: The "Late-Stage" Coupling Route (HATU/EDC)
Best for: Complex scaffolds, acid-sensitive substrates, or precious intermediates.
Scientific Context: Direct acylation can be too harsh for complex molecules. Peptide coupling reagents activate acrylic acid in situ, offering milder conditions and higher functional group tolerance.
Materials
-
Substrate: Complex amine (1.0 equiv).
-
Acid: Acrylic acid (1.2 equiv).
-
Coupling Agent: HATU (1.2 equiv) or EDC
HCl (1.5 equiv). -
Base: DIPEA (3.0 equiv).
-
Solvent: Anhydrous DMF or DCM.[1]
Step-by-Step Protocol
-
Activation: In a dry vial, dissolve acrylic acid and DIPEA in DMF.
-
Coupling Agent: Add HATU and stir for 5 minutes at RT to form the activated ester.
-
Note: The solution typically turns yellow.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Validation: Monitor for the disappearance of the amine mass (
) and appearance of the product ( ). -
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF) and brine.
Visualization of Synthetic Logic[1]
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate complexity.
Biological Validation: Glutathione (GSH) Reactivity Assay
Objective: Quantify the "warhead" reactivity. A successful covalent inhibitor must balance reactivity (to bind the target) with stability (to avoid off-target toxicity with cellular thiols like glutathione).
Metric: Half-life (
Protocol
-
Stock Solutions:
-
Test Compound:
in DMSO. -
GSH Internal Standard:
reduced glutathione in PBS (pH 7.4). -
Internal Standard (IS): Naproxen or similar (for LC-MS normalization).
-
-
Incubation:
-
Mix Test Compound (
final) with GSH ( final, 100-fold excess) in PBS buffer at . -
Note: The large excess of GSH ensures pseudo-first-order kinetics.
-
-
Sampling:
-
Aliquots are taken at
minutes. -
Quench immediately with cold Acetonitrile (
v/v) containing the Internal Standard.
-
-
Analysis:
-
Analyze by LC-MS/MS. Monitor the depletion of the Parent Ion (
) and the formation of the Adduct ( ).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
. - .
-
Data Interpretation
| Reactivity Classification | Potential Application | |
| High Reactivity | Potential toxicity; high off-target risk. | |
| Optimal Window | Balanced potency and selectivity (e.g., Ibrutinib). | |
| Low Reactivity | May require specific positioning or H-bond activation. |
Mechanism of Covalent Inhibition[4][5]
The following diagram illustrates the specific chemical event driving the biological activity: the Michael addition of a cysteine residue to the acrylamide warhead.[4][5]
Figure 2: Mechanism of Michael Addition between a protein cysteine residue and the acrylamide warhead.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Polymerization (Insoluble gel) | Temp too high; Concentrated reaction. | Keep reaction |
| Hydrolysis (Acrylic acid formation) | Wet solvents; Old acyl chloride. | Use anhydrous DCM/DMF; Distill acryloyl chloride or switch to HATU method. |
| Low Yield (Volatile product) | Product lost during concentration. | Do not use high vacuum; Keep rotovap bath |
| Double Addition (Bis-acrylamide) | Primary amine is too nucleophilic. | Add amine slowly to excess acyl chloride at low temp; Use bulky base. |
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[5] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561–581. Link
-
Lohse, A., et al. (2024). "Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design." Journal of Chemical Information and Modeling. Link
-
Schultz, T. W., et al. (2009).[6] "Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology, 22(2), 339–349. Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for the Synthesis of Acrylamide Derivatives." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Knoevenagel Condensation Reactions
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this pivotal carbon-carbon bond-forming reaction. Here, we will dissect common issues leading to low product yields and provide actionable, scientifically-grounded solutions to optimize your experimental outcomes.
I. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Question 1: My reaction shows low or no conversion of starting materials. What are the primary causes?
Low conversion is one of the most frequent issues and can stem from several factors related to reaction kinetics and equilibrium.[1]
Potential Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst, typically a weak base, is essential for deprotonating the active methylene compound to form the reactive enolate.[2][3][4]
-
Causality: If the catalyst is old, impure, or not basic enough for your specific substrate, the initial and rate-limiting deprotonation step will be inefficient, stalling the reaction. Using a strong base can be counterproductive, leading to self-condensation of the aldehyde or ketone.[3][5]
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: Use a fresh or recently purified catalyst. Piperidine and pyridine are common choices, but consider alternatives like ammonium acetate, which can be milder and effective.[1][5]
-
Optimize Catalyst Loading: Ensure you are using the correct catalytic amount (typically 5-10 mol%). Too much catalyst can promote side reactions.[5]
-
Consider a Different Catalyst: For less reactive ketones or sterically hindered substrates, a Lewis acid catalyst (e.g., TiCl₄) in combination with a tertiary amine may be necessary to activate the carbonyl group.[6]
-
-
-
Suboptimal Reaction Conditions (Temperature & Time):
-
Causality: Many Knoevenagel condensations proceed at room temperature, but some require thermal energy to overcome the activation barrier.[5][7] Conversely, excessive heat or prolonged reaction times can lead to side reactions like Michael addition.[5]
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[5] This provides real-time data on whether the reaction is progressing, stalled, or complete.
-
Optimize Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40–80°C).[5] Note the temperature at which the reaction begins to proceed efficiently without significant side product formation.
-
Determine Optimal Time: Once the reaction is complete by TLC, stop the reaction to prevent the formation of byproducts.[5]
-
-
-
Presence of Water: The Knoevenagel condensation is a condensation reaction, meaning it produces water.[1][3]
-
Causality: The reaction is reversible. The accumulation of water can shift the equilibrium back toward the reactants, thereby lowering the conversion rate.[1][7][8]
-
Troubleshooting Steps:
-
Use a Dean-Stark Apparatus: For reactions run at reflux in a solvent that forms an azeotrope with water (like toluene or benzene), a Dean-Stark trap is highly effective at physically removing water as it forms.[1][9][10][11][12]
-
Add a Dehydrating Agent: For reactions at lower temperatures, adding molecular sieves to the reaction mixture can effectively sequester the water produced.[8]
-
-
Question 2: My reaction is producing significant side products. How can I improve selectivity?
The formation of side products points to issues with reaction conditions or the inherent reactivity of your substrates.
Common Side Reactions & Solutions:
-
Self-Condensation of the Carbonyl Compound:
-
Causality: This is an aldol condensation of the aldehyde or ketone with itself. It is more prevalent when using stronger bases, which can deprotonate the α-carbon of the carbonyl compound.[5][7]
-
Solution: Use a weaker base. The hallmark of the Knoevenagel is the use of a mild base (like piperidine) that selectively deprotonates the highly acidic active methylene compound but not the less acidic carbonyl substrate.[3][4]
-
-
Michael Addition:
-
Causality: The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound.[5][7][13] This is often favored by longer reaction times and higher temperatures.[5]
-
Solution:
-
Monitor the Reaction Closely: As mentioned before, use TLC to determine the point of completion and work up the reaction immediately.
-
Control Stoichiometry: Using a slight excess of the carbonyl compound can sometimes minimize this side reaction, as it reduces the concentration of the nucleophilic active methylene compound available for Michael addition once the primary reaction is complete.
-
-
Question 3: The reaction works, but the yield is inconsistent. What factors should I control more carefully?
Inconsistent yields are often due to subtle variations in reactant quality, solvent properties, or reaction setup.
Key Parameters for Consistency:
-
Purity of Reactants:
-
Causality: Impurities in either the carbonyl compound or the active methylene compound can inhibit the catalyst or participate in side reactions.[1][5] Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which can neutralize the basic catalyst.
-
Solution: Use freshly distilled or purified aldehydes. Verify the purity of your active methylene compound by NMR or other analytical techniques.
-
-
Solvent Choice:
-
Causality: The solvent plays a critical role by solubilizing reactants and stabilizing charged intermediates.[14] Polar aprotic solvents (like DMF or acetonitrile) can accelerate the reaction by stabilizing the enolate intermediate, while polar protic solvents (like ethanol) can participate in proton transfer steps.[14][15]
-
Solution:
-
Ensure Solubility: All reactants and the catalyst should be fully dissolved.
-
Solvent Screening: If yields are poor, consider screening a few different solvents. Ethanol is a common starting point due to its effectiveness and low toxicity.[16] For difficult reactions, DMF has been shown to give excellent results.[5][14]
-
Consider Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can improve yields and is environmentally friendly.[5][17]
-
-
II. Knoevenagel Condensation: Mechanism and Workflow Diagrams
To better visualize the process and troubleshooting logic, refer to the diagrams below.
Reaction Mechanism
The reaction proceeds in three key stages: deprotonation, nucleophilic attack (addition), and dehydration (elimination).
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields in Knoevenagel reactions.
III. Summary of Key Reaction Parameters
The choice of catalyst and solvent is critical and highly dependent on the substrates used.
| Parameter | Common Choices | Impact on Reaction & Key Considerations |
| Carbonyl | Aldehydes, Ketones | Aldehydes are generally more reactive than ketones due to less steric hindrance.[1][6][18] |
| Active Methylene | Diethyl malonate, Ethyl acetoacetate, Malononitrile, Cyanoacetic acid | Must contain two strong electron-withdrawing groups (Z, Z') to increase the acidity of the α-protons.[3][8] |
| Catalyst | Weak Bases: Piperidine, Pyridine, Ammonium Acetate.[3][5] Lewis Acids: TiCl₄, ZnCl₂ (often with a co-base).[6][16] | Weak bases are standard. Lewis acids can be used for unreactive carbonyls. The choice is crucial to avoid self-condensation.[3] |
| Solvent | Protic: Ethanol, Methanol.[5][16] Aprotic: Toluene, DMF, Acetonitrile.[5] Green: Water, Solvent-free.[19][20] | Affects solubility, intermediate stabilization, and catalyst activity.[14] Polar aprotic solvents often give the highest rates and yields.[14] |
| Temperature | Room Temperature to Reflux (e.g., 40-110°C) | Higher temperatures can increase reaction rates but may also promote side reactions like Michael addition.[5][7] |
| Water Removal | Dean-Stark Trap, Molecular Sieves | Essential for driving the reaction equilibrium towards the product side, especially for less favorable reactions.[7] |
IV. Standard Experimental Protocol: Synthesis of Ethyl Cinnamate
This protocol provides a general methodology for a Knoevenagel condensation between benzaldehyde and diethyl malonate.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Diethyl malonate (1.1 mmol, 1.1 eq)
-
Piperidine (0.1 mmol, 0.1 eq)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
TLC plates (e.g., silica gel 60 F254)
Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and diethyl malonate (1.1 mmol).
-
Solvent Addition: Add ethanol (5 mL) to the flask and stir the mixture until all components are dissolved.
-
Catalyst Addition: Add piperidine (0.1 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. Use a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. The reaction is complete when the benzaldehyde spot has been consumed.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 20 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl (1 x 10 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (1 x 10 mL), and finally brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like sodium hydroxide for the Knoevenagel condensation? A: It is generally not recommended. Strong bases can cause the self-condensation of the aldehyde or ketone starting material, leading to a mixture of products and lower yields of the desired compound.[3] The Knoevenagel reaction's utility comes from the use of a mild base that selectively deprotonates the more acidic active methylene compound.[4]
Q2: My aldehyde is sterically hindered. What modifications can I make? A: Steric hindrance can significantly slow down the reaction.[5][16] To overcome this, you may need to use more forcing conditions, such as higher temperatures and longer reaction times.[16] Alternatively, switching to a more potent catalytic system, like a Lewis acid (e.g., TiCl₄) with an amine base, can help activate the hindered carbonyl group towards nucleophilic attack.[6]
Q3: What is the Doebner modification? A: The Doebner modification is a specific variant of the Knoevenagel condensation that uses malonic acid as the active methylene compound and pyridine as both the catalyst and solvent.[3] A key feature of this modification is that the condensation is often followed by a decarboxylation step, yielding an α,β-unsaturated carboxylic acid.[3]
Q4: Are there "green" or more environmentally friendly approaches to this reaction? A: Yes, significant research has focused on making the Knoevenagel condensation greener. This includes using water as a solvent[20][21], employing reusable solid-supported catalysts[7], using ionic liquids[19][22], or running the reaction under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction.[17]
Q5: How can I confirm the stereochemistry (E/Z isomer) of my product? A: The Knoevenagel condensation can produce a mixture of E and Z isomers. Often, one isomer is thermodynamically more stable and will be the major product, especially if the reaction is allowed to equilibrate.[3] The stereochemistry is typically determined using 1H NMR spectroscopy by analyzing the coupling constants (J-values) of the vinylic protons. The trans (E) isomer usually has a larger coupling constant (typically 12-18 Hz) than the cis (Z) isomer (typically 6-12 Hz).
VI. References
-
Knoevenagel Condensation: Definition, Examples and Mechanism. (2020). Chemistry Learner. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. [Link]
-
Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org. [Link]
-
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. [Link]
-
Optimization conditions of Knoevenagel condensation reactions. ResearchGate. [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate. [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a]. ResearchGate. [Link]
-
Effect of the solvent on Knoevenagel condensation. ResearchGate. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Knoevenagel condensation – Knowledge and References. Taylor & Francis. [Link]
-
THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Taylor & Francis. [Link]
-
Catalysts used for Knoevenagel condensation. ResearchGate. [Link]
-
Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. PMC. [Link]
-
Possible mechanism of the Knoevenagel condensation in the [HyEtDBU]Br-H2O-DABCO composite system. ResearchGate. [Link]
-
The Knoevenagel condensation between ethyl 4- chloroacetoacetate and aromatic aldehydes in ionic liquids. Blucher Chemistry Proceedings. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Dean-Stark. University of York. [Link]
-
6 questions with answers in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]
-
Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Taylor & Francis. [Link]
-
A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
-
Dean-Stark apparatus | Resource. RSC Education. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 10. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Chemicals [chemicals.thermofisher.cn]
- 19. orientjchem.org [orientjchem.org]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Optimization of Catalyst Concentration for Thiophene Synthesis
Introduction
Thiophene synthesis is a cornerstone of medicinal chemistry, yet it presents a unique paradox: the sulfur atom essential to the core structure is often a potent poison for the catalysts used to construct or functionalize it. Optimization of catalyst concentration is not merely about kinetics; it is a balancing act between reaction rate , catalyst deactivation (poisoning) , and selectivity .
This guide moves beyond basic protocols to address the causality of failure modes. We focus on three primary synthetic pathways: the Gewald Reaction (base-catalyzed), Paal-Knorr Synthesis (acid-catalyzed), and Transition Metal-Catalyzed Functionalization (Pd/Ni/Cu).
Module 1: Base-Catalyzed Synthesis (The Gewald Reaction)[1][2]
Context: The Gewald reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1][2] The "catalyst" is typically a base (morpholine, piperidine, Et₃N).
Critical Insight: The "Goldilocks" Loading
Unlike traditional catalysis where 1-5 mol% is standard, the Gewald reaction often requires stoichiometric or near-stoichiometric amounts of base (0.5 – 1.0 equiv) to drive the equilibrium of the initial Knoevenagel condensation and solubilize the intermediate polysulfides.
Troubleshooting Guide
Q1: My reaction stalls after the formation of the Knoevenagel intermediate. Increasing temperature doesn't help.
-
Diagnosis: Insufficient base concentration to activate elemental sulfur. The base acts as a nucleophile to open the S₈ ring, forming soluble polysulfide species (Sₓ²⁻) that attack the nitrile intermediate.
-
Solution: Increase base loading to 1.0 equivalent . Switch to a secondary amine like morpholine or piperidine if using Et₃N; their higher nucleophilicity accelerates sulfur activation.
-
Protocol Adjustment: Pre-mix the ketone, nitrile, and base for 30 minutes before adding sulfur to ensure the Knoevenagel condensation is complete.
Q2: I see significant dimerization of my starting ketone.
-
Diagnosis: Catalyst concentration is too high (hyper-basic conditions), promoting self-aldol condensation over the desired pathway.
-
Solution: Reduce base loading to 0.5 equivalents and use a buffered system (e.g., add acetic acid to form a salt, like piperidinium acetate). This modulates the effective pH.
Q3: The sulfur is not dissolving, and the yield is low.
-
Diagnosis: Mass transfer limitation. The base concentration in the solution phase is too low relative to the solid sulfur.
-
Solution: Do not just add more base. Add a phase transfer catalyst (e.g., TBAB, 5 mol%) or switch to a solvent with higher sulfur solubility like DMF or Ethanol/Toluene mixtures.
Data Summary: Base Loading Effects
| Base Loading (Equiv.) | Reaction Rate | Side Reactions (Self-Condensation) | Typical Yield |
| 0.1 (Catalytic) | Slow | Low | < 30% (Stalled) |
| 0.5 (Sub-stoichiometric) | Moderate | Low | 60-75% |
| 1.0 (Stoichiometric) | Fast | Moderate | 85-95% (Optimal) |
| > 1.5 (Excess) | Very Fast | High (Dimerization/Oligomers) | 50-60% (Impure) |
Module 2: Acid-Catalyzed Synthesis (Paal-Knorr)
Context: Condensation of 1,4-dicarbonyls with a sulfur source (Lawesson’s Reagent, P₄S₁₀).[3] Acid catalysts (p-TsOH, HCl) facilitate dehydration.[4]
Troubleshooting Guide
Q4: I am obtaining furan byproducts instead of thiophene.
-
Diagnosis: The acid catalyst concentration is too high, promoting rapid dehydration of the enol intermediate before sulfur incorporation can occur.
-
Mechanism: Acid catalyzes both pathways, but O-cyclization (furan) is kinetically favored over S-cyclization under highly acidic conditions.
-
Solution: Reduce acid catalyst loading to 0.5 – 1.0 mol% . Consider using a Lewis acid (e.g., ZnCl₂ or Sc(OTf)₃ ) which coordinates the carbonyl oxygen, facilitating sulfur attack without aggressively protonating the intermediate.
Q5: The reaction yields a black, polymeric tar.
-
Diagnosis: Polymerization of the 1,4-dicarbonyl starting material, triggered by high local acid concentration.
-
Solution: Implement Slow Addition Protocol . Do not add the catalyst all at once. Add the catalyst as a dilute solution over 1 hour.
Module 3: Transition Metal Catalysis (C-H Activation & Cross-Coupling)
Context: Functionalizing thiophenes using Pd, Ni, or Cu catalysts. Core Issue: Thiophene sulfur is a "soft" donor that binds strongly to "soft" metals (Pd, Pt), blocking active sites (Catalyst Poisoning).
Critical Insight: The "Sacrificial" Loading Strategy
Standard catalytic loadings (1-2 mol%) often fail because a portion of the catalyst is immediately and irreversibly sequestered by the thiophene sulfur.
Troubleshooting Guide
Q6: My Suzuki coupling on a chlorothiophene works initially but stops at 40% conversion.
-
Diagnosis: Catalyst deactivation (poisoning).[5][6] The turnover number (TON) is limited by the formation of stable Pd-S complexes.
-
Solution:
-
Increase Loading: Start with 5 mol% Pd instead of 1 mol%.
-
Ligand Switch: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or P(t-Bu)₃ ). These ligands sterically crowd the metal center, preventing the approach of the thiophene sulfur atom while allowing the oxidative addition of the C-Cl bond.
-
Q7: Can I use lower catalyst concentrations to save cost?
-
Protocol: Yes, but you must use a "Cocktail" approach .
-
Add CuI (10 mol%) as a "scavenger." Copper binds thiophene sulfur more readily than Palladium, protecting the expensive noble metal catalyst.
-
Reference: This "co-catalytic" protection strategy is widely validated in heteroaryl cross-coupling literature.
-
Visualizations
Diagram 1: Mechanistic Control Points in Gewald Synthesis
This diagram illustrates where catalyst concentration impacts the reaction pathway, highlighting the divergence between productive cyclization and side reactions.
Caption: Flowchart demonstrating the dual role of the base catalyst in condensation and sulfur activation, and the risks of incorrect concentration.
Diagram 2: Catalyst Optimization Decision Tree
Use this logic flow to determine the correct optimization strategy based on your specific failure mode.
Caption: Decision tree for troubleshooting catalyst-related issues in thiophene synthesis.
Standard Operating Protocol: Catalyst Screening
Objective: Determine optimal catalyst loading for a new thiophene substrate.
-
Baseline Run:
-
Gewald: 0.5 equiv Morpholine, EtOH, 60°C.
-
Metal Coupling: 1 mol% Pd(OAc)₂, 2 mol% SPhos, Toluene/Water.
-
-
Kinetic Profiling: Take aliquots at t=15, 30, 60, 120 min. Analyze by HPLC/GC.
-
Evaluation:
-
If conversion < 10% at 60 min:Double catalyst loading.
-
*If conversion > 50% but impurities > 10%: * Halve catalyst loading or lower temperature.
-
If reaction stops at X%: Add fresh catalyst (0.5 original amount). If reaction restarts, the catalyst was poisoned. If not, the catalyst is unstable or reagents are depleted.
-
References
-
Gewald Reaction Mechanism & Optimization
-
Sabat, N., et al. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 2024.[7]
-
-
Catalyst Poisoning by Sulfur
-
BenchChem Technical Support. "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." BenchChem Knowledge Base.
-
-
Paal-Knorr Synthesis Variants
-
Transition Metal Catalysis in Thiophenes
-
General Thiophene Synthesis Review
-
Putrani, et al. "Gewald reaction: synthesis, properties and applications." Arkivoc, 2024.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in Knoevenagel Condensation with Aldehydes
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered when using aldehydes as substrates. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity of your target α,β-unsaturated compounds.
The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2][3] While elegant in principle, the reaction is often accompanied by side reactions that can complicate product purification and reduce yields. This guide will address these challenges in a direct question-and-answer format, explaining the underlying causality and providing actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Michael Addition of the Active Methylene Compound to the Product
Question: I'm observing a significant amount of a higher molecular weight byproduct, and my desired α,β-unsaturated product is being consumed as the reaction progresses. What is happening and how can I prevent it?
Answer:
This is a classic case of a tandem Knoevenagel condensation followed by a Michael addition.[4] The α,β-unsaturated product of your Knoevenagel reaction is an excellent Michael acceptor. The nucleophilic enolate, generated from your active methylene compound by the base, can add to this product in a 1,4-conjugate addition fashion.[5] This is particularly prevalent when using highly active methylene compounds like malononitrile or cyanoacetic esters.
Causality Explained: The same basic conditions and nucleophile required for the Knoevenagel condensation are also conducive to the subsequent Michael addition. The electron-withdrawing groups on your product make the β-carbon electrophilic and susceptible to attack by another molecule of the deprotonated active methylene compound.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Action: Use a slight excess of the aldehyde (1.1 to 1.2 equivalents) relative to the active methylene compound.
-
Rationale: This ensures that the active methylene compound is the limiting reagent, minimizing its availability for the secondary Michael addition once the initial Knoevenagel product is formed.
-
-
Catalyst and Temperature Optimization:
-
Action: Reduce the catalyst loading to the minimum required for the Knoevenagel condensation to proceed at a reasonable rate (start with 1-5 mol%). Titrate the catalyst amount to find the optimal balance.
-
Action: Perform the reaction at a lower temperature. While heating can accelerate the desired reaction, it often disproportionately accelerates the Michael addition.[6]
-
Rationale: Milder conditions can favor the kinetically controlled Knoevenagel product over the thermodynamically favored Michael adduct.
-
-
Reaction Monitoring and Timely Quenching:
-
Action: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Action: Once the starting aldehyde is consumed and the desired product concentration is at its maximum, quench the reaction immediately by neutralizing the basic catalyst with a dilute acid (e.g., 1M HCl).
-
Rationale: Preventing prolonged exposure of the product to the reaction conditions is crucial to avoid the subsequent Michael addition.
-
Troubleshooting Workflow for Michael Addition
Caption: Workflow to diagnose and mitigate Michael addition side reactions.
Issue 2: Self-Condensation of the Aldehyde (Aldol Condensation)
Question: My reaction mixture is turning into a complex mess of products, and I'm isolating very little of my desired Knoevenagel product. I suspect the aldehyde is reacting with itself. How can I confirm this and stop it?
Answer:
You are likely observing the self-condensation of the aldehyde via an aldol condensation pathway. This is a common side reaction, especially with aliphatic aldehydes that possess α-hydrogens. The use of a base that is too strong can deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate that then attacks another molecule of the aldehyde.[1]
Causality Explained: The pKa of the α-proton of an aldehyde is typically around 16-20. While the active methylene compounds used in Knoevenagel condensations are more acidic (pKa ~9-13), a sufficiently strong base can still deprotonate the aldehyde to a significant extent, initiating the aldol side reaction.[2]
Troubleshooting Protocol:
-
Catalyst Selection is Key:
-
Action: Avoid strong bases like NaOH, KOH, or alkoxides.[2]
-
Action: Use a weak amine base such as piperidine, pyridine, or ammonium salts like ammonium acetate.[7][8][9] These are generally basic enough to deprotonate the active methylene compound but not the aldehyde.
-
Rationale: The choice of a base with an appropriate pKa is the most critical factor in suppressing aldehyde self-condensation.
-
-
Order of Addition:
-
Action: Add the catalyst to a mixture of the aldehyde and the active methylene compound.
-
Rationale: This ensures that the more acidic methylene compound is present to be deprotonated preferentially over the aldehyde's α-proton.
-
Catalyst Selection Guide for Suppressing Aldehyde Self-Condensation
| Catalyst Type | Suitability for Aldehyde Knoevenagel | Rationale |
| Strong Inorganic Bases (NaOH, KOH) | Not Recommended | Prone to causing aldehyde self-condensation.[2] |
| Alkoxides (NaOEt, KOtBu) | Not Recommended | Strong basicity leads to competing aldol reactions.[10] |
| Weak Amine Bases (Piperidine, Pyridine) | Highly Recommended | Selectively deprotonates the active methylene compound.[7][9] |
| Ammonium Salts (Ammonium Acetate) | Highly Recommended | Mild and effective, often considered a greener alternative.[8][9] |
| Lewis Acids (ZnCl₂, TiCl₄) | Can be Effective | Promotes reaction through activation of the carbonyl group, avoiding base-catalyzed side reactions.[11][12] |
Issue 3: Decarboxylation When Using Malonic Acid (Doebner Modification)
Question: I'm using malonic acid as my active methylene compound and I'm getting a product with only one carboxylic acid group instead of the expected dicarboxylic acid. Why is this happening?
Answer:
This is an expected and often desired outcome when using malonic acid in the presence of pyridine and a catalytic amount of piperidine. This specific variation of the Knoevenagel condensation is known as the Doebner modification.[1][13] The reaction proceeds through the initial condensation to form an α,β-unsaturated dicarboxylic acid, which then undergoes a facile decarboxylation.
Causality Explained: The pyridine used as a solvent or co-catalyst plays a crucial role in promoting the decarboxylation of the intermediate.[13][14][15] The electron-withdrawing nature of the newly formed double bond and the remaining carboxylic acid group facilitates the loss of CO₂.
Controlling the Outcome:
-
To Promote Decarboxylation (Doebner Conditions):
-
Protocol: Use malonic acid with pyridine as the solvent and a catalytic amount of piperidine. Refluxing the reaction mixture will typically drive the decarboxylation to completion.[15]
-
-
To Avoid Decarboxylation:
-
Protocol: Use a diester of malonic acid (e.g., diethyl malonate) instead of malonic acid itself. The resulting product will be a stable α,β-unsaturated diester.[2] If the diacid is the desired final product, the diester can be hydrolyzed under carefully controlled, mild conditions after the condensation reaction.
-
Doebner Modification Mechanism
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. purechemistry.org [purechemistry.org]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]
- 13. tandfonline.com [tandfonline.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Knoevenagel Condensation [organic-chemistry.org]
Technical Support Center: Purification of Cyanoacrylate Compounds by Column Chromatography
Welcome to the technical support guide for the purification of cyanoacrylate (CA) compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with purifying these highly reactive monomers. Cyanoacrylates are notorious for their rapid anionic polymerization, a property that makes them excellent adhesives but exceedingly difficult to handle in a laboratory setting, especially during purification.[1][2][3] Standard column chromatography protocols will invariably fail without critical modifications.
This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve successful purification. We will explore the causality behind common failures and provide validated protocols to ensure the stability and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of cyanoacrylates in a direct question-and-answer format.
Problem 1: My cyanoacrylate polymerized on the column immediately upon loading.
Q: I loaded my crude cyanoacrylate onto a standard silica gel column, and it instantly hardened at the origin. What happened?
A: This is the most common failure mode and is caused by premature anionic polymerization. The root cause lies in the chemistry of the stationary phase and the monomer itself.
Potential Causes:
-
Basic Sites on Silica: Standard silica gel has a surface rich in silanol groups (Si-OH) and trace metal oxides. These sites are sufficiently basic to initiate the anionic polymerization of the highly electrophilic cyanoacrylate monomer.[1][2][4] The polymerization is often initiated by trace amounts of moisture on the silica surface, which acts as a nucleophile.[1][3][5]
-
Residual Water: Any moisture present in your solvent (mobile phase), on the silica gel (stationary phase), or within your crude sample will act as a potent initiator for polymerization.[1][3]
-
Basic Impurities: Impurities in your crude product or residual catalysts from the synthesis can also trigger polymerization on the column.
Recommended Solutions:
-
Acidification of the Stationary Phase: The most critical step is to neutralize the basic sites on the silica gel. This is achieved by pre-treating the silica with an acid. A common and effective method is to prepare a slurry of the silica gel in your starting eluent and add a small quantity of a non-nucleophilic acid, such as methanesulfonic acid or trifluoroacetic acid, to pacify the surface.[6]
-
Use of Anhydrous Solvents: Ensure that all solvents used for the mobile phase are rigorously dried using standard laboratory procedures (e.g., passing through an activated alumina column or distillation from a suitable drying agent).
-
Inclusion of Stabilizers: Both free-radical and anionic polymerization inhibitors should be present. While crude CA mixtures often contain radical inhibitors like hydroquinone, the anionic pathway is the primary concern during chromatography.[6] Acidifying the eluent serves as an effective way to introduce an anionic inhibitor throughout the separation process.[6][7]
Problem 2: My compound is streaking or showing poor separation (low resolution).
Q: I managed to prevent polymerization, but my compound is coming off the column as a long streak instead of a tight band, and it's not separating from impurities. How can I improve the resolution?
A: Poor resolution and band tailing are often related to improper solvent selection, incorrect column packing, or interactions with the stationary phase that were not fully mitigated.
Potential Causes:
-
Inappropriate Solvent System (Eluent): The polarity of your mobile phase may be too high, causing the compound to move too quickly without sufficient interaction with the stationary phase. Conversely, if the polarity is too low, the compound may interact too strongly, leading to tailing.
-
Improper Column Packing: Air bubbles, cracks, or an unevenly packed column bed create channels that disrupt the uniform flow of the mobile phase, leading to band broadening and poor separation.[8]
-
Sample Overloading: Applying too much crude material to the column can saturate the stationary phase, exceeding its capacity to effectively separate the components.
Recommended Solutions:
-
Systematic Solvent Selection via TLC: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target cyanoacrylate in the chosen eluent. This typically provides the best separation on a column. A standard starting point for many cyanoacrylate esters is a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate or Toluene/Acetone.[9]
-
Proper Column Packing Technique: Use the "wet loading" or "slurry" method.[10] Prepare a homogeneous slurry of your (acid-treated) silica gel in the initial mobile phase and pour it carefully into the column. Gently tap the column to settle the packing and ensure a flat, stable bed. Run solvent through the packed column before loading your sample to ensure it is well-compacted.
-
Dry Loading for Difficult Samples: If your crude product has poor solubility in the starting eluent, consider a "dry loading" technique. Pre-adsorb your crude material onto a small amount of acid-treated silica gel. After evaporating the solvent, carefully load the resulting dry powder onto the top of your packed column. This often results in sharper bands.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for cyanoacrylate purification?
A1: Acid-treated silica gel is the industry standard and the most reliable choice. The key is not the type of silica itself, but its proper deactivation. Untreated silica gel should never be used. While other stationary phases like alumina exist, they are generally more basic and would exacerbate the polymerization problem.
Q2: Can I use reversed-phase chromatography?
A2: Reversed-phase chromatography (e.g., C18 silica) is generally not recommended for this application. The aqueous mobile phases (typically water/acetonitrile or water/methanol) used in reversed-phase systems contain potent initiators (water, alcohol) for anionic polymerization, which would lead to immediate product loss.
Q3: What are suitable solvent systems for cyanoacrylates?
A3: The ideal solvent system depends on the specific polarity of your cyanoacrylate ester. A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. Below is a table of common systems. Always perform TLC analysis to find the optimal ratio.[9]
| Non-Polar Component | Polar Component | Typical Applications & Notes |
| Hexanes/Heptane | Ethyl Acetate | The "workhorse" system. Good for standard alkyl cyanoacrylates like ethyl or butyl cyanoacrylate.[9] |
| Toluene | Acetone | Offers different selectivity compared to ethyl acetate systems. Can be useful for more functionalized CAs. |
| Dichloromethane | Ethyl Acetate | For more polar cyanoacrylates. Note: Dichloromethane can increase backpressure. |
Q4: How much acid should I use to treat the silica gel and eluent?
A4: Only a catalytic amount is needed. A general guideline is to add approximately 0.1% to 0.5% (v/v) of a strong, non-nucleophilic acid like methanesulfonic acid or trifluoroacetic acid to the eluent used for making the silica slurry and for the mobile phase.[6] The goal is to create a slightly acidic environment (pH 4-5) to inhibit polymerization without causing hydrolysis of the ester group on your product.
Q5: My purified cyanoacrylate polymerizes during solvent removal (rotovap). What can I do?
A5: This happens because as the acidic solvent is removed, the concentration of the stabilizer decreases, and residual heat can promote polymerization.
-
Add a Stabilizer: Before rotary evaporation, add a small amount of a radical inhibitor (e.g., hydroquinone) and an anionic stabilizer (e.g., a trace amount of the acid used in the column) to your collected fractions.
-
Low-Temperature Evaporation: Use a low bath temperature (<30-35°C) and sufficient vacuum to remove the solvent gently. Avoid heating the flask aggressively.
Experimental Protocols & Visual Guides
Protocol 1: Preparation of Acid-Treated Silica and Column Packing
This protocol outlines the critical steps for deactivating the stationary phase to prevent monomer polymerization.
Materials:
-
Silica gel (standard flash grade, 230-400 mesh)
-
Selected eluent (e.g., 95:5 Hexane:Ethyl Acetate), anhydrous
-
Methanesulfonic acid (MeSO₃H) or Trifluoroacetic acid (TFA)
-
Chromatography column with stopcock
-
Cotton or glass wool plug and a layer of sand
Procedure:
-
Column Preparation: Insert a small cotton plug at the bottom of the column and add a ~1 cm layer of clean sand.[10]
-
Slurry Preparation: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent to create a free-flowing slurry.
-
Acidification: While stirring the slurry, add the acid stabilizer dropwise to achieve a final concentration of ~0.1% v/v. For example, for 200 mL of eluent, add 0.2 mL of acid.
-
Wet Loading: Quickly and carefully pour the acidic silica slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.[10]
-
Packing the Column: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[8] Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Equilibration: Once packed, pass 2-3 column volumes of the acidified starting eluent through the column to ensure it is fully equilibrated and the environment is inert.
// Nodes start [label="Start: Prepare Column", fillcolor="#F1F3F4", fontcolor="#202124"]; slurry [label="Create Silica Slurry\nin Starting Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acidify [label="Add ~0.1% (v/v)\nAcid Stabilizer (e.g., MeSO₃H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pour [label="Pour Slurry into Column\n(Wet Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pack [label="Tap to Settle Bed &\nRemove Air Bubbles", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="Equilibrate with 2-3\nColumn Volumes of Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; ready [label="Column Ready for Loading", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> slurry; slurry -> acidify; acidify -> pour; pour -> pack; pack -> equilibrate; equilibrate -> ready; } .enddot Caption: Workflow for preparing a stabilized chromatography column.
Troubleshooting Decision Tree
Use this diagram to quickly diagnose and resolve common issues during your purification workflow.
// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; polymerization [label="Polymerization\non Column?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; streaking [label="Streaking or\nPoor Separation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Polymerization sol_acid [label="Action: Acidify Silica\n& Eluent (Protocol 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_dry [label="Action: Use Anhydrous\nSolvents", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for Streaking sol_tlc [label="Action: Optimize Eluent\nwith TLC (Rf ~0.3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_pack [label="Action: Repack Column\nCarefully", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_load [label="Action: Reduce Sample Load\nor Use Dry Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> polymerization; polymerization -> sol_acid [label="Yes"]; polymerization -> streaking [label="No"];
streaking -> sol_tlc [label="Yes"]; sol_tlc -> sol_pack; sol_pack -> sol_load; } .enddot Caption: A decision tree for troubleshooting common purification issues.
References
- Comyn, J. (1998).
- Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
- Professor Dave Explains. (2023).
- Campion, M. (2020). Can anyone provide any advice on purification of cyanoacrylates by column chromatography?
- Richins, R.D., et al. (2015). Silica Gel for Enhanced Activity and Hypochlorite Protection of Cyanuric Acid Hydrolase in Recombinant Escherichia coli.
- Vauthier, C. (2012). Polymerization of alkyl cyanoacrylates by anionic mechanism.
- Google Patents. (1987). A purification process of silica.
- University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry.
- ChemHelpASAP. (2021).
- ResearchGate. (2023). Silicic acid (silica gel) removal method ??.
- RadTech. (2020).
- INCURE INC. (2024).
- Lederer, A., et al. (2015). Radical Polymerization of Alkyl 2-Cyanoacrylates.
- Google Patents. (2010). Method for removing air from a chromatography column.
- Cytiva. (2024). Polishing chromatography in process development. Cytiva.
- BenchChem. (2025). Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal. Benchchem.
- Kheloufi, A., et al. (2014). Impurity removal process for high-purity silica production by acid leaching. EPJ Web of Conferences.
- Schlaad, H., et al. (2023).
- ITRC. (n.d.). A.3 Silica Gel Cleanup (SGC). ITRC.
- NORTHWEST POLYMERS INC. (n.d.).
- Google Patents. (2001). Solvents for activator compositions for cyanoacrylate adhesives.
- Lendlein, A., et al. (2020). Polyalkylcyanoacrylates as in situ formed diffusion barriers in multimaterial drug carriers. Helmholtz-Zentrum Hereon.
- World Precision Instruments. (n.d.). Cyanoacrylate Adhesives. World Precision Instruments.
- Biotage. (2023).
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. hereon.de [hereon.de]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Cyanoacrylates - NORTHWEST POLYMERS INC. [nwpolymersinc.com]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7820042B2 - Method for removing air from a chromatography column - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Prevention of Polymerization During Cyanoacrylate Distillation
Welcome to the Technical Support Center for cyanoacrylate distillation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing premature polymerization during the purification of cyanoacrylate monomers. The information herein is structured to address specific challenges and offer robust, scientifically-grounded solutions.
Understanding the Core Challenge: The Reactivity of Cyanoacrylates
Cyanoacrylates are highly reactive monomers, prized for their rapid, moisture-initiated anionic polymerization, which makes them excellent "superglues."[1][2][3] This same reactivity, however, presents a significant challenge during their synthesis and purification. The distillation process, which is essential for removing impurities and achieving high-purity monomer, involves elevated temperatures that can trigger both anionic and free-radical polymerization.[4][5] Without meticulous control and the strategic use of inhibitors, the entire batch can be lost to premature polymerization, resulting in equipment fouling and significant loss of product.
This guide provides a multi-faceted approach to preventing polymerization, focusing on the critical interplay between chemical inhibition and process parameter control.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of polymerization that occur during distillation, and how are they initiated?
A1: During the distillation of cyanoacrylates, two primary polymerization pathways are of concern:
-
Anionic Polymerization: This is the most common and rapid pathway. It is initiated by weak bases or nucleophiles.[2][3] Even trace amounts of moisture, basic residues on glassware surfaces, or certain impurities in the crude monomer can act as initiators.[6] The reaction is highly exothermic and can lead to a runaway polymerization.[2]
-
Free-Radical Polymerization: This pathway is typically initiated by heat and light (UV). The elevated temperatures required for distillation can be sufficient to generate free radicals, leading to polymerization.[7] While generally slower than anionic polymerization, it is a significant concern at distillation temperatures.
Q2: What is the dual-inhibitor strategy and why is it essential?
A2: A dual-inhibitor strategy is crucial for effectively preventing both types of polymerization. This involves using two distinct classes of inhibitors simultaneously:
-
Anionic Polymerization Inhibitors: These are acidic compounds that neutralize the basic initiators of anionic polymerization.[4] They are often referred to as stabilizers. Examples include strong acids like phosphorus pentoxide (P₂O₅) and p-toluenesulfonic acid, as well as acidic gases like sulfur dioxide (SO₂) and nitric oxide (NO).[4][7] These should be present in the crude monomer before distillation begins.
-
Free-Radical Polymerization Inhibitors: These are typically phenolic compounds that scavenge free radicals.[4][7] Common examples include hydroquinone (HQ) and p-methoxyphenol (MEHQ).[4] These are necessary to prevent polymerization at the high temperatures used in distillation.
Both types of inhibitors must be present in the distillation flask and, importantly, in the receiving flask to protect the purified, hot condensate.[4][7]
Q3: Can I use column chromatography to purify cyanoacrylates instead of distillation?
A3: While vacuum distillation is the industry standard, column chromatography is generally not recommended. The high surface area of the stationary phase presents a significant risk of initiating polymerization, leading to clogging of the column and loss of product.[8] If attempted, it would necessitate the use of acidified solvents and a stationary phase that has been meticulously treated to remove any basic sites.[4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Polymerization in the Distillation Flask
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid thickening or solidification of the crude monomer upon heating. | Insufficient anionic inhibitor. | 1. Verify Inhibitor Concentration: Ensure an adequate amount of an anionic inhibitor like phosphorus pentoxide or p-toluenesulfonic acid was added to the crude monomer before heating.[4] 2. Check for Basic Impurities: The crude monomer may contain basic impurities from the synthesis process. Consider a pre-treatment step to neutralize these before distillation. |
| Gradual increase in viscosity during distillation. | Insufficient free-radical inhibitor. | 1. Add More Inhibitor: Introduce a free-radical inhibitor such as hydroquinone or MEHQ to the distillation flask.[4][7] 2. Lower Distillation Temperature: Reduce the pot temperature by increasing the vacuum (lowering the pressure). |
| Polymerization occurs even with inhibitors present. | Ineffective mixing of inhibitors. | 1. Ensure Homogeneity: Vigorously stir the crude monomer after adding inhibitors to ensure they are fully dissolved and dispersed before starting the distillation. |
Issue 2: Polymerization in the Condenser or Receiving Flask
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| White solid forms in the condenser, blocking the vapor path. | Vapor-phase polymerization. | 1. Introduce an Acidic Gas: A slow bleed of an acidic gas like sulfur dioxide (SO₂) into the distillation apparatus can inhibit polymerization in the vapor phase.[4][7] 2. Ensure Proper Condenser Cooling: Efficient cooling minimizes the time the hot vapor spends in the condenser. |
| The collected distillate polymerizes in the receiving flask. | Lack of inhibitors in the receiver. | 1. Pre-treat the Receiving Flask: Always add a small amount of both a free-radical and an anionic inhibitor to the receiving flask before starting the distillation.[4][7] 2. Cool the Receiving Flask: Place the receiving flask in an ice bath to rapidly cool the hot distillate, which slows the rate of any potential polymerization. |
Issue 3: Low Yield or Poor Purity
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Distillation is very slow or requires excessively high temperatures. | Inadequate vacuum. | 1. Check for Leaks: Inspect all joints and seals in the vacuum apparatus for leaks.[9] 2. Service the Vacuum Pump: Ensure the vacuum pump oil is clean and the pump is functioning correctly.[9] |
| The distillate is discolored or contains impurities. | Foaming or bumping of the crude monomer. | 1. Use a Distillation Aid: Add boiling chips or a magnetic stir bar to promote smooth boiling. 2. Control Heating: Apply heat gradually to prevent vigorous boiling that can carry non-volatile impurities over with the vapor. |
Experimental Protocols & Data
Protocol 1: Standard Vacuum Distillation of Ethyl Cyanoacrylate
This protocol provides a general framework. Optimal conditions may vary based on the specific cyanoacrylate ester and the scale of the distillation.
1. Glassware Preparation:
- All glassware must be meticulously cleaned to remove any basic residues.
- Acid-wash all components (e.g., with a dilute HCl solution), followed by a thorough rinse with deionized water and then acetone.[1]
- Dry the glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon) immediately before assembly.
2. Inhibitor Addition:
- To the crude ethyl cyanoacrylate in the distillation flask, add the following inhibitors:
- Anionic Inhibitor: Phosphorus pentoxide (P₂O₅) at a concentration of 0.1% w/w.[10]
- Free-Radical Inhibitor: Hydroquinone at a concentration of 0.5% w/w.[10]
- In the receiving flask, place a small amount of hydroquinone.
- Stir the mixture in the distillation flask until all inhibitors are dissolved.
3. Distillation Setup and Execution:
- Assemble the distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.
- Begin to apply a vacuum, aiming for a pressure of 0.3–1.0 kPa (2-7.5 Torr).[10][11]
- Once a stable vacuum is achieved, begin to gently heat the distillation flask using an oil bath.
- Collect the main fraction of purified ethyl cyanoacrylate at the appropriate boiling point (refer to the table below).
- It is advisable to collect and discard a small initial fraction (first fraction) which may contain more volatile impurities.[10]
4. Post-Distillation Handling:
- Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum.
- Store the purified, inhibited monomer in a tightly sealed container, preferably in a cool, dark place. High-density polyethylene (HDPE) containers are recommended.[1]
Data Summary: Inhibitors and Distillation Parameters
The following table provides typical concentration ranges for common inhibitors and approximate boiling points for various cyanoacrylate esters under vacuum.
| Inhibitor Type | Inhibitor | Typical Concentration Range (ppm) | Function |
| Anionic | Sulfur Dioxide (SO₂) | 10 - 100 | Vapor & Liquid Phase Stabilizer[7][12] |
| Phosphorus Pentoxide (P₂O₅) | 1000 - 5000 | Liquid Phase Stabilizer[10] | |
| p-Toluenesulfonic Acid | 100 - 500 | Liquid Phase Stabilizer[4] | |
| Free-Radical | Hydroquinone (HQ) | 1000 - 5000 | Liquid Phase Stabilizer[7][13] |
| p-Methoxyphenol (MEHQ) | 200 - 1000 | Liquid Phase Stabilizer[4] |
| Cyanoacrylate Ester | Approximate Boiling Point (°C at Pressure) |
| Methyl-2-cyanoacrylate | 48-49 °C at 2-3 mmHg |
| Ethyl-2-cyanoacrylate | 54-56 °C at 2-3 mmHg[10] |
| n-Butyl-2-cyanoacrylate | 68-70 °C at 2-3 mmHg |
Visualization of the Prevention Strategy
The following diagram illustrates the key decision points and actions in preventing polymerization during cyanoacrylate distillation.
Caption: Workflow for preventing cyanoacrylate polymerization during distillation.
References
- Schoenberg, K. L. (1980). U.S. Patent No. 4,182,823. Washington, DC: U.S. Patent and Trademark Office.
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Slark, A., & Pepper, D. C. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(7), 743. Retrieved from [Link]
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Regan, F., et al. (2007). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. International Journal of Adhesion and Adhesives, 27(7), 604-609. Retrieved from [Link]
- Miyamoto, M., et al. (2013). U.S. Patent Application No. 13/516,846. Washington, DC: U.S. Patent and Trademark Office.
- Wicker, T. H., & Shearer, N. H. (1967). U.S. Patent No. 3,355,482. Washington, DC: U.S. Patent and Trademark Office.
- Tigselema, M. L., & Pen-DRAGON, D. R. (1994). U.S. Patent No. 5,290,825. Washington, DC: U.S. Patent and Trademark Office.
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Tosa, V. P., et al. (2019). Cyanoacrylate Adhesives in Surgical Applications. In Medical Adhesives. IntechOpen. Retrieved from [Link]
- O'Sullivan, D. J. (1983). Great Britain Patent No. 2,107,328.
- Arai, H., et al. (2015). U.S. Patent No. 8,945,299. Washington, DC: U.S. Patent and Trademark Office.
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Chemistry Stack Exchange. (2021). Inhibitors of hydration. Retrieved from [Link]
- Adams, S. E. (1995). European Patent No. 0,659,441. Munich, Germany: European Patent Office.
- Narang, U., & Pacquiao, D. (2007). U.S. Patent Application No. 11/559,239. Washington, DC: U.S. Patent and Trademark Office.
- Narang, U., & Pacquiao, D. (2008). European Patent Application No. 07254452.1. Munich, Germany: European Patent Office.
-
ResearchGate. (2020). Can anyone provide any advice on purification of cyanoacrylates by column chromatography?. Retrieved from [Link]
-
Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Retrieved from [Link]
-
Nordson EFD. (2025, October 1). 9 Tips for Trouble-Free Cyanoacrylate Dispensing [Video]. YouTube. Retrieved from [Link]
- Zhang, Y. (2013). China Patent No. 103319369.
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University of Bristol. (2009). Superglue - cyanoacrylate. Retrieved from [Link]
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Zhejiang Shuangzi Intelligent Equipment Co., Ltd. (2023, June 21). What is the effect of temperature and pressure on the separation efficiency of a distillation column?. Retrieved from [Link]
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Nordson EFD. (n.d.). Dispensing Solutions for Cyanoacrylate Adhesives. Retrieved from [Link]
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Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Retrieved from [Link]
- Li, J., et al. (2016). China Patent No. 105541664.
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Lab Society. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]
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Cyanotec. (2024, November 26). Effects of Low Temperatures on Cyanoacrylate Adhesives. Retrieved from [Link]
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Instructables. (2011, October 24). Build a Lab Quality (ish) Distillation Apparatus. Retrieved from [Link]
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Quora. (2014, September 29). Chemical Engineering: Why in a normal distillation column does temperature and pressure gradient exist from bottom to top?. Retrieved from [Link]
-
Martin, J. (2013). Forced condensation of cyanoacrylate with temperature control of the evidence surface to modify polymer formation and improve Fingerprint Visualization. Forensic Science International, 233(1-3), 153-158. Retrieved from [Link]
-
Prism Research Glass. (n.d.). Cyanide Distillation Unit. Retrieved from [Link]
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Garg, R. K., & Kumari, H. (2017). Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 7(1), 1-8. Retrieved from [Link]
-
Reddit. (2020, August 17). How do factories that make cyanoacrylate products handle the stuff? Can crazy glue be piped? Sieved? Does it destroy the equipment?. Retrieved from [Link]
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Garg, R. K., & Kumari, H. (2017). Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 7(1), 1-8. Retrieved from [Link]
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ResearchGate. (2025, January 28). Troubleshooting a Distillation Column - Problem and Solution. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
CDS Analytical. (n.d.). Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. Retrieved from [Link]
- Nippon Shokubai Co., Ltd. (2016). U.S. Patent Application No. 15/027,381. Washington, DC: U.S. Patent and Trademark Office.
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Technical Support Center: Maximizing Yields of α,β-Unsaturated Compounds in Condensation Reactions
Welcome to the Technical Support Center for optimizing condensation reactions. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of α,β-unsaturated compounds. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot common issues, enhance reaction yields, and ensure the purity of your target compounds.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) for some of the most pivotal condensation reactions in organic synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of these transformations.
General Troubleshooting Workflow for Condensation Reactions
Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. Low yields or the formation of multiple products can often be traced back to a few common culprits. The following workflow provides a logical sequence for diagnosing and resolving issues encountered in condensation reactions.
Caption: A logical workflow for troubleshooting common issues in condensation reactions.[1]
FAQ & Troubleshooting Guide: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a type of crossed aldol reaction, is fundamental for synthesizing chalcones (α,β-unsaturated ketones) from an aromatic aldehyde and an enolizable ketone or aldehyde.[2][3][4] Its success hinges on the fact that the aromatic aldehyde, lacking α-hydrogens, cannot self-condense and acts solely as the electrophile.[2]
Q1: My Claisen-Schmidt reaction yield is disappointingly low. What are the most likely causes and how can I fix them?
A1: Low yields can stem from several factors. Here’s a breakdown of common issues and their solutions:
-
Inefficient Enolate Formation: The reaction requires a base to deprotonate the ketone and form the nucleophilic enolate. If the base is too weak or has degraded, this initial step will be slow or incomplete.
-
Solution: Ensure your base (e.g., NaOH, KOH) is fresh and anhydrous. For sensitive substrates, consider optimizing the base concentration; a 20 mol% concentration of NaOH has been shown to be as effective as a stoichiometric amount in certain cases.[1]
-
-
Reaction Reversibility: The initial aldol addition step can be reversible. To drive the reaction forward, the subsequent dehydration to the final α,β-unsaturated product must be favored.
-
Solution: Gentle heating (e.g., 40-50 °C) is often employed to promote the elimination of water, pushing the equilibrium towards the final chalcone product.[2]
-
-
Catalyst Deactivation: Acidic impurities in your starting materials or solvent can neutralize the base catalyst, stalling the reaction.
-
Product Precipitation: If the chalcone product is insoluble in the reaction solvent, it can precipitate and coat the reactants, preventing further reaction.
Q2: My TLC plate shows multiple spots, making purification a nightmare. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a classic issue arising from the various reactive species present.[1] Here are the most common side reactions and strategies to suppress them:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol byproducts.[1]
-
Solution: This is more common when the ketone is highly reactive. A simple strategy is to use a slight excess of the ketone relative to the aldehyde.[1]
-
-
Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, two molecules of the aromatic aldehyde (which lacks α-hydrogens) can disproportionate to form a primary alcohol and a carboxylic acid.[1]
-
Solution: This side reaction is favored by high concentrations of a strong base. Use the minimum effective concentration of your base or consider a milder base.[1]
-
-
Michael Addition: The enolate of the ketone can perform a 1,4-conjugate addition to the α,β-unsaturated ketone product, leading to a 1,5-dicarbonyl compound.[1][5][6]
Caption: Main reaction vs. common side reactions in Claisen-Schmidt condensation.[1]
Q3: My reaction mixture turned into a dark, viscous tar. What happened?
A3: The formation of a dark tar or polymer-like substance is usually a sign of decomposition. This is often caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[1] Aldehydes are particularly prone to polymerization under these conditions.
-
Solution: Re-evaluate your reaction parameters. Use milder conditions, such as a lower temperature or a weaker base (e.g., K₂CO₃).[2] Ensure slow, dropwise addition of the base to avoid localized high concentrations.[1]
FAQ & Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[7][8][9]
Q1: How does my choice of solvent affect the Knoevenagel condensation?
A1: Solvent choice is a critical parameter that can profoundly influence reaction rates and yields.[7] Solvents can:
-
Stabilize Intermediates: Polar solvents can stabilize charged intermediates like enolates and the associated transition states, often accelerating the reaction.[7]
-
Modulate Catalyst Activity: The basicity of amine catalysts can be enhanced by solvation effects in certain solvents.[7]
-
Influence the Reaction Pathway: Protic solvents (like ethanol or water) can participate in proton transfer steps, while aprotic solvents may favor different pathways.[7]
| Solvent Type | Examples | Typical Outcome | Rationale |
| Polar Aprotic | DMF, Acetonitrile | Often provides the fastest reaction rates and highest yields.[7] | Effectively solvates and stabilizes charged intermediates. |
| Polar Protic | Ethanol, Water | Highly effective and environmentally friendly ("green") alternatives.[7] | Can participate in proton transfer and enhance catalyst activity.[7] |
| Non-Polar | Toluene, Dichloromethane | Generally result in lower yields and slower reactions.[10] | Poor stabilization of polar intermediates. |
Q2: My reaction isn't going to completion. How can I drive the equilibrium forward?
A2: The Knoevenagel condensation is a reversible process that produces water as a byproduct. According to Le Châtelier's principle, removing water from the reaction mixture will shift the equilibrium to favor the formation of the product.
-
Solution: The most common method is to remove the water generated during the reaction. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by adding molecular sieves to the reaction mixture.[11]
FAQ & Troubleshooting Guide: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and HWE reactions are powerful methods for forming alkenes by reacting a carbonyl compound with a phosphorus ylide (Wittig) or a phosphonate-stabilized carbanion (HWE).[12][13] The HWE reaction is a popular modification that often provides cleaner reactions and easier purification.[13][14]
Q1: How can I control the E/Z stereoselectivity of my olefination reaction?
A1: Stereoselectivity is a key advantage of these reactions.
-
Wittig Reaction:
-
Z-Selectivity: Generally favored by unstabilized ylides under salt-free conditions.
-
E-Selectivity: Favored by stabilized ylides. The Schlosser modification can be used to convert the intermediate to the more stable threo form, leading to the E-alkene.[14]
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
E-Selectivity: The HWE reaction is renowned for producing predominantly E-alkenes, as the intermediates can equilibrate to the more thermodynamically stable anti-conformation.[13][15]
-
Z-Selectivity: Achieving Z-selectivity requires modified reagents, such as the Still-Gennari phosphonates, which incorporate electron-withdrawing groups on the phosphorus atom to lock the syn-conformation.[15]
-
Q2: My Wittig/HWE yield is very low. What should I check?
A2: Low yields in these reactions often point to issues with the nucleophile generation or stability.
-
Inefficient Ylide/Carbanion Formation: This is a primary culprit.
-
Solution: Ensure your phosphonium salt (Wittig) or phosphonate (HWE) is completely dry. The base must be sufficiently strong and fresh. For non-stabilized Wittig ylides, strong bases like n-BuLi or NaH are required under strictly anhydrous and inert conditions.[16]
-
-
Nucleophile Instability: Some ylides are unstable and should be generated in situ in the presence of the carbonyl compound.[16]
-
Steric Hindrance: Sterically hindered ketones react slowly, especially with stabilized ylides, often resulting in poor yields.[14][16]
-
Side Reactions: The presence of acidic protons (e.g., hydroxyl groups) in the reactants can quench the ylide/carbanion.
-
Solution: Protect sensitive functional groups or use an excess of the base.[16]
-
Q3: I am struggling to remove the triphenylphosphine oxide (TPPO) or dialkylphosphate byproduct. What are the best purification strategies?
A3: Byproduct removal is a well-known challenge in these reactions.
-
For TPPO (Wittig byproduct): TPPO can be difficult to remove due to its polarity and solubility.[16]
-
Strategies:
-
Crystallization: If your product is nonpolar, TPPO can sometimes be removed by precipitating it from a cold solvent like diethyl ether or a hexane/ether mixture.
-
Chromatography: Careful column chromatography is often required.
-
-
-
For Dialkylphosphate (HWE byproduct): A major advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble.[13]
-
Strategy: The byproduct can typically be removed easily with a simple aqueous extraction (workup).[13]
-
Experimental Protocols
Here we provide representative step-by-step methodologies for a Claisen-Schmidt condensation.
Protocol 1: Traditional Claisen-Schmidt Condensation in Ethanol
-
Objective: Synthesize a chalcone from a substituted benzaldehyde and acetophenone.
-
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol.[2]
-
Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[2]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours.[2]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[2]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[2]
-
Drying & Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and characterize by spectroscopic methods (e.g., NMR, IR).[2]
-
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
-
Objective: Synthesize a chalcone using a green chemistry approach.
-
Methodology:
-
Preparation: Place the substituted acetophenone (1.0 eq) and solid sodium hydroxide (NaOH, 1.0 eq, powdered or pellets) into a porcelain mortar.[2]
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.[2]
-
Reagent Addition: Add the substituted benzaldehyde (1.0 eq) to the mortar.[2]
-
Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste, and then may solidify again as the product forms. Reaction times are typically short (5-25 minutes).[2][17]
-
Purification: The resulting solid can be directly recrystallized from a suitable solvent like ethanol.
-
References
-
Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Available from: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC. Available from: [Link]
-
Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu. Available from: [Link]
- Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. Google Patents.
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available from: [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available from: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available from: [Link]
-
Optimization of the HWE reaction conditions a. ResearchGate. Available from: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Connect. Available from: [Link]
-
Schmidt Reaction: Mechanism & Application. Vaia. Available from: [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available from: [Link]
-
Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). ResearchGate. Available from: [Link]
-
Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. ACS Publications. Available from: [Link]
-
Synthesis of substituted α,β-unsaturated compounds. Organic Chemistry Portal. Available from: [Link]
-
Use of Silver Carbonate in the Wittig Reaction. PMC. Available from: [Link]
-
How To: Improve Yield. University of Rochester. Available from: [Link]
-
Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants. PMC. Available from: [Link]
-
Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. MDPI. Available from: [Link]
- New method for producing alpha,beta-unsaturated carbonyl compounds by using one-pot condensation reaction. Google Patents.
-
Effect of Mixed-Solvent Environments on the Selectivity of Acid-Catalyzed Dehydration Reactions. ACS Catalysis. Available from: [Link]
-
Knoevenagel condensation. Wikipedia. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]
-
Synthesis of α,β-Unsaturated Carbonyl Compounds via Cu/TEMPO/O2 Aerobic Catalytic System. PubMed. Available from: [Link]
-
Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst. NIH. Available from: [Link]
-
Knoevenagel Condensation Reaction. Master Organic Chemistry. Available from: [Link]
-
Wittig Reaction. Dalal Institute. Available from: [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. University of Georgia. Available from: [Link]
-
Perkin reaction for aliphatic aldehydes. Chemistry Stack Exchange. Available from: [Link]
-
The Knoevenagel Condensation. Organic Reactions. Available from: [Link]
-
Perkin's Reaction Problems | Reaction Practice Questions Series | MH-SET NE-SLET 2024. YouTube. Available from: [Link]
-
The Perkin Reaction and Related Reactions. ResearchGate. Available from: [Link]
-
Perkin Reaction: Definition & Mechanism. Study.com. Available from: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available from: [Link]
-
Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. The Royal Society of Chemistry. Available from: [Link]
-
Experiment 19 — Aldol Condensation. Swarthmore College. Available from: [Link]
-
α,β-Unsaturated Carbonyl Compounds. Available from: [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available from: [Link]
-
Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
Michael Addition. Organic Chemistry Tutor. Available from: [Link]
-
Michael Addition Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
-
Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available from: [Link]
-
The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry. Available from: [Link]
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Technical Support Center: Water Removal in Condensation Reactions
Welcome to the Technical Support Center for professionals in research, scientific, and drug development fields. This guide is designed to provide in-depth, practical solutions for the critical step of removing water byproducts in condensation reactions. Efficient water removal is paramount for driving reaction equilibria towards product formation, maximizing yields, and ensuring the purity of your target molecules.[1][2][3] This resource offers a blend of theoretical principles and field-tested protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding water removal in condensation reactions.
Q1: Why is removing water so critical in condensation reactions?
A1: Condensation reactions, such as Fischer esterifications or imine syntheses, are typically equilibrium processes.[1][4] Water is a product of these reactions, and its accumulation can shift the equilibrium back towards the starting materials, a phenomenon dictated by Le Châtelier's principle.[1][2] This reverse reaction, known as hydrolysis, can significantly reduce the yield of your desired product.[5] Therefore, active and efficient removal of water is crucial to drive the reaction to completion and maximize your product yield.[1][2]
Q2: What are the primary methods for removing water from a reaction mixture?
A2: There are two main strategies for water removal: physical and chemical methods.
-
Physical Methods: These involve physically separating water from the reaction mixture, most commonly through azeotropic distillation using a Dean-Stark apparatus.[6][7]
-
Chemical Methods: These involve adding a substance that chemically binds or physically adsorbs water. This includes the use of anhydrous inorganic salts (drying agents) or molecular sieves.[8]
Q3: When should I choose a Dean-Stark trap over molecular sieves?
A3: The choice depends on the scale of your reaction and the reaction conditions. A Dean-Stark trap is ideal for reactions conducted at reflux with a solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane).[6][9][10] It is particularly effective for larger-scale reactions where the amount of water produced is significant.[7] Molecular sieves are an excellent choice for smaller-scale reactions, reactions that are sensitive to high temperatures, or when using a solvent that does not form a suitable azeotrope with water.[9][11] They can be added directly to the reaction flask.[9]
Q4: Can I use any drying agent to remove water from my reaction?
A4: No, the choice of drying agent is critical. The ideal drying agent should be chemically inert to your reactants, products, and solvent. For instance, calcium chloride is not suitable for reactions involving alcohols or amines as it can form adducts.[12] Anhydrous magnesium sulfate and sodium sulfate are common and generally inert choices.[12][13]
Q5: How do I know if my molecular sieves are active?
A5: Freshly activated molecular sieves will release a significant amount of heat when a small amount of water is added.[14][15][16] You can test a small sample by placing a few beads in your gloved hand and adding a drop of water; you should feel a noticeable warming effect.[14][16] Commercially available sieves are often shipped with adsorbed water and must be activated before use.[14]
Troubleshooting Guides
Encountering issues with water removal can be frustrating. This section provides a structured approach to troubleshooting common problems.
Issue 1: Low Yield in a Reaction Using a Dean-Stark Trap
Q: I'm using a Dean-Stark apparatus for my esterification, but my yield is consistently low. What could be the problem?
A: Low yields in reactions employing a Dean-Stark trap often point to inefficient water removal. Here’s a troubleshooting workflow:
-
Check for Proper Azeotrope Formation:
-
Inspect the Dean-Stark Apparatus Setup:
-
Are there any leaks? Check all ground glass joints for a proper seal. Leaks can prevent the efficient collection of the azeotrope.
-
Is the condenser efficient? Ensure a steady flow of cold water through the condenser to effectively condense the azeotrope vapor. The water should flow in at the bottom and out at the top.[17]
-
Is the apparatus insulated? For higher-boiling solvents, insulating the arm of the Dean-Stark trap with glass wool or aluminum foil can prevent premature condensation and ensure the vapor reaches the condenser.[7]
-
-
Monitor Water Collection:
-
Are you observing phase separation in the trap? You should see two distinct layers: the lower, denser water layer and the upper, less dense organic solvent layer (for solvents like toluene).[6]
-
Is the volume of collected water as expected? Calculate the theoretical amount of water that should be produced and compare it to the volume collected in the trap. A significant discrepancy suggests an incomplete reaction or issues with the setup.[7]
-
Issue 2: Reaction Stalls When Using Molecular Sieves
Q: My reaction starts but then seems to stop before completion, even with molecular sieves. Why is this happening?
A: A stalled reaction in the presence of molecular sieves usually indicates that the sieves are saturated or were not sufficiently active to begin with.
-
Verify Sieve Activity:
-
Were the sieves properly activated? As a Senior Application Scientist, I cannot stress this enough: molecular sieves must be rigorously dried before use. Heating them in a vacuum oven at high temperatures is a reliable method.[14][15] A common procedure is heating at 200-350°C under vacuum overnight.[14][18]
-
How were the sieves stored? Activated sieves are highly hygroscopic and should be stored in a desiccator over a strong drying agent or in a tightly sealed container to prevent re-adsorption of atmospheric moisture.[14]
-
-
Assess the Amount of Sieves Used:
-
Consider the Sieve Pore Size:
In-Depth Protocols and Methodologies
Method 1: Physical Water Removal via Azeotropic Distillation
This method is highly effective for driving condensation reactions to completion by continuously removing the water byproduct.
-
Apparatus Assembly:
-
Set up a round-bottom flask of an appropriate size (the reaction mixture should not exceed half the flask's volume) with a magnetic stir bar or boiling chips.[6]
-
Attach the Dean-Stark trap to the flask. Ensure the ground glass joints are properly greased and sealed.
-
Fit a reflux condenser vertically into the top of the Dean-Stark trap.[6]
-
Connect the condenser to a circulating cold water source, with water entering at the bottom inlet and exiting from the top outlet.[17]
-
-
Reaction Execution:
-
Charge the flask with your reactants and an appropriate azeotroping solvent (e.g., toluene).
-
Heat the reaction mixture to a steady reflux.[7]
-
As the reaction proceeds, the solvent-water azeotrope will distill into the condenser, and the condensate will drip into the graduated arm of the Dean-Stark trap.[6][7]
-
In the trap, the immiscible liquids will separate. For solvents less dense than water (like toluene), the water will collect at the bottom of the trap.[6]
-
The excess solvent will overflow from the sidearm and return to the reaction flask, maintaining a constant solvent volume.[7]
-
-
Monitoring and Completion:
-
Monitor the accumulation of water in the trap. The reaction is generally considered complete when no more water collects in the trap over a significant period.[7]
-
Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature before disassembly.
-
Caption: Decision logic for selecting the appropriate molecular sieve pore size.
Data Summary: Comparison of Water Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dean-Stark Trap | Physical Separation (Azeotropic Distillation) | Continuous removal of water, suitable for large-scale reactions, allows for monitoring of reaction progress by measuring collected water. [6][7] | Requires heating to reflux, limited to solvents that form azeotropes with water, more complex setup. [11] | Larger-scale reactions at elevated temperatures with azeotrope-forming solvents (e.g., toluene, cyclohexane). [7] |
| Molecular Sieves | Physical Adsorption | Can be used at various temperatures (including room temperature), simple to use, suitable for a wide range of solvents, ideal for small-scale reactions. [9][8][11] | Sieves must be activated before use, can be saturated if a large amount of water is produced, may be basic and interfere with sensitive substrates. [14] | Small to medium-scale reactions, reactions sensitive to high temperatures, or when using non-azeotroping solvents. [9] |
| Anhydrous Salts (e.g., MgSO₄, Na₂SO₄) | Chemical Hydration | Inexpensive, readily available. [12][13] | Lower water-absorbing capacity compared to molecular sieves, can be messy to handle, risk of side reactions if not chosen carefully. [13] | Drying of organic layers during workup rather than in-situ water removal from a reaction. [12][22] |
| Chemical Dehydrating Agents (e.g., H₂SO₄) | Chemical Reaction | Can act as both a catalyst and a dehydrating agent. [23][24] | Highly corrosive, can cause side reactions and charring, difficult to remove from the reaction mixture. [25] | Specific reactions where the dehydrating agent also serves as a catalyst (e.g., some esterifications). [1] |
References
-
How to remove water in a condensation reaction on microscale (without Dean Stark)? (2014). ResearchGate. [Link]
-
Dean–Stark apparatus. (n.d.). Wikipedia. [Link]
-
How to Activate Molecular Sieves. (2014). Chemtips. [Link]
-
A complete Guide on How to Activate Molecular Sieve. (2025). Jalon. [Link]
-
Essential Guide: Molecular Sieves for Water Removal. (2024). Jalon. [Link]
-
Workup: Drying Methods. (n.d.). University of Rochester. [Link]
-
Dean Stark Trap. (n.d.). University of York. [Link]
-
Drying Agents. (n.d.). Study Rocket. [Link]
-
Dean-Stark Setup Guide for Chemists. (n.d.). Scribd. [Link]
-
Molecular Sieve Activation Procedure. (n.d.). Studylib. [Link]
-
Drying and Dehydrating Agents: Definitions, Examples and Differences. (2023). EMBIBE. [Link]
-
3.2: Drying Agents. (2024). Chemistry LibreTexts. [Link]
-
Effect of Activation Methods of Molecular Sieves on Ketimine Synthesis. (2022). ACS Publications. [Link]
-
How to use molecular sieves to adsorb and remove water and oxygen from a mixture? (2024). Quora. [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. (2025). HSCprep. [Link]
-
Molecular sieve 3A is the best use for water removal from solvents. (2022). LinkedIn. [Link]
-
Distillation. (n.d.). Koch Modular. [Link]
-
Azeotropic distillation. (n.d.). Wikipedia. [Link]
-
Azeotropic Distillation. (2025). YouTube. [Link]
-
Dean-Stark apparatus. (2023). Sciencemadness Wiki. [Link]
-
How To: Remove Residual Water. (n.d.). University of Rochester. [Link]
-
Why and How Do We Dry Organic Solvents with Molecular Sieves? (2018). YouTube. [Link]
-
Azeotropic distillation. (n.d.). Slideshare. [Link]
-
Setting up Dean- Stark apparatus. (n.d.). University of Sheffield. [Link]
-
Drying Organic Solutions. (n.d.). University of Colorado Boulder. [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. (2024). GWSI. [Link]
-
Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Condensation reactions. (n.d.). EBSCO. [Link]
-
Removing water Formed during Reaction? (2017). ResearchGate. [Link]
-
Dehydration reaction. (2019). Sciencemadness Wiki. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
What Dehydrating Agents Do in Chemistry. (2025). RevisionDojo. [Link]
-
What Are the Advantages and Disadvantages of Different Water Filtration Methods? (2022). Cleantech Waters. [Link]
-
What are some common dehydrating agents used in chemistry? (2017). Quora. [Link]
-
Advantages and Disadvantages of Techniques Used For Wastewater Treatment. (2018). Scribd. [Link]
-
What Dehydrating Agents Do in Chemistry. (2025). RevisionDojo. [Link]
-
Comparison of different water treatment technologies. (2024). Carewater Solutions. [Link]
-
Comparing Different Types of Water Treatment Systems: Pros and Cons. (2025). C&J Water. [Link]
-
Condensation Polymers Explained | Nylon Formation & Water Elimination | Organic Chemistry. (2025). YouTube. [Link]
-
Condensation Polymers (Edexcel IGCSE Chemistry): Revision Note. (2024). Save My Exams. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Condensation reactions | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 8. Molecular Sieves [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. jalonzeolite.com [jalonzeolite.com]
- 16. studylib.net [studylib.net]
- 17. scribd.com [scribd.com]
- 18. How to use molecular sieves to adsorb and remove water and oxygen from a mixture? [haixin-mol.com]
- 19. jalonzeolite.com [jalonzeolite.com]
- 20. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 21. youtube.com [youtube.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. embibe.com [embibe.com]
- 24. revisiondojo.com [revisiondojo.com]
- 25. fiveable.me [fiveable.me]
Technical Support Center: High-Purity 2-Cyanoacrylate Processing
Introduction: The Purity Imperative
In high-stakes applications—such as surgical tissue adhesives (n-butyl, 2-octyl) or optical assembly (ethyl, methyl)—colorless purity is not merely aesthetic; it is a proxy for stability and biocompatibility.
The "yellowing" of 2-cyanoacrylate (CA) monomers is a multifactorial failure mode. It typically signals the presence of benzoquinone (an oxidation product of the hydroquinone stabilizer), polymerized oligomers , or catalyst residues from the Knoevenagel condensation.
This guide moves beyond basic synthesis to the advanced "finishing" steps required to reclaim off-spec, colored monomers.
Module 1: The "Gold Standard" Distillation Protocol
Vacuum distillation is the only definitive method to remove color bodies and reset the stabilizer profile. However, CA monomers are heat-sensitive. If you distill without a precise inhibitor package, the monomer will polymerize in the column (the "popcorn" effect).
The Protocol
Prerequisites:
-
Vacuum: High-performance pump capable of
( ). -
Glassware: Acid-washed (pickled in dilute
, rinsed with acetone, dried). NO BASIC RESIDUES.
Step-by-Step Methodology:
-
Charge the Pot: Load the colored crude monomer into the distillation flask.
-
Inhibitor Spiking (Critical): You must inhibit both anionic and radical polymerization during heating.
-
Radical Inhibitor: Add Hydroquinone (HQ) at 0.5% w/w (5000 ppm). Note: This high level is for the pot only; it will not carry over significantly.
-
Anionic Inhibitor: Add Phosphorus Pentoxide (
) at 0.1% w/w. This scavenges moisture and neutralizes base residues.
-
-
The "Bleed" (Optional but Recommended): Introduce a capillary bleed of Sulfur Dioxide (
) gas. This acidifies the vapor phase, preventing polymerization in the column packing. -
Distillation:
-
Heat the oil bath slowly.
-
Collect the first fraction (5-10%) separately. This "heads" cut contains volatile impurities and moisture.[1]
-
Collect the main fraction (clear, colorless).
-
Stop before the pot runs dry to avoid carrying over colored oligomers or exploding peroxides.
-
Visualization: The Purification Logic
Figure 1: The logical flow for reclaiming colored monomer. Note the pre-treatment step which complexes color bodies before distillation.
Module 2: Advanced Decolorization (Pre-Distillation)
If distillation alone fails to yield a water-white product, the color bodies are likely volatile or azeotropic. You must chemically "pin" these impurities in the pot.
Method A: The "Aging" Technique
Patented methods suggest treating the monomer with polyhydric phenols before distillation. These compounds complex with metal ions and color precursors, making them non-volatile.
-
Add Additive: To 100g of colored monomer, add 0.5g Gallic Acid or Pyrogallol .
-
Age: Stir at room temperature (
) for 24 to 48 hours. -
Proceed to Distillation: Do not filter. Distill the mixture directly as per Module 1. The color bodies will remain in the residue.
Method B: Acidic Carbon Adsorption
Warning: Standard activated carbon often contains basic ash which triggers instant polymerization.
-
Material: Use Acid-Washed Activated Carbon (pH 3-5).
-
Slurry: Mix 1-2% w/w carbon with the monomer.
-
Contact Time: Stir for 1 hour under dry nitrogen.
-
Filter: Pressure filter through a 0.45 micron PTFE membrane.
-
Result: This often reduces the "Hazen" color number significantly prior to distillation.
Module 3: Troubleshooting & FAQs
Q1: My distillate is clear initially but turns yellow after 24 hours. Why?
Diagnosis: This is "Over-Stabilization" or Oxidation. The Science: You likely used Hydroquinone (HQ) as your final stabilizer. HQ oxidizes to 1,4-Benzoquinone , which is bright yellow. The Fix:
-
Switch Stabilizers: Use BHA (Butylated Hydroxyanisole) or BHT for the final product. They are sterically hindered and do not form highly colored oxidation products like HQ.
-
Limit HQ: If you must use HQ, keep the concentration
.
Q2: The monomer polymerizes inside the condenser (The "Popcorn" Effect).
Diagnosis: Vapor-phase polymerization.
The Science: The liquid in the pot is inhibited by
-
Acid Bleed: You must introduce a gaseous acid inhibitor. A slow bleed of
gas into the vacuum line ensures the vapor phase remains acidic. -
Passivation: Pre-wash the condenser with a 5% solution of MSA (Methane Sulfonic Acid) in acetone and dry it.
Q3: Can I run the monomer through a silica column to decolorize it?
Diagnosis: High Risk Operation.
The Science: Standard silica gel and alumina contain surface hydroxyls (
-
Do NOT use standard chromatography.
-
If you must use a column, the stationary phase must be acidified (treated with dilute sulfuric acid) and rigorously dried (calcined) to remove all free water.
Summary Data: Stabilization Profiles
Use this table to formulate your final product after purification.
| Component | Function | Target Conc. (ppm) | Notes |
| Hydroquinone (HQ) | Radical Inhibitor | 20 - 50 | Prone to yellowing. Use sparingly. |
| BHA / BHT | Radical Inhibitor | 500 - 2000 | Non-yellowing. Preferred for optical grades. |
| Sulfur Dioxide ( | Anionic Inhibitor | 10 - 50 | Gas phase stabilizer. Critical for shelf life. |
| MSA / TsOH | Anionic Inhibitor | 10 - 50 | Liquid phase strong acid. Non-volatile. |
Visualization: Troubleshooting Logic
Figure 2: Diagnostic tree for common purification failures.
References
-
Vauthier, C., et al. (2003). "Synthesis and degradation of poly(alkyl-2-cyanoacrylates) for biomedical applications." Polymer International, 52(12).
-
Sato, H., et al. (2013). "2-Cyanoacrylate-purifying method." U.S. Patent Application US20130331598A1.
-
Coover, H. W., et al. (1967). "Stabilized cyanoacrylate adhesives."[2] U.S. Patent US3355482A.
-
Ryan, B., & McCann, G. (2001). "An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives." International Journal of Adhesion and Adhesives.
Sources
Optimizing reaction time and temperature for thiophene derivative synthesis
Technical Support Center: Optimizing Thiophene Derivative Synthesis
Welcome to the technical support center for thiophene derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize reaction conditions, troubleshoot common issues, and improve the overall efficiency of their synthetic routes. Thiophene and its derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical objective.[1][2]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequent and challenging issues encountered during the synthesis of thiophene derivatives, with a focus on the interplay between reaction time and temperature.
Question 1: Why is my Gewald aminothiophene synthesis resulting in low or no yield, and how can I fix it?
Answer:
Low yields in the Gewald synthesis, a multicomponent reaction to form 2-aminothiophenes, are a common frustration.[3] The issue often stems from an imbalance in the rates of the three core mechanistic steps: Knoevenagel condensation, Michael addition of sulfur, and intramolecular cyclization/tautomerization.[4][5] Temperature and reaction time are critical variables that control this balance.
Potential Causes & Optimization Strategies:
-
Inefficient Knoevenagel Condensation: This initial step, forming the α,β-unsaturated nitrile intermediate, can be slow or reversible.[4]
-
Temperature: Gently heating the reaction to 40-60 °C can significantly accelerate this step.[4] However, excessive heat can promote unwanted side reactions, such as dimerization of the starting materials.[4]
-
Causality: The base-catalyzed condensation produces water, which can inhibit the reaction.[4] Modest heating helps drive off this water, pushing the equilibrium toward the product. For thermally sensitive substrates, consider using a dehydrating agent or a Dean-Stark apparatus.
-
-
Poor Sulfur Reactivity/Solubility: Elemental sulfur (S₈) must be activated and solubilized to participate in the reaction.
-
Temperature: The reaction mixture often requires heating to facilitate the reaction with sulfur.[4] A temperature range of 40-60 °C is typical. Below this, the reaction can be sluggish; above it, you risk decomposition or side reactions.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are crucial for enhancing the solubility and reactivity of sulfur.[4]
-
-
Reaction Stalling Before Cyclization: You may observe the formation of the Knoevenagel intermediate by TLC or GC-MS, but little of the final thiophene product.
-
Reaction Time: This indicates the cyclization is the rate-limiting step. Insufficient reaction time is a common culprit. Monitor the reaction progress every 30-60 minutes. Some reactions may require several hours to reach completion.
-
Base Selection: The base (e.g., morpholine, piperidine, triethylamine) is critical for all stages.[4] If the reaction stalls, a slightly stronger or more soluble base might be necessary to facilitate the final cyclization and tautomerization steps.
-
Question 2: I'm observing significant impurities in my Suzuki coupling reaction to functionalize a bromothiophene. What are the likely side products and how can I minimize them?
Answer:
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation on thiophene rings, but it is sensitive to reaction conditions.[6] Temperature and time are key levers for minimizing common side products like homocoupled boronic acid and dehalogenated starting material.[7]
Common Side Products & Mitigation Strategies:
| Side Product | Primary Cause(s) | Optimization of Time & Temperature |
| Homocoupling of Boronic Acid | - Oxygen presence- High temperature promoting decomposition | - Temperature: Avoid excessive heat. Screen temperatures from 50-100°C.[6] Higher temperatures can accelerate boronic acid decomposition and subsequent homocoupling. Start at a lower temperature (e.g., 60-70°C) and only increase if the reaction rate is too slow.- Time: Use the shortest reaction time necessary. Once the starting halide is consumed (monitored by TLC/GC), work up the reaction promptly. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of water/protons- Prolonged reaction times at elevated temperatures | - Time & Temperature: Minimize both. This side reaction is often time and temperature-dependent. A shorter reaction at a slightly higher, optimized temperature may be better than a long reaction at a lower temperature. |
| Dehalogenation of Thiophene | - Catalyst degradation- Presence of reducing agents (impurities) | - Temperature: High temperatures can lead to faster degradation of the palladium catalyst, which can promote dehalogenation. Ensure the chosen ligand is stable at the reaction temperature.[7] If dehalogenation is severe, try lowering the temperature and extending the reaction time. |
Experimental Insight: A design of experiments (DoE) approach can be highly effective for optimizing Suzuki couplings. By systematically varying temperature, catalyst loading, and time, you can identify the optimal conditions to maximize yield and minimize impurities far more efficiently than with one-factor-at-a-time (OFAT) methods.[6]
Question 3: My reaction seems to stall and never goes to completion. How do I know if it's a time/temperature issue or something else?
Answer:
A stalled reaction is a common and frustrating problem. The first step is to determine if the catalyst is still active and if the reaction is simply slow or has truly stopped.
Troubleshooting Workflow:
Caption: Troubleshooting logic for a stalled reaction.
Explanation of the Workflow:
-
Assess Temperature: Thiophene syntheses often require thermal energy, but have an upper limit before decomposition occurs.[8][9] For many standard preparations like the Gewald or Paal-Knorr synthesis, temperatures between 40-80°C are effective.[4][10] For high-temperature industrial preparations, such as reacting n-butane with sulfur, temperatures can reach 400-650°C.[11][12] If your temperature is too low, the activation energy barrier isn't being overcome. If it's too high, you may be degrading your starting materials, product, or catalyst.
-
Evaluate Reaction Time: Consult literature for analogous reactions to get a baseline for expected reaction times. Heterocyclic syntheses can range from minutes (with microwave assistance) to 24+ hours.[13][14] If you are well within the expected timeframe, time is likely not the primary issue.
-
Consider Reagent & Catalyst Integrity: If both time and temperature are reasonable, the problem often lies with the reagents.
-
Catalyst Death: In cross-coupling reactions, the palladium catalyst can deactivate over time, especially at higher temperatures.[7] Adding a fresh portion of catalyst can sometimes restart a stalled reaction.
-
Reagent Purity: Ensure starting materials are pure and dry, and that stoichiometry is correct.[4] Impurities can poison catalysts or interfere with the reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal reaction temperature for a novel thiophene synthesis?
A1: Start with a literature precedent for a similar transformation. If none exists, a conservative starting point is often 50-60°C. Set up a small-scale array of reactions at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C) and monitor them by TLC or GC-MS. This will give you a rapid indication of the temperature at which the product begins to form and if/when side products or decomposition become significant.
Q2: What is the impact of microwave irradiation on reaction time and yield compared to conventional heating?
A2: Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating thiophene synthesis.[13]
-
Reaction Time: Reactions that take hours via conventional heating can often be completed in minutes using a microwave reactor.[15]
-
Yield: The rapid, uniform heating provided by microwaves can improve yields by minimizing the formation of thermally-induced side products that often occur during prolonged heating.[15][16]
-
Caution: Not all reactions are amenable to microwave heating. For instance, in some Suzuki couplings involving thienyl-S,S-dioxide moieties, microwaves can accelerate an undesired Diels-Alder side reaction.[14] Always perform an initial small-scale test.
Q3: How can I effectively monitor the progress of my reaction to optimize the reaction time?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.
-
TLC: This is the fastest and most convenient method.[17] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a plate. As the reaction progresses, you should see the starting material spot diminish and a new product spot appear.[18] The reaction is generally considered complete when the starting material spot is no longer visible.
-
GC-MS: For volatile compounds, GC-MS provides more quantitative information. It allows you to see the relative ratios of starting material, product, and any impurities, giving you a precise measure of conversion over time.[19]
Q4: My desired thiophene product appears to be decomposing at higher temperatures. How can I confirm this and what are my options?
A4: Product decomposition is a significant risk, especially with highly functionalized or sensitive thiophenes.[8]
-
Confirmation: Monitor the reaction at the elevated temperature over time. If you observe the product peak/spot forming and then decreasing in intensity while new impurity peaks/spots appear, decomposition is likely occurring. Some thiophenes can undergo thermal ring-opening or fragmentation.[8][9]
-
Solutions:
-
Lower the Temperature: This is the most straightforward solution. Find the minimum temperature at which the reaction proceeds at an acceptable rate.
-
Reduce Reaction Time: As soon as an acceptable yield is reached, immediately cool and work up the reaction to prevent further degradation.
-
Use a More Active Catalyst: For catalytic reactions, a more efficient catalyst may allow you to achieve full conversion at a lower temperature or in a shorter time, thus avoiding the conditions that lead to decomposition.
-
Key Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol provides a general methodology for a common thiophene synthesis.
Objective: Synthesize a 2-aminothiophene derivative from a ketone, an active methylene nitrile, and elemental sulfur.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclohexanone, malononitrile, and ethanol.
-
Base Addition: Add the morpholine to the mixture and stir at room temperature for 10 minutes.
-
Sulfur Addition: Add the elemental sulfur in one portion.
-
Heating and Monitoring: Heat the reaction mixture to 50°C with stirring. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours when the starting ketone spot has disappeared.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir. The solid product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rroij.com [rroij.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Spectral Analysis of Synthesized Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, thiophene derivatives stand out as a critical class of heterocyclic compounds. Their diverse pharmacological activities and unique electronic properties have cemented their importance in drug discovery and organic electronics. The precise structural elucidation of novel thiophene-based molecules is paramount to understanding their function and optimizing their properties. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, remains the most powerful and indispensable tool for unambiguous structure verification.
This guide, drawing from extensive field experience and established scientific literature, provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of synthesized thiophene derivatives. We will delve into the underlying principles governing their spectral characteristics, offer practical insights for accurate data interpretation, and provide detailed experimental protocols to ensure high-quality data acquisition.
The Thiophene Ring: A Unique Electronic Environment Influencing NMR Spectra
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This heteroatom significantly influences the electronic distribution within the ring, creating a nuanced magnetic environment for the constituent protons and carbons. The sulfur atom, being more electronegative than carbon, introduces a degree of electronic asymmetry. Furthermore, the lone pair electrons on the sulfur atom participate in the aromatic π-system, contributing to the ring's aromaticity.[1] These electronic effects are the primary determinants of the characteristic chemical shifts and coupling constants observed in the NMR spectra of thiophene derivatives.
¹H NMR Spectral Analysis: A Comparative Look at Substitution Patterns
The position and nature of substituents on the thiophene ring have a profound and predictable impact on the ¹H NMR spectrum. Understanding these trends is crucial for distinguishing between isomers and confirming the successful synthesis of a target molecule.
Unsubstituted Thiophene: The Baseline
Unsubstituted thiophene exhibits a simple and characteristic ¹H NMR spectrum. Due to the ring's symmetry, only two distinct proton signals are observed: one for the α-protons (at the 2- and 5-positions) and another for the β-protons (at the 3- and 4-positions). The α-protons typically resonate further downfield (at a higher chemical shift) than the β-protons due to the deshielding effect of the adjacent sulfur atom.
Table 1: Typical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Unsubstituted Thiophene
| Proton Position | Chemical Shift (ppm) | Coupling Constants (Hz) |
| H-2, H-5 (α) | ~7.33 | J₂₃ = 4.9 Hz, J₂₄ = 1.0 Hz, J₂₅ = 2.8 Hz |
| H-3, H-4 (β) | ~7.12 | J₃₄ = 3.5 Hz |
Data sourced from publicly available spectral databases.[2][3]
Substituted Thiophenes: Decoding the Effects of Functional Groups
The introduction of a substituent breaks the symmetry of the thiophene ring, leading to more complex spectra with distinct signals for each proton. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a pivotal role in determining the chemical shifts of the remaining ring protons.
Comparison of 2-Substituted vs. 3-Substituted Thiophenes:
-
2-Substituted Thiophenes: Substitution at the 2-position generally leads to more significant changes in the chemical shifts of the adjacent H-3 proton and the distant H-5 proton.
-
3-Substituted Thiophenes: Substitution at the 3-position primarily influences the chemical shifts of the neighboring H-2 and H-4 protons.
Table 2: Comparative ¹H NMR Data for Representative 2-Substituted Thiophene Derivatives
| Substituent at C-2 | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) |
| -CHO (EWG) | ~7.90 | ~7.30 | ~7.80 |
| -OCH₃ (EDG) | ~6.30 | ~6.80 | ~6.90 |
Note: These are approximate values and can vary depending on the solvent and other molecular features.
Key Observations and Mechanistic Insights:
-
Electron-Withdrawing Groups (EWGs): EWGs, such as formyl (-CHO) or nitro (-NO₂), decrease the electron density in the thiophene ring, causing a downfield shift (deshielding) of all ring protons. This effect is most pronounced for protons ortho and para to the substituent.
-
Electron-Donating Groups (EDGs): EDGs, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density in the ring, leading to an upfield shift (shielding) of the ring protons.
The coupling constants between adjacent protons (vicinal coupling) in the thiophene ring are also informative. The magnitude of the coupling constant (J-value) can help in assigning the signals to specific protons. For instance, the coupling between H-2 and H-3 is typically larger than the coupling between H-3 and H-4.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of thiophene derivatives. As with ¹H NMR, the chemical shifts of the carbon atoms are highly sensitive to the electronic environment.
Unsubstituted Thiophene: The Carbon Framework
In the ¹³C NMR spectrum of unsubstituted thiophene, two signals are observed for the two types of carbon atoms. The α-carbons (C-2 and C-5) resonate at a slightly different chemical shift compared to the β-carbons (C-3 and C-4).[4]
Table 3: Typical ¹³C NMR Chemical Shifts (δ) for Unsubstituted Thiophene
| Carbon Position | Chemical Shift (ppm) |
| C-2, C-5 (α) | ~125.6 |
| C-3, C-4 (β) | ~127.3 |
Data sourced from publicly available spectral databases.[4]
Impact of Substituents on ¹³C Chemical Shifts
The introduction of substituents causes a shift in the resonance of the carbon to which it is attached (the ipso-carbon) and also influences the chemical shifts of the other ring carbons.
Table 4: Comparative ¹³C NMR Data for Representative Substituted Thiophenes
| Substituent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| 2-Bromothiophene | ~112 | ~130 | ~128 | ~126 |
| 3-Bromothiophene | ~126 | ~110 | ~130 | ~122 |
| 2-Nitrothiophene | ~152 | ~128 | ~128 | ~133 |
Note: These are approximate values. The additivity rules for predicting ¹³C chemical shifts in substituted thiophenes can be a useful tool for initial assignments.[5]
Expert Insights into Spectral Interpretation:
-
Direct Attachment Effects: The carbon atom directly attached to a substituent will experience the most significant change in its chemical shift. Electronegative substituents will generally cause a downfield shift of the ipso-carbon.
-
Mesomeric and Inductive Effects: Both mesomeric (resonance) and inductive effects of the substituent influence the electron density at the other carbon atoms in the ring, leading to predictable upfield or downfield shifts.
-
DEPT and APT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are invaluable for distinguishing between quaternary, CH, CH₂, and CH₃ carbons, aiding in the complete assignment of the ¹³C NMR spectrum.[6]
Experimental Protocols for High-Fidelity NMR Data Acquisition
The quality of the NMR data is paramount for accurate structural elucidation. Adherence to best practices in sample preparation and instrument operation is essential.
Step-by-Step Sample Preparation
-
Sample Purity: Ensure the synthesized thiophene derivative is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Purification techniques such as column chromatography or recrystallization are recommended.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The choice of solvent can also influence the chemical shifts, so consistency is key for comparative studies. Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Concentration: Prepare a sample solution with an appropriate concentration. For ¹H NMR, 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[8]
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition Workflow
The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: A generalized workflow for NMR analysis of synthesized compounds.
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex thiophene derivatives with overlapping signals in the 1D spectra, 2D NMR experiments are indispensable for complete and accurate structural assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals simultaneously.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and establishing the overall connectivity of the molecule.[6]
The following diagram illustrates the logical relationships in interpreting 2D NMR data for a substituted thiophene.
Caption: Logical flow for structure elucidation using 2D NMR techniques.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is a cornerstone of modern chemical research, particularly in the development of novel thiophene derivatives. By understanding the fundamental principles that govern the spectral features of these compounds and by employing a systematic approach to data acquisition and interpretation, researchers can confidently and accurately elucidate the structures of their synthesized molecules. This guide provides a framework for such an analysis, empowering scientists to leverage the full potential of NMR spectroscopy in their pursuit of scientific discovery.
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A Researcher's Guide to Structure Validation of Cyanoacrylate Compounds: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
In the fast-paced world of materials science and drug development, the precise structural elucidation of reactive monomers like cyanoacrylates is paramount. These versatile compounds, known for their rapid polymerization, present unique challenges to analytical chemists. An unambiguous determination of their three-dimensional structure is not merely an academic exercise; it is a critical step in understanding their reactivity, optimizing their performance in applications ranging from surgical adhesives to advanced polymer synthesis, and ensuring their safety and efficacy in biomedical devices.
This guide provides an in-depth comparison of X-ray crystallography, the gold standard for absolute structure determination, with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each method, present pragmatic experimental workflows, and offer a critical evaluation of their respective strengths and limitations in the context of cyanoacrylate chemistry. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific research needs.
The Unambiguous Verdict of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy. For cyanoacrylate compounds, which can exhibit complex stereoisomerism, X-ray crystallography offers an unequivocal solution to their structural puzzle.
The Crystallization Challenge: A Necessary Hurdle
The primary prerequisite for X-ray crystallographic analysis is the growth of a high-quality single crystal. This can be a significant bottleneck, especially for reactive molecules like cyanoacrylates which have a propensity to polymerize.[2][3] The choice of solvent and crystallization conditions are critical to prevent premature polymerization and obtain crystals suitable for diffraction.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure involves a meticulous series of steps. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a cyanoacrylate compound.
Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a cyanoacrylate compound.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Cyanoacrylate Compound
-
Crystal Growth:
-
Dissolve a small amount of the purified cyanoacrylate monomer in a suitable solvent (e.g., chloroform, ethyl acetate) in a clean vial. The choice of solvent is critical to avoid polymerization.[4][5]
-
Slowly evaporate the solvent at a controlled temperature. This can be achieved by covering the vial with a perforated film or by placing it in a larger container with a less volatile anti-solvent (vapor diffusion).
-
Monitor for the formation of single, well-defined crystals. This process can take several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.[6]
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the atomic model against the experimental data, adjusting atomic positions and thermal parameters to improve the fit.
-
Validate the final structure using software tools to check for geometric consistency and agreement with the diffraction data. The final structure is typically reported in a Crystallographic Information File (CIF).
-
Interpreting the Data: The Power of the CIF
The Crystallographic Information File (CIF) is the standard format for reporting crystal structures. It contains a wealth of information, including the unit cell dimensions, space group, atomic coordinates, and bond lengths and angles.[1][7] For example, a study on ethyl 2-cyano-3-N,N-dimethyl amino acrylate reported a monoclinic space group P2(1)/n with specific unit cell parameters, providing a definitive structural description.[1]
Spectroscopic Alternatives: A Complementary Perspective
While X-ray crystallography provides an unparalleled static picture of a molecule's structure, spectroscopic techniques like NMR and mass spectrometry offer dynamic and complementary information.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing insights into connectivity, stereochemistry, and conformational dynamics.[12][13] For cyanoacrylates, NMR can be used to confirm the presence of key functional groups and to study the polymerization process.[14][15]
Sample Preparation for NMR Spectroscopy:
-
Dissolve 5-25 mg of the cyanoacrylate compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[12]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to an NMR tube to the appropriate height.
Interpreting NMR Spectra:
The ¹H and ¹³C NMR spectra of ethyl 2-cyanoacrylate, for instance, show characteristic chemical shifts for the vinyl protons and the carbon atoms of the cyano and ester groups.[14][16] Changes in these signals can be monitored to follow the course of polymerization.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[17][18][19][20] For cyanoacrylates, MS can confirm the mass of the monomer and provide clues about its structure.
Sample Preparation for Mass Spectrometry:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetonitrile, methanol).[21][22]
-
The concentration should be in the range of 10-100 micrograms per mL.
-
Ensure the sample is free of non-volatile salts and detergents.
Interpreting Mass Spectra:
The mass spectrum of a cyanoacrylate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can reveal the loss of specific groups, aiding in structure confirmation. For example, the mass spectrum of polyethylcyanoacrylate shows characteristic fragment ions.[17]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific research question and the nature of the sample. The following table provides a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structure validation of cyanoacrylate compounds.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample State | Solid (single crystal) | Solution | Gas/Ionized state |
| Information Obtained | Absolute 3D structure, bond lengths, angles, stereochemistry | Connectivity, stereochemistry, dynamics in solution | Molecular weight, elemental composition, fragmentation pattern |
| Strengths | Unambiguous structure determination | Non-destructive, provides information on dynamics | High sensitivity, accurate mass determination |
| Weaknesses | Requires a high-quality single crystal, which can be difficult to grow for reactive molecules.[3] | Lower resolution than X-ray crystallography, can be complex for large molecules. | Provides indirect structural information, fragmentation can be complex. |
| Application to Cyanoacrylates | Definitive structure and stereochemistry determination.[1] | Monitoring polymerization, confirming functional groups.[14] | Confirming molecular weight of monomers and oligomers.[17] |
Conclusion: An Integrated Approach to Structure Validation
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A Senior Application Scientist's Guide to Catalyst Selection for Knoevenagel Condensation
Introduction: The Enduring Relevance of the Knoevenagel Condensation
First reported by Emil Knoevenagel in 1894, the Knoevenagel condensation remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] The reaction facilitates the synthesis of α,β-unsaturated compounds through the condensation of an active methylene compound with an aldehyde or ketone.[3][4] These products are not merely academic curiosities; they are pivotal intermediates in the manufacturing of pharmaceuticals, cosmetics, perfumes, polymers, and other fine chemicals.[5][6] The versatility and significance of this reaction have spurred continuous innovation, particularly in the realm of catalysis, to enhance efficiency, selectivity, and alignment with the principles of green chemistry.[7][8]
This guide offers a comparative analysis of different catalytic systems for the Knoevenagel condensation. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings and practical considerations that guide catalyst selection, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of the Catalyst: Initiating the Condensation
The Knoevenagel condensation is fundamentally a base-catalyzed process. The catalyst's primary role is to abstract a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a resonance-stabilized carbanion or enolate.[9] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product.[9] While weak organic bases like piperidine have been traditionally used, the field has evolved to embrace a wide array of catalysts, which can be broadly categorized as follows:
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent. They often exhibit high activity and selectivity due to excellent substrate accessibility. However, their separation from the reaction mixture can be challenging, complicating product purification and precluding easy catalyst recycling.
-
Heterogeneous Catalysts: Operating in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid medium), these catalysts are lauded for their ease of separation, reusability, and potential for use in continuous flow systems.[7] This class includes a diverse range of materials such as metal oxides, functionalized silicas, hydrotalcites, and metal-organic frameworks (MOFs).[10][11][12]
-
Biocatalysts: Leveraging enzymes or naturally derived materials, biocatalysis represents a green alternative, often operating under mild conditions in aqueous media.[6] This category includes isolated enzymes like lipases and papain, as well as whole-cell systems or crude natural extracts.[8][13]
Mechanistic Insights: The Pathway to C=C Bond Formation
The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds through an initial deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl compound, leading to an aldol-type addition product which subsequently dehydrates to furnish the final α,β-unsaturated compound. When amine catalysts such as piperidine are used, an alternative pathway involving the formation of an intermediate iminium ion is also possible, which enhances the electrophilicity of the carbonyl carbon.[9][11]
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Comparative Performance of Catalysts
The choice of catalyst profoundly impacts reaction outcomes. To provide a clear comparison, the table below summarizes the performance of various catalysts for the model reaction between benzaldehyde and malononitrile. This reaction is a widely accepted benchmark for evaluating catalytic efficacy in Knoevenagel condensations.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Piperidine | Homogeneous | Ethanol | Room Temp. | 10 min | 95 | Not readily reusable | [14] |
| Boric Acid (10 mol%) | Homogeneous (Acid) | Aqueous Ethanol | Room Temp. | 15 min | 98 | Not reported | [15] |
| DBU/H₂O Complex | Homogeneous | Water | Room Temp. | 10 min | 98 | Yes | |
| CaO-MgO | Heterogeneous | Water | Room Temp. | 10 min | 99 | Yes, up to 5 cycles | [10] |
| Porous Mg-Al Phosphate (MALPO) | Heterogeneous | Ethanol | Room Temp. | 100 min | 99 | Yes, multiple cycles | [14] |
| Amino-functionalized MOF (UMCM-1-NH₂) | Heterogeneous | Toluene | 100 | 2 h | ~98 | Yes | [12] |
| Chitosan | Biocatalyst (Heterogeneous) | Ethanol | 40 | 6 h | >99 | Yes | [14] |
| Papain (immobilized) | Biocatalyst (Heterogeneous) | DMSO/Water | 50 | 12 h | ~90 | Yes | [6] |
Analysis of Performance Data:
-
Homogeneous catalysts like piperidine and the DBU/water complex offer extremely fast reaction times and high yields at room temperature.[14][16] Boric acid also shows remarkable efficiency.[15] Their primary drawback remains the difficulty in separation and reuse.
-
Heterogeneous catalysts demonstrate the most significant promise for sustainable synthesis. Mixed metal oxides like CaO-MgO and porous phosphates like MALPO combine high yields with excellent reusability and mild reaction conditions, often using environmentally benign solvents like water or ethanol.[5][10] MOFs also show high activity, though sometimes requiring higher temperatures.[12]
-
Biocatalysts such as chitosan and papain exemplify a green chemistry approach, providing excellent yields under mild thermal conditions.[6][14] While reaction times can be longer, their biodegradability and origin from renewable resources are significant advantages.
Experimental Protocols & Workflow
A robust and reproducible experimental protocol is critical for success. Below are representative step-by-step methodologies for each class of catalyst.
General Experimental Workflow
The procedural steps for a typical heterogeneous Knoevenagel condensation are outlined in the diagram below.
Caption: A typical workflow for a heterogeneously catalyzed Knoevenagel condensation.
Protocol 1: Homogeneous Catalysis using Piperidine[14]
This protocol details the classic Knoevenagel condensation using a basic amine catalyst.
-
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, e.g., 10 mol%)
-
Ethanol (5 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add 5 mL of ethanol to dissolve the reactants.
-
With stirring, add a catalytic amount of piperidine to the solution.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically within 10-15 minutes), the product often precipitates. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 2: Heterogeneous Catalysis using a Reusable Solid Base[10]
This protocol demonstrates a greener approach using a recyclable solid catalyst in water.
-
Materials:
-
Aromatic aldehyde (10 mmol)
-
Active methylene compound (10 mmol)
-
CaO-MgO catalyst (0.05 g)
-
Distilled water (5 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a 50 mL round-bottom flask, mix the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water.
-
Stir the mixture vigorously (e.g., 800 rpm) at room temperature.
-
Add 0.05 g of the CaO-MgO catalyst to the suspension.
-
Monitor the reaction's progress by TLC (e.g., using a 1:9 ethyl acetate/petroleum ether eluent).
-
After completion, filter the solid product along with the catalyst.
-
Wash the collected solid several times with water to remove any water-soluble impurities. The catalyst can be recovered from the product during purification or after the reaction for reuse.
-
Protocol 3: Biocatalysis using a Natural Catalyst[14]
This protocol showcases a sustainable method using a catalyst derived from a natural, renewable source.
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Chitosan (e.g., 50 mg)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and chitosan (50 mg) in a round-bottom flask.
-
Add 5 mL of ethanol as the solvent.
-
Stir the mixture at a slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, the solid chitosan catalyst can be recovered by filtration.
-
Evaporate the solvent from the filtrate and purify the resulting solid product by recrystallization.
-
Conclusion and Future Outlook
The Knoevenagel condensation is a testament to the power of a classic reaction continually revitalized by modern catalytic science. While traditional homogeneous catalysts offer speed and efficiency, their environmental and practical limitations have shifted the focus towards more sustainable alternatives. Heterogeneous catalysts, particularly mixed metal oxides, functionalized porous materials, and MOFs, stand out for their high performance, operational simplicity, and excellent reusability, making them highly attractive for industrial applications.[5][10] Concurrently, the rise of biocatalysis offers an exceptionally green path forward, utilizing renewable and biodegradable catalysts under mild, often aqueous, conditions.[6][8]
For the modern researcher, the selection of a catalyst for the Knoevenagel condensation is a multi-faceted decision. It requires balancing the need for high yield and selectivity with considerations of cost, operational safety, environmental impact, and catalyst lifecycle. The data and protocols presented in this guide serve as a foundational resource for making informed decisions, enabling the development of efficient, sustainable, and innovative synthetic methodologies.
References
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Ghosh, K., et al. (2022). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
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Burgoyne, A. R., & Meijboom, R. (2013). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Catalysis Letters, 143(6), 563-571. Available at: [Link]
-
Babu, R., et al. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. [Table from various sources]. Available at: [Link]
-
Vassiliou, S., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dalton Transactions. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. Available at: [Link]
-
Cureus. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]
-
Wang, Y., et al. (2018). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. RSC Advances, 8(3), 1327-1334. Available at: [Link]
-
Phuc, N. D. H., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society, 58(1), 83-87. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
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Slideshare. (n.d.). Knoevenagel reaction. Available at: [Link]
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Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Available at: [Link]
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A Senior Application Scientist's Guide: Thiophene vs. Furan Analogs - A Head-to-Head Comparison of Biological Activity
In the landscape of medicinal chemistry, the strategic selection of a heterocyclic core is a pivotal decision that profoundly shapes the pharmacological profile of a potential drug candidate. Among the most utilized five-membered aromatic heterocycles, furan and thiophene stand out as foundational building blocks.[1][2] Their structural similarity classifies them as classic bioisosteres—groups with comparable physical or chemical properties that can impart similar biological effects to a compound.[3] However, the subtle yet significant differences between the oxygen heteroatom in furan and the sulfur in thiophene can lead to dramatic divergences in biological activity, metabolic stability, and potency.
This guide provides an objective, data-driven comparison of thiophene and furan analogs across key therapeutic areas. Moving beyond a simple recitation of facts, we will dissect the causality behind experimental outcomes and provide the detailed protocols necessary for their validation, empowering researchers to make informed decisions in scaffold selection and lead optimization.
At a Glance: Core Physicochemical Differences
The choice between a furan and a thiophene core is influenced by their distinct electronic and physicochemical properties, which in turn affect their interaction with biological targets and their metabolic fate.
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| H-Bonding | Oxygen acts as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally less stable; can be metabolized to reactive intermediates.[4] | Generally considered more metabolically stable.[3] |
These fundamental differences are the basis for the observed variations in biological activity. For instance, the higher aromaticity of thiophene can contribute to more stable interactions with aromatic residues in a target protein, while the hydrogen bonding capability of furan's oxygen may be crucial for binding to other sites.[3][5]
Caption: Furan and thiophene as common bioisosteres for core scaffold modification.
I. Anticancer Activity: A Context-Dependent Battle
The development of novel cytotoxic agents is a cornerstone of oncology research, and both furan and thiophene moieties have been integrated into countless compounds with potent anticancer effects.[3][6][7] The choice between them is highly dependent on the overall molecular structure and the specific cancer cell line being targeted.[3]
Quantitative Data: In Vitro Anticancer Activity (IC₅₀)
The following table summarizes comparative data for structurally analogous furan and thiophene compounds, primarily evaluated using the MTT assay, which measures the metabolic activity of viable cells.[8] A lower IC₅₀ value indicates greater potency.
| Compound Series | Core Heterocycle | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Reference |
| Chalcone Derivative | Furan | 2.1 | 3.5 | [3] |
| Thiophene | 2.8 | 4.1 | [3] | |
| Pyrazole Hybrid 7g | Furan | >50 | 26.6 | [9] |
| Thiophene | 27.7 | >50 | [9] |
Summary of Anticancer Activity: The data reveals a nuanced picture. In the chalcone series, the furan-containing compound showed slightly better activity against both A549 and HepG2 cell lines compared to its thiophene counterpart.[3] Conversely, in a pyrazole hybrid series, the thiophene analog (Compound 7g) demonstrated superior potency against the A549 cell line, while the furan analog was more effective against HepG2 cells.[3][9] This underscores that neither heterocycle is universally superior; the optimal choice is dictated by the specific molecular context and the biological target.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the cytotoxic effects of test compounds on cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][10][11] The amount of formazan is directly proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile culture plates
-
Test compounds (furan and thiophene analogs)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the furan and thiophene analogs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[8][10]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[10][11] A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
II. Antimicrobial Activity: Thiophene Often Holds an Edge
With the rise of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is critical. Both furan and thiophene derivatives have shown significant promise in this area.[3]
Quantitative Data: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial effectiveness; it is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The broth microdilution method is a common and reliable technique for determining MIC values.[13][14]
| Compound Series | Core Heterocycle | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Amide Derivative | Furan | 16 | 32 | 32 | [3] |
| Thiophene | 8 | 16 | 16 | [3] | |
| Schiff Base | Furan | 12.5 | 25 | 6.25 | [3] |
| Thiophene | 6.25 | 12.5 | 3.12 | [3] |
Summary of Antimicrobial Activity: In the comparative studies presented, the thiophene analogs consistently demonstrated superior antimicrobial potency (lower MIC values) against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans) when compared to their direct furan counterparts.[3] This suggests that the physicochemical properties of the thiophene ring may be more conducive to disrupting microbial cell walls or inhibiting essential microbial enzymes.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the MIC of antimicrobial agents, providing a quantitative measure of their potency.[15][16]
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (furan and thiophene analogs)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves growing a fresh culture and suspending it in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[15] Dilute this suspension in the appropriate broth to achieve the final target concentration (e.g., 5 × 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate. Start with a high concentration and dilute across the plate, leaving a final volume of 50 µL or 100 µL in each well.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 µL or 200 µL. This will halve the concentration of the compounds to the final desired test concentrations.
-
Controls: Include several control wells:
-
Growth Control: Wells with inoculated broth but no test compound.
-
Sterility Control: Wells with uninoculated broth.
-
Positive Control: Wells with a known antibiotic to validate the assay.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.[3]
Caption: General experimental workflow for comparing furan and thiophene analogs.
III. Anti-inflammatory Activity: A Focus on COX-2 Selectivity
Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX).[3] COX-1 is constitutively expressed and involved in homeostasis, while COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[17] Both furan and thiophene scaffolds have been successfully used to develop potent and selective COX-2 inhibitors.[3][18]
Quantitative Data: COX-1/COX-2 Inhibition
The selectivity of an anti-inflammatory compound is crucial for minimizing side effects (e.g., gastrointestinal issues associated with COX-1 inhibition). The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher index indicates greater selectivity for COX-2.
| Compound | Core Heterocycle | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index | Reference |
| Furanone Derivative | Furan | >100 | 0.06 | >1667 | [3] |
| Rofecoxib (Vioxx) | Furan | 50 | 0.018 | 2778 | [3] |
| Thiophene Pyrazole Hybrid | Thiophene | 15.2 | 0.85 | 17.9 | [3] |
| Tetrahydrobenzothiophene | Thiophene | 5.8 | 0.31 | 18.7 | [3] |
Summary of Anti-inflammatory Activity: The available data shows that both scaffolds can yield highly effective COX-2 inhibitors.[3] Notably, furanone derivatives like the withdrawn drug Rofecoxib exhibit exceptionally high selectivity for COX-2.[3] While the presented thiophene analogs are also potent and selective COX-2 inhibitors, the furan-based examples in this dataset show a higher degree of selectivity.[2][3] The ultimate choice will depend on the desired balance between potency, selectivity, and the overall pharmacokinetic profile of the target molecule.[3]
Caption: Simplified diagram of the COX pathway and inhibition by test compounds.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures a compound's ability to inhibit the peroxidase activity of purified COX enzymes, which is a component of their overall function.[3] This can be done using various methods, including colorimetric, ELISA-based, or LC-MS-MS approaches.[19][20][21]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)[20]
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[21]
-
Test compounds (furan and thiophene analogs) and control inhibitor (e.g., Celecoxib)
-
96-well plate
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm for TMPD)[21]
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, heme, substrate, and test compounds in the reaction buffer.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compounds at various concentrations to the inhibitor wells. Add buffer/solvent to the "100% activity" wells.
-
Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzymes.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the colorimetric probe (TMPD) to all wells.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the rate of color development (increase in absorbance at 590 nm) over a period of 5-10 minutes. The rate of this reaction is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis: Calculate the initial reaction rates for all wells. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition versus the log of the compound concentration to calculate the IC₅₀ value for both COX-1 and COX-2.
Conclusion
The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a powerful and common strategy in medicinal chemistry to fine-tune the biological and pharmacokinetic properties of a lead compound.[3] This guide has provided a comparative analysis of furan and thiophene analogs across anticancer, antimicrobial, and anti-inflammatory assays.
The experimental data clearly indicates that neither heterocycle is universally superior.[3] Thiophene analogs, in some cases, have demonstrated enhanced antimicrobial potency and metabolic stability.[3] Conversely, furan-containing compounds have shown excellent efficacy as anticancer agents and can be engineered into highly selective anti-inflammatory agents.[3] Ultimately, the decision to employ a furan or thiophene core must be made on a case-by-case basis, guided by empirical data and a thorough understanding of the specific biological target, the desired activity profile, and the overall molecular architecture.
References
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Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available from: [Link]
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
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Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available from: [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. Available from: [Link]
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An ELISA method to measure inhibition of the COX enzymes. PubMed. Available from: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
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Structures of important thiophene-based drugs. ResearchGate. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available from: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available from: [Link]
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Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophen. Marcel Dekker, Inc. Available from: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
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Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Available from: [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
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Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Available from: [Link]
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PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Available from: [Link]
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Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]
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Marine Streptomyces-Derived Lipids Inhibit SARS-CoV-2 3CLpro Through In Vitro and Predicted Multi-Site Binding Mechanisms. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Techniques for the Characterization of Thiophene-Based Aldehydes
For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Thiophene-based aldehydes are a critical class of building blocks, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] Their reactivity is largely dictated by the electronic interplay between the aldehyde group and the thiophene ring, which is in turn influenced by other substituents.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these versatile molecules. We will move beyond simple data reporting to explain the causal relationships behind the spectral features, offering field-proven insights to ensure robust and reliable characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure determination, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of each nucleus.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR (¹H NMR) is the initial, indispensable step in characterization. It reveals the number of different types of protons, their connectivity (via spin-spin coupling), and their electronic environment.
Expertise & Experience: Why the Chemical Shifts Matter
The aromatic thiophene ring and the electron-withdrawing aldehyde group create a distinct magnetic environment.
-
Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the C=O bond. It consistently appears as a singlet in the downfield region of the spectrum, typically between δ 9.7 and 10.0 ppm .[1][4] This signal is often a definitive indicator of the aldehyde functionality.
-
Thiophene Ring Protons: These protons resonate in the aromatic region (δ 7.0-8.0 ppm). Their precise chemical shifts and coupling patterns are exquisitely sensitive to the position of the aldehyde and other substituents. For a 2-carboxaldehyde, the H5 proton is typically the most downfield due to its proximity to the sulfur atom and conjugation with the aldehyde.[4] The coupling constants (J-values) between adjacent ring protons (³JHH) are typically in the range of 3-5 Hz, which is characteristic of five-membered aromatic rings.
Trustworthiness: A Self-Validating Protocol
A reliable ¹H NMR experiment confirms not only the presence of key functional groups but also the isomeric purity of the sample.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the thiophene aldehyde sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at δ 0.00 ppm).
Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a direct map of the carbon framework.
Expertise & Experience: Decoding the Carbon Signals
-
Carbonyl Carbon (C=O): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears far downfield, typically in the δ 182-186 ppm region.[4][5] Its presence is strong evidence for the aldehyde group.
-
Thiophene Ring Carbons: These sp² hybridized carbons resonate between δ 125-150 ppm .[4][6] The carbon directly attached to the aldehyde group (C2) is usually the most downfield of the ring carbons due to the inductive effect of the carbonyl group. The chemical shifts are highly predictable and can be estimated using substituent chemical shift (SCS) parameters.[7]
Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, but data acquisition requires more scans due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: Use a slightly more concentrated sample if possible (15-25 mg in ~0.6 mL of solvent).
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 to 1024 or more) is necessary. A longer relaxation delay may be needed for quaternary carbons.
-
Data Processing: The processing steps are identical to those for ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Vibrational Fingerprints For thiophene-based aldehydes, two regions of the IR spectrum are of primary importance:
-
Carbonyl (C=O) Stretch: This is the most intense and diagnostically useful peak. It appears as a strong, sharp absorption band in the range of 1660-1700 cm⁻¹ .[8][9] The exact position is influenced by conjugation; conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic aldehyde.
-
Aromatic C-H and C=C Stretches: Look for C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3100 cm⁻¹) and aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.[8][10]
Trustworthiness: A Self-Validating Protocol The presence of a strong band at ~1670 cm⁻¹ alongside aromatic C-H and C=C signals provides orthogonal validation of the structure suggested by NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: No special preparation is needed for most solids or liquids. Place a small amount of the solid powder or a single drop of a liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: First, record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Workflow for FT-IR Analysis
Caption: Simplified workflow for ATR FT-IR analysis.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems.[11] Thiophene aldehydes, being conjugated aromatic systems, exhibit characteristic absorption maxima (λ_max).
Expertise & Experience: The Impact of Conjugation The extent of the π-conjugated system dictates the energy of the HOMO-LUMO gap. A more extended conjugated system lowers this gap, resulting in absorption at a longer wavelength (a bathochromic or red shift).[12]
-
Thiophene-2-carboxaldehyde: Typically shows a strong absorption band between 250-300 nm.
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃) or extending the conjugation (e.g., adding another aromatic ring) will cause a significant red shift in the λ_max. Conversely, electron-withdrawing groups can also influence the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration must be adjusted to yield a maximum absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline correction. Replace the solvent with the sample solution and measure the absorbance over the desired wavelength range (e.g., 200-400 nm).
-
Data Processing: The instrument's software plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).
Workflow for UV-Vis Analysis
Caption: General workflow for UV-Vis spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns.
Expertise & Experience: Fragmentation as a Clue Using electron impact (EI) or soft ionization techniques like electrospray ionization (ESI), we can obtain critical information.
-
Molecular Ion (M⁺• or [M+H]⁺): The highest mass-to-charge ratio (m/z) peak in the spectrum (excluding isotope peaks) corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The molecular ion can fragment in predictable ways. For thiophene aldehydes, common fragmentation pathways include:
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use HRMS data to confirm the elemental composition.
Comparative Spectroscopic Data
To illustrate the principles discussed, the table below compares the key spectroscopic data for three representative thiophene-based aldehydes. The data highlights the influence of substituents on the spectral properties.
| Compound | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FT-IR (cm⁻¹) |
| Thiophene-2-carboxaldehyde [4][15] | Thiophene ring with a CHO group at position 2 | Aldehyde H: ~9.95Ring H: ~7.22, 7.78 | Carbonyl C: ~183.1Ring C: ~128.4, 135.2, 136.5, 144.0 | C=O: ~1665 |
| 3-Bromothiophene-2-carboxaldehyde [16] | Thiophene ring with Br at position 3 and CHO at position 2 | Aldehyde H: ~10.2Ring H: ~7.2, 7.7 | Data not readily available in searches | C=O: (ATR data available) |
| 5-Nitrothiophene-2-carboxaldehyde [17][18] | Thiophene ring with NO₂ at position 5 and CHO at position 2 | Aldehyde H: ~10.0Ring H: ~8.0, 8.4 | Data not readily available in searches | C=O: (ATR data available)NO₂: ~1520, 1340 |
Note: The presence of the electron-withdrawing bromo and nitro groups deshields the remaining ring protons, shifting them further downfield compared to the parent compound.
Conclusion
The characterization of thiophene-based aldehydes is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. NMR provides the structural framework, FT-IR confirms the presence of key functional groups, UV-Vis offers insight into the electronic properties, and Mass Spectrometry validates the molecular weight and formula. By understanding the principles behind each technique and the expected spectral features for this class of compounds, researchers can confidently and accurately elucidate the structures of novel derivatives, accelerating progress in drug discovery and materials science.
References
- Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, Oxford Academic.
- BenchChem. (2025).
- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
- Unknown Author. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
- Unknown Author. (2021).
- Unknown Author. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....
- Unknown Author. (2025). Exploring the correlation between molecular conformation and UV–visible absorption spectra of two-dimensional thiophene-based conjugated polymers.
- Unknown Author. (n.d.).
- PubChem. (n.d.). 3-Bromothiophene-2-carboxaldehyde.
- PubChem. (n.d.). 2-Thiophenecarboxaldehyde.
- Unknown Author. (2013).
- Thermo Scientific Chemicals. (n.d.). 5-Nitrothiophene-2-carboxaldehyde, 98% 25 g.
- Sigma-Aldrich. (n.d.). 3-Bromothiophene-2-carboxaldehyde 96.
- Unknown Author. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Unknown Author. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives.
- ChemicalBook. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE.
- Unknown Author. (n.d.).
- The Organic Chemistry Tutor. (2019).
- Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
- Sigma-Aldrich. (n.d.). 5-Nitro-2-thiophenecarboxaldehyde 98.
- Chemistry LibreTexts. (2021). 8.
- Chemistry LibreTexts. (2023).
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A Comparative Guide to the Definitive Structural Validation of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate
For: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Imperative for Rigorous Validation
Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is a member of the vinyl-cyano-ester family, compounds of significant interest as versatile intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Its structure combines an electron-withdrawing cyano group and an ester moiety with a conjugated thiophene ring system. This specific arrangement of functional groups suggests potential for diverse chemical transformations and biological interactions.
However, before any functional studies can be undertaken, the synthesized molecule's structure must be validated beyond any reasonable doubt. Isomerism, unexpected rearrangements, or the presence of persistent impurities from starting materials like ethyl cyanoacetate[1] can lead to incorrect structural assignments if relying on a single analytical technique. This guide champions an orthogonal validation strategy, where multiple independent methods are employed to build a self-consistent and irrefutable structural proof.
The Orthogonal Validation Workflow
A robust validation strategy does not rely on a single piece of evidence but rather on the convergence of data from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's properties, and their collective agreement provides a high degree of confidence in the final structural assignment.
Caption: Orthogonal workflow for molecular structure validation.
Chromatographic Purity: The Essential First Step
Before spectroscopic analysis, it is crucial to ensure the sample's purity. Impurities can introduce extraneous signals, leading to misinterpretation of spectral data. High-Performance Liquid Chromatography (HPLC) is the industry standard for this assessment.[2][3][4]
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Equilibrate a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase conditions.[2]
-
Mobile Phase: Use a gradient elution program.
-
Solvent A: 0.1% Formic Acid in HPLC-grade water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of ACN. Filter the solution through a 0.22 µm syringe filter.[3]
-
Injection & Detection: Inject 5-10 µL of the sample. Monitor the elution profile using a UV detector at 254 nm and 320 nm (to capture the absorbance of the conjugated system).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For use in subsequent validation steps, a purity of >95% is desirable.
A comparison with a less rigorous method, such as Thin-Layer Chromatography (TLC), highlights the superiority of HPLC. While TLC is excellent for reaction monitoring, it lacks the resolution and quantitative accuracy of HPLC for purity determination.
Spectroscopic Characterization: Assembling the Structural Puzzle
With a verified pure sample, we can proceed with spectroscopic analyses. Each technique provides a unique set of data points that, when combined, function like a fingerprint for the molecule.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a fundamental check for its elemental composition.[5][8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the molecular formula with high accuracy.
-
Expected Result (HRMS, ESI+):
-
Molecular Formula: C₁₀H₉NO₂S
-
Exact Mass: 207.0354
-
Observed [M+H]⁺: m/z 208.0427 (Calculated for [C₁₀H₁₀NO₂S]⁺)
-
Observed [M+Na]⁺: m/z 230.0246 (Calculated for [C₁₀H₉NNaO₂S]⁺)
-
Comparison: Low-resolution MS would confirm the nominal mass (207 g/mol ), but HRMS provides the exact mass, allowing for the confident determination of the elemental formula and distinguishing it from other potential formulas with the same nominal mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded.
-
Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Significance |
| C≡N (Nitrile) | ~2220 cm⁻¹ | A sharp, strong absorption in a relatively clean region of the spectrum. Its presence is a key indicator for the cyano group.[9] |
| C=O (Ester Carbonyl) | ~1725 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated ester. The conjugation lowers the frequency from a typical ~1740 cm⁻¹. |
| C=C (Alkene) | ~1610 cm⁻¹ | Absorption from the carbon-carbon double bond, part of the conjugated system. |
| C-O (Ester) | ~1250 cm⁻¹ | Strong C-O stretching vibration. |
| C-S (Thiophene) | ~690 cm⁻¹ | Characteristic vibration for the thiophene ring. |
The combined presence of these peaks provides strong evidence for the key functional moieties of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] We will compare the expected ¹H and ¹³C NMR data with published values.[11]
-
Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz).
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| CH₃ (Ethyl) | ~1.39 | Triplet (t) | 3H | Shielded methyl group split by the adjacent CH₂ group. |
| CH₂ (Ethyl) | ~4.37 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen, split by the CH₃ group. |
| H-4' (Thiophene) | ~7.27 | Triplet (t) | 1H | Thiophene proton adjacent to two other ring protons. |
| H-3', H-5' (Thiophene) | ~7.85 | Doublet (d) | 2H | Thiophene protons coupled to H-4'. |
| =CH (Vinylic) | ~8.38 | Singlet (s) | 1H | Highly deshielded vinylic proton due to conjugation with the thiophene, cyano, and ester groups. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Rationale |
| CH₃ (Ethyl) | ~14.4 | Shielded, aliphatic carbon. |
| CH₂ (Ethyl) | ~62.9 | Deshielded by the ester oxygen. |
| C-2 (Alkene) | ~99.8 | Shielded alkene carbon attached to the cyano and ester groups. |
| CN (Nitrile) | ~116.1 | Characteristic chemical shift for a nitrile carbon. |
| C-4' (Thiophene) | ~129.0 | Aromatic carbon of the thiophene ring. |
| C-5' (Thiophene) | ~135.5 | Aromatic carbon of the thiophene ring. |
| C-2' (Thiophene) | ~136.5 | Aromatic carbon of the thiophene ring. |
| C-3' (Thiophene) | ~137.8 | Aromatic carbon of the thiophene ring. |
| C-3 (Alkene) | ~146.9 | Deshielded alkene carbon attached to the thiophene ring. |
| C=O (Ester) | ~162.9 | Deshielded carbonyl carbon. |
The complete and consistent agreement between the expected and observed NMR data, including chemical shifts, integrations, and coupling patterns, provides a highly detailed and self-validating map of the molecule's proton and carbon skeleton.
Caption: Key 2D NMR (HMBC) correlations confirming connectivity.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
While the combination of spectroscopic methods provides overwhelming evidence for the proposed structure, Single-Crystal X-ray Diffraction (SC-XRD) offers the ultimate, unambiguous proof.[12][13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and the absolute configuration of the molecule.[12][15]
Comparative Value
-
Spectroscopy/Chromatography: These methods provide data from which a structure is inferred. The evidence is indirect.
-
SC-XRD: This method provides a direct visualization of the atomic positions. The evidence is direct and definitive.[14]
Published crystallographic data for Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate confirms the structure.[11][16][17][18] The data reveals a planar conformation for the thiophene-cyanoacrylate core, with the ethyl group oriented out of this plane.[11][17] This definitive analysis validates not only the connectivity inferred from NMR but also the (E)-stereochemistry of the double bond.
Table 3: Comparison of Validation Techniques
| Technique | Information Provided | Level of Confidence | Limitations |
| HPLC | Purity, number of components. | High (for purity) | Provides no structural information. |
| HRMS | Elemental formula. | High | Does not reveal connectivity or isomerism. |
| IR | Presence of functional groups. | Medium | Ambiguous for complex molecules; not quantitative. |
| NMR | Detailed C-H framework, connectivity. | Very High | Interpretation can be complex; requires pure sample. |
| SC-XRD | Absolute 3D atomic arrangement. | Definitive | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion
The structural validation of a new chemical entity like Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is a systematic process of evidence accumulation. This guide has demonstrated that while individual techniques like NMR and HRMS provide powerful insights, a truly trustworthy validation is achieved through an orthogonal approach. The workflow begins with ensuring purity via HPLC, followed by the convergent elucidation of the molecular formula, functional groups, and atomic connectivity through MS, IR, and NMR, respectively. The final and most authoritative confirmation is provided by Single-Crystal X-ray Diffraction, which serves as the ultimate arbiter of the proposed structure. By comparing and contrasting these methods, we establish a best-practice framework that ensures the scientific integrity and reliability of data for researchers and drug development professionals.
References
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Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, E75, 1357–1361. Available at: [Link]
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Baryshnikov, G. V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link]
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Castro Agudelo, B., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1287–1289. Available at: [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved February 15, 2026, from [Link]
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Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved February 15, 2026, from [Link]
-
FZU (Institute of Physics of the Czech Academy of Sciences). (n.d.). X-ray single-crystal diffraction. Retrieved February 15, 2026, from [Link]
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Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 1-23. Available at: [Link]
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LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate. Retrieved February 15, 2026, from [Link]
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A Researcher's Guide to Hirshfeld Surface Analysis of Substituted Thiophene Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate web of intermolecular interactions within a crystal structure is paramount. These non-covalent forces dictate critical physicochemical properties, including solubility, stability, polymorphism, and bioavailability. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. Their electronic and structural properties make them fascinating subjects for crystal engineering. This guide provides an in-depth comparison of Hirshfeld Surface Analysis (HSA) as a powerful tool to decode the supramolecular architecture of substituted thiophene derivatives, offering insights that surpass classical crystallographic analysis.
The Limitations of Conventional Analysis and the Rise of Hirshfeld Surfaces
Traditional crystal structure analysis often relies on examining selected intermolecular distances and angles, a method that can be subjective and may overlook significant, albeit weaker, interactions. It presents a fragmented view of the crystal packing. Hirshfeld Surface Analysis, however, offers a holistic approach.[1] It partitions crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the entire crystal (the procrystal).[2] The resulting three-dimensional surface, the Hirshfeld surface, uniquely encloses the molecule and visually represents its immediate environment.[3] By mapping various properties onto this surface, we can visualize and quantify every intermolecular contact simultaneously, providing an unbiased and comprehensive picture of the crystal packing.[1]
The primary software for this technique is CrystalExplorer, a freely available and powerful tool for the academic community.[4][5] It not only generates the Hirshfeld surfaces but also calculates 2D "fingerprint plots," which summarize the complex interaction data into an easily digestible format.[6]
Core Concepts in Hirshfeld Surface Analysis
To effectively compare thiophene derivatives, a firm grasp of the key HSA metrics is essential. These metrics are mapped as color gradients onto the Hirshfeld surface, providing an immediate visual summary of the interaction landscape.
-
d_norm (Normalized Contact Distance): This is the most informative property mapped onto the surface. It is a normalized distance derived from dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside), and the van der Waals (vdW) radii of the respective atoms.
-
Red Regions (d_norm < 0): Indicate intermolecular contacts shorter than the sum of vdW radii. These are the most significant interactions, such as strong hydrogen bonds.[7][8]
-
White Regions (d_norm = 0): Represent contacts approximately equal to the vdW separation.[7][8]
-
Blue Regions (d_norm > 0): Signify contacts longer than the vdW radii, representing weaker interactions.[7][8]
-
-
Shape Index and Curvedness: These properties describe the 3D shape of the surface. The Shape Index is particularly sensitive to π-π stacking interactions, which appear as characteristic adjacent red (concave) and blue (convex) triangles.[9] Curvedness highlights flat regions of the surface, which are also indicative of planar stacking.[9]
-
2D Fingerprint Plots: These plots are histograms of dᵢ versus dₑ, providing a quantitative summary of all intermolecular contacts on the surface.[6] The overall plot can be decomposed to show the contribution of specific atom-pair contacts (e.g., H···H, C···H, O···H), with the percentage contribution of each interaction to the total Hirshfeld surface area being a key quantitative metric for comparison.[7][9]
Comparative Analysis: The Impact of Substitution on Thiophene Crystal Packing
The true power of HSA is revealed when comparing a series of related compounds. Different substituents on the thiophene ring dramatically alter the types and prevalence of intermolecular interactions, which HSA can elegantly capture and quantify. Let's examine data synthesized from several published studies on diverse thiophene derivatives.
Table 1: Quantitative Comparison of Intermolecular Contacts for Substituted Thiophene Derivatives
| Compound ID / Substituent Type | H···H (%) | C···H (%) | O···H (%) | S···H (%) | Other Key Contacts (%) | Reference |
| Compound A (Phenylsulfonyl-benzothieno-phenanthridine) | 47.2 | 20.7 | 14.1 | 7.4 | C···C (7.8), S···C (1.8), N···H (0.7) | [10] |
| Compound B (Phenyl-anthracenyl-thiophene) | 21.0 | 20.0 | 12.0 | 19.0 | N···H (14.0) | [1][11][12] |
| Compound C (Phenyl-ethenyl-pyridazinone-thiophene) | 39.7 | 17.3 | 16.8 | - | - | [13] |
| Compound D (Phenyl-amino-butenoic acid-thiophene) | 43.2 | 27.7 | 23.7 | 2.5 | C···O (1.0), O···O (0.8) | [3] |
| Compound E (Fluorophenyl-sulfonamide-benzothiophene) | 36.9 | 26.1 | 15.1 | 0.9 | F···H (9.2), C···C (6.7) | [4] |
Analysis and Interpretation
-
Dominance of H···H Contacts: In all examples, H···H contacts account for the largest portion of the Hirshfeld surface, ranging from 21.0% to 47.2%. This is expected in organic molecules and reflects the high abundance of hydrogen atoms on the molecular periphery, forming a network of van der Waals interactions that provide overall packing stability.[3][13]
-
Influence of Aromatic Groups (C···H and C···C contacts): Compounds with extensive aromatic systems, like Compound A and E, show significant C···H and C···C interactions. The C···H contacts, often indicative of C-H···π interactions, are substantial in all cases, highlighting their importance in organizing the crystal lattice. The presence of distinct C···C contacts (6.7-7.8%) in Compounds A and E points towards π-π stacking, which can be confirmed by examining the Shape Index surfaces for the characteristic red/blue triangles.[9][10]
-
Role of Hydrogen Bonding Donors/Acceptors (O···H, N···H): The presence of sulfonyl (SO₂) and carboxyl (COOH) groups in Compounds A, C, D, and E leads to a high percentage of O···H contacts (14.1% - 23.7%). These represent strong, directional C-H···O or N-H···O hydrogen bonds, which act as primary structure-directing synthons.[3][10] Similarly, the amide and cyano groups in Compound B result in significant N···H contacts (14.0%).[11][12]
-
The Sulfur Atom's Contribution (S···H): The thiophene sulfur atom itself is an active participant. In Compound B, S···H interactions are remarkably high (19%), suggesting that the sulfur acts as a significant hydrogen bond acceptor.[11][12] In other compounds, its contribution is more modest but still present, indicating its general role in the packing arrangement.
-
Halogen Interactions (F···H): The introduction of a fluorine atom in Compound E introduces a new, significant interaction type: F···H contacts, accounting for 9.2% of the surface. This demonstrates HSA's ability to pinpoint the specific contributions of halogen bonding to the crystal packing.[4]
Experimental Workflow: From Crystal Structure to Insight
This section provides a standardized protocol for performing a Hirshfeld Surface Analysis using CrystalExplorer.
Prerequisites:
-
A Crystallographic Information File (CIF) for the compound of interest.
-
CrystalExplorer software installed (freely available for academic use).[5][14]
Step-by-Step Protocol:
-
Load the CIF File:
-
Launch CrystalExplorer.
-
Go to File > Open and select your CIF file. The crystal structure will be displayed in the main window.[14]
-
-
Select the Molecule of Interest:
-
Double-click on any atom within the molecule you wish to analyze. The entire molecule will be selected and highlighted.[7]
-
-
Generate the Hirshfeld Surface:
-
Click the "Generate Surfaces" icon in the toolbar.
-
In the dialog box, select "Hirshfeld" as the surface type.
-
Choose a resolution (medium or high is usually sufficient).
-
Click "OK". A default, transparent surface will be generated around your selected molecule.[7]
-
-
Map Properties onto the Surface:
-
In the "Surface" window (usually on the right), ensure your new surface is selected.
-
In the "Property" dropdown menu, select d_norm.
-
Adjust the property range sliders to capture the full color scale, typically from a negative value (e.g., -0.5) to a positive value (e.g., 1.5), to clearly visualize the red, white, and blue contact regions.[10]
-
Explore other properties like "Shape Index" and "Curvedness" to investigate π-π stacking.
-
-
Generate and Analyze 2D Fingerprint Plots:
-
With the Hirshfeld surface selected, click the "2D Fingerprint" icon in the bottom right panel.[7]
-
A new window will appear showing the full fingerprint plot.
-
Use the "Decompose" option to view the contributions from individual atom pairs (e.g., H...H, C...H, etc.). The percentage contribution of each pair to the total surface is displayed, providing the quantitative data for comparison.[9]
-
Visualizing the HSA Workflow
The following diagrams illustrate the conceptual framework and practical workflow of a typical Hirshfeld Surface Analysis.
Caption: Conceptual workflow of Hirshfeld Surface Analysis.
Alternatives and Complementary Techniques
While HSA is a powerful and visually intuitive method, it is not the only tool available for studying intermolecular interactions.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a rigorous, wavefunction-based method that analyzes the topology of the electron density.[8] It can identify bond critical points (BCPs) between atoms, providing quantitative data on the strength and nature (e.g., covalent, hydrogen bond, van der Waals) of an interaction.[2]
-
Comparison: QTAIM is more computationally intensive than HSA but provides a more profound quantum mechanical description of specific atom-atom interactions. HSA, in contrast, provides a holistic overview of all contacts affecting the molecule's surface. They are highly complementary: HSA can identify regions of close contact, and QTAIM can then be used to rigorously analyze the nature of the bonding at those specific points.[2][8]
-
-
Non-Covalent Interaction (NCI) Plots: The NCI plot method is another electron-density-based tool that visualizes non-covalent interactions in real space. It generates isosurfaces that are colored to distinguish between strong attractive (blue), weak (green), and repulsive (red) interactions.
-
Comparison: NCI plots are excellent for visualizing broad regions of interaction, like the delocalized interactions under a π-system, whereas HSA is more focused on the contact patches on a specific molecule's surface. Both are excellent visualization tools that offer different but complementary perspectives.
-
Conclusion
Hirshfeld Surface Analysis provides an indispensable framework for the modern crystallographer, medicinal chemist, and materials scientist. For the study of substituted thiophene derivatives, it moves beyond simple geometric descriptions to offer a quantitative, comprehensive, and visually intuitive understanding of the subtle interplay of non-covalent forces. By comparing the d_norm surfaces and decomposed fingerprint plots of different derivatives, researchers can directly correlate changes in chemical structure to changes in crystal packing. This insight is critical for rational drug design, polymorphism screening, and the targeted engineering of molecular materials with desired properties. When combined with the rigor of methods like QTAIM, HSA equips scientists with a complete arsenal to decode and design the complex world of molecular crystals.
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Madhan, S., NizamMohideen, M., Pavunkumar, V., & MohanaKrishnan, A. K. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 521–525. Available at: [Link]
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Rane, K. S., et al. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Polycyclic Aromatic Compounds. Available at: [Link]
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Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface analysis, and Fukui function calculations. BMC Chemistry, 18(1), 228. Available at: [Link]
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Krishna, K. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 903–907. Available at: [Link]
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Idil, O., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11320–11329. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 60-65. Available at: [Link]
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Idil, O., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ResearchGate. Available at: [Link]
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Al-Omair, M. A., et al. (2023). A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)-[4][5][14]triazolo [1,5-a]quinazolines: Guidance for Antioxidant Drug Design. Crystals, 13(7), 1086. Available at: [Link]
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de la Cruz-Martínez, F., et al. (2025). Synthesis, structural characterization, Hirshfeld surface analysis and QTAIM analysis of 3-(4-cyanothiophen-3-yl)-[4][5][14]selenadiazolo[4,5-a]pyridin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 224–228. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Synthesis Routes for Substituted Thiophene Compounds
The thiophene scaffold is a privileged heterocycle in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties and ability to mimic a benzene ring while offering distinct biological interactions make it a focal point of synthetic chemistry.[1] The strategic synthesis of substituted thiophenes is paramount, as the nature and position of functional groups dictate the molecule's ultimate function.
This guide provides a comparative analysis of established and contemporary synthetic routes to substituted thiophenes. We move beyond mere procedural lists to dissect the underlying mechanisms, guiding experimental choices for researchers, scientists, and drug development professionals.
Part 1: Classical Ring-Closure Strategies
The most direct approach to substituted thiophenes involves constructing the ring from acyclic precursors. Several classical methods have stood the test of time, each with distinct advantages and limitations.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a foundational method for preparing thiophenes from 1,4-dicarbonyl compounds.[3][4] It is the go-to reaction for creating alkyl-substituted thiophenes when the corresponding diketone is readily available.[3]
Mechanistic Rationale: The reaction's success hinges on the conversion of the carbonyl oxygen atoms to sulfur, followed by an acid-catalyzed intramolecular cyclization and dehydration. The choice of sulfurizing agent is critical; phosphorus pentasulfide (P₄S₁₀) is traditional, but Lawesson's reagent is a milder, more soluble alternative that often provides cleaner reactions and better yields.[3][5] Both reagents serve as both sulfur source and dehydrating agent.[5] The mechanism is believed to proceed through the formation of a thioketone, which then undergoes enolization (or thioenolization), cyclization, and finally dehydration to furnish the aromatic thiophene ring.[4][6]
Caption: General workflow for the Paal-Knorr thiophene synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Hexylthiophene This modern protocol utilizes microwave heating to drastically reduce reaction times and improve efficiency.[6]
-
Materials: 2,5-Hexanedione (1,4-diketone), Lawesson's Reagent, Toluene.
-
Apparatus: Microwave synthesizer vial, magnetic stir bar, microwave synthesizer.
-
Procedure:
-
Combine 2,5-hexanedione (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 equiv.) in a microwave reaction vial.[6]
-
Add toluene (5 mL) and a magnetic stir bar.[6]
-
Securely cap the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 150°C for 15 minutes. Monitor reaction completion by TLC.[6]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
-
The Gewald Aminothiophene Synthesis
For accessing highly functionalized 2-aminothiophenes, the Gewald reaction is unparalleled. It is a one-pot, multicomponent reaction that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur with a base catalyst.[7][8]
Mechanistic Rationale: The elegance of the Gewald synthesis lies in its cascade sequence. The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form an α,β-unsaturated nitrile.[8] The α-carbon of this intermediate is then sufficiently acidic to be deprotonated, and the resulting carbanion attacks the S₈ sulfur ring.[9] The key final step is an intramolecular cyclization of the sulfur-adduct onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.[8][9] The presence of an electron-withdrawing group (like an ester or nitrile) is crucial for the reaction's success.[9]
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A Senior Application Scientist's Guide to In Silico Tools for the Rational Drug Design of Thiophene Derivatives
Introduction: The Convergence of a Privileged Scaffold and Computational Power
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold."[1][2] This five-membered, sulfur-containing heterocycle is a cornerstone in a multitude of FDA-approved drugs, demonstrating a remarkable versatility across diverse therapeutic areas including oncology, inflammation, and infectious diseases.[3][4][5] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for drug design. However, navigating the vast chemical space of its derivatives to identify potent, selective, and safe drug candidates is a monumental task.
This is where rational drug design, powered by a sophisticated arsenal of in silico tools, transforms the discovery process. By simulating molecular interactions and predicting biological activities computationally, we can move beyond serendipity and systematically design molecules with desired properties.[6][7] This guide, grounded in field-proven insights, provides a comparative overview of essential in silico tools and workflows tailored for the design of novel thiophene-based therapeutics. We will explore the causality behind methodological choices, present detailed protocols, and illustrate how these tools integrate into a cohesive drug discovery pipeline.
The Computational Toolkit: A Multi-faceted Approach
The rational design of thiophene derivatives is not a linear process but an iterative cycle of design, prediction, and validation. The choice of computational tools depends on the available information, primarily whether the 3D structure of the biological target is known. This delineates two primary pathways: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).
Figure 1: A high-level overview of the rational drug design workflow, bifurcating into structure-based and ligand-based approaches, which converge for lead optimization and downstream analysis.
Part 1: Structure-Based Drug Design (SBDD) - Leveraging Target Information
When the three-dimensional structure of a biological target is available, SBDD methods provide a powerful framework for designing ligands that fit precisely into the binding site.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] The causality here is that a ligand's biological activity is directly related to its ability to bind effectively to its target. Docking algorithms explore various binding poses and use scoring functions to estimate the binding affinity for each pose.
Comparative Analysis of Docking Software
| Software | Key Features | Strengths | Limitations | Ideal Use Case for Thiophenes |
| AutoDock Vina [9][10][11] | Open-source, widely used. Employs a Lamarckian genetic algorithm. Good balance of speed and accuracy. | Free for academic and commercial use. Extensive community support and documentation. | Scoring function is generalized; may require customization or rescoring for specific target classes. | High-throughput virtual screening of large thiophene libraries; academic research. |
| Glide (Schrödinger) [9][12] | Commercial software. Hierarchical screening approach (HTVS, SP, XP). Excellent accuracy. | High precision in pose prediction. Well-validated for a wide range of targets. Integrates with a full suite of modeling tools. | Requires a paid license, which can be expensive. Steeper learning curve. | Lead optimization where precise prediction of binding interactions for thiophene analogs is critical. |
| SwissDock [13] | Free web server based on the EADock DSS engine. User-friendly interface. | Accessible with no installation required. Good for quick, preliminary docking studies. | Limited customization options. Not suitable for large-scale screening. Can have long queue times. | Initial exploration of a thiophene derivative's potential binding to a new target. |
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Reality
While docking provides a static snapshot of binding, biological systems are inherently dynamic. MD simulations model the movements of atoms and molecules over time, offering profound insights into the stability of the ligand-receptor complex, the role of solvent, and conformational changes upon binding.[14][15][16] This is crucial for thiophene derivatives, as subtle changes in substituents can alter the flexibility and dynamic interactions of the entire molecule.
Workflow: From Docking to MD Simulation
Figure 2: A typical workflow for structure-based drug design, beginning with protein and ligand preparation, followed by molecular docking to generate a binding pose, and culminating in molecular dynamics simulations for stability and energetic analysis.
Part 2: Ligand-Based Drug Design (LBDD) - Learning from Known Actives
In the absence of a reliable 3D target structure, LBDD methods use a set of known active molecules to infer the necessary features for biological activity.
Pharmacophore Modeling: Defining the Essential Features
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.[17][18][19] By aligning a set of active thiophene derivatives, one can generate a pharmacophore model that serves as a 3D query to search for novel, structurally diverse compounds with the same key features.[20][21]
Quantitative Structure-Activity Relationship (QSAR): Predicting Potency
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][22] For a series of thiophene analogs, QSAR can predict the potency of unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.[23][24]
Workflow: Pharmacophore and QSAR Modeling
Figure 3: Parallel workflows for ligand-based drug design. The QSAR path focuses on predicting the potency of similar compounds, while the pharmacophore path is used to identify novel, diverse molecules with the same essential binding features.
Part 3: ADMET Prediction - Designing for Success in the Body
A potent thiophene derivative is useless if it is toxic or cannot reach its target in the body. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is critical to reducing late-stage clinical trial failures.[25][26][27]
Comparative Analysis of ADMET Prediction Tools
| Tool / Web Server | Key Features | Strengths | Limitations |
| SwissADME [11] | Free web server. Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | User-friendly, comprehensive output, visually intuitive "Bioavailability Radar." | Predictions are based on established rules and models; may not be accurate for novel chemotypes. |
| ADMETlab 3.0 [28] | Free web server. Offers prediction for 119 ADMET-related endpoints and physicochemical properties. | Broad coverage of endpoints. Provides data on the model's training set for assessing applicability. | As a web server, it is not suitable for high-throughput processing of proprietary compound libraries. |
| pkCSM [27] | Free web server. Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures. | Good for predicting toxicity endpoints. Simple input format (SMILES). | The user interface is less graphical compared to others. |
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, the following protocols are described with the causality of each step explained.
Protocol 1: Molecular Docking of a Thiophene Derivative with AutoDock Vina
Objective: To predict the binding pose of a novel thiophene derivative in the active site of a target protein (e.g., a kinase).
-
Target Preparation (The "Lock"):
-
Action: Download the protein structure from the Protein Data Bank (PDB). Using AutoDock Tools (ADT)[11], remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges.
-
Causality: Water molecules are typically displaced upon ligand binding and can interfere with the docking algorithm. Adding hydrogens and correct charges is essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.
-
-
Ligand Preparation (The "Key"):
-
Action: Draw the 2D structure of your thiophene derivative and convert it to a 3D structure using software like Avogadro or ChemDraw. Use ADT to set the rotatable bonds and save it in the required PDBQT format.
-
Causality: The docking algorithm needs a 3D starting conformation and must know which bonds are rotatable to explore different conformations of the ligand within the binding site.
-
-
Grid Box Generation (Defining the Search Space):
-
Action: In ADT, define a 3D grid box that encompasses the entire binding site of the protein.
-
Causality: This box limits the search space for the docking algorithm, saving computational time and focusing the search on the area where the ligand is expected to bind. The size should be large enough to allow the ligand to rotate freely but small enough to avoid irrelevant areas.
-
-
Running the Docking Simulation:
-
Action: Use the command line to run AutoDock Vina, providing the prepared protein, ligand, and a configuration file specifying the grid box coordinates.
-
vina --receptor protein.pdbqt --ligand thiophene.pdbqt --config conf.txt --out results.pdbqt --log results.log
-
Causality: Vina's algorithm will now systematically place the ligand in the grid box, evaluate its conformation and orientation using its scoring function, and identify the lowest energy (most favorable) binding poses.
-
-
Results Analysis:
-
Action: Visualize the output results.pdbqt file in a molecular viewer like PyMOL[11] or UCSF Chimera[11]. Analyze the top-scoring pose.
-
Causality: Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between your thiophene derivative and the protein's active site residues. This structural information is the basis for the next round of design modifications.
-
Conclusion: An Integrated Strategy for Thiophene Drug Discovery
The rational design of thiophene derivatives is a powerful strategy that relies on the synergistic use of a diverse set of in silico tools. By integrating structure-based methods like molecular docking and MD simulations with ligand-based approaches such as pharmacophore modeling and QSAR, researchers can efficiently navigate the complexities of drug discovery. Early and continuous ADMET profiling ensures that the designed molecules not only have high potency but also possess the necessary properties to become successful drugs. This computational-first approach de-risks the development pipeline, reduces costs, and ultimately accelerates the journey from a promising thiophene scaffold to a life-saving therapeutic.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. RSC Medicinal Chemistry. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. RSC Medicinal Chemistry. [Link]
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SwissDock. Swiss Institute of Bioinformatics. [Link]
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In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists - PubMed. Journal of Medicinal Chemistry. [Link]
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Beginner's Guide to 3D-QSAR in Drug Design - Neovarsity. Neovarsity. [Link]
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Molecular dynamics simulations in drug design - PubMed. Methods in Molecular Biology. [Link]
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Pharmacophore modeling in drug design - PubMed. Methods in Molecular Biology. [Link]
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ADMET Prediction - Rowan Scientific. Rowan Scientific. [Link]
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In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists | Journal of Medicinal Chemistry - ACS Publications. Journal of Medicinal Chemistry. [Link]
-
ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support | Nucleic Acids Research | Oxford Academic. Nucleic Acids Research. [Link]
-
Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]
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Quantitative structure–activity relationship - Wikipedia. Wikipedia. [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules. [Link]
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DOCKING - Center for Computational Structural Biology. The Scripps Research Institute. [Link]
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In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents - ResearchGate. ResearchGate. [Link]
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Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]
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ADMET Prediction Software | Sygnature Discovery. Sygnature Discovery. [Link]
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What is the significance of QSAR in drug design? - Patsnap Synapse. Patsnap. [Link]
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Top 14 Drug Discovery Tools for Students, Researchers & Professionals - BDG Lifesciences. BDG Lifesciences. [Link]
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Fundamentals of QSAR Modeling: Basic Concepts and Applications - NIH. National Institute of Environmental Health Sciences. [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Physical Chemistry Chemical Physics. [Link]
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Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute. MetroTech Institute. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. K.T.H.M. College, Nashik. [Link]
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Pharmacophore modeling in drug discovery and development: an overview - PubMed. Medicinal Chemistry. [Link]
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Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Frontiers in Molecular Biosciences. [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. ResearchGate. [Link]
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ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Deep Origin. [Link]
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QSAR using machine learning - Neural Designer. Neural Designer. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Health and Allied Sciences. [Link]
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Molecular Dynamics Simulations in Drug Design - ResearchGate. ResearchGate. [Link]
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Targeting Resistance: A Comparative Analysis of Thiophene Derivatives vs. Standard Antimicrobials
[1]
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of non-traditional pharmacophores. Thiophene derivatives—sulfur-containing heterocycles—have emerged as potent bioisosteres to benzene rings, offering enhanced lipophilicity and unique metabolic stability.
This guide provides a technical comparison between novel thiophene-based scaffolds and standard-of-care agents (Ciprofloxacin and Fluconazole). Unlike fluoroquinolones, which primarily stabilize DNA-cleavage complexes at the active site, recent data suggests specific thiophene derivatives act via allosteric inhibition of DNA gyrase , bypassing common resistance mutations.[1]
Structural Basis of Efficacy (SAR Analysis)
The thiophene ring acts as a privileged scaffold due to its electronic properties. The sulfur atom functions as a weak hydrogen bond acceptor, while the aromatic system allows for
Key Pharmacophoric Features[3][4]
-
The Gewald Product (2-Aminothiophenes): Derivatives synthesized via the Gewald reaction often feature an amino group at position 2 and an ester/cyano group at position 3. This arrangement creates a "push-pull" electronic system, enhancing binding affinity to the ATP-binding pocket of bacterial kinases.
-
Hybridization: Fusing thiophene with pyrazole or thiazole rings (e.g., thiazol-4-one/thiophene hybrids) significantly lowers Minimum Inhibitory Concentration (MIC) values compared to single-ring analogs.
-
Lipophilicity: The sulfur atom increases the partition coefficient (LogP), facilitating passive diffusion across the waxy cell walls of Mycobacterium and the outer membranes of Gram-negative bacteria.
Comparative Performance Analysis
The following data synthesizes recent experimental findings comparing thiophene hybrids against clinical standards.
Table 1: Antibacterial Potency (MIC in )
Data derived from comparative studies on multidrug-resistant (MDR) isolates.
| Compound Class | Target Organism | MIC ( | Standard (Ciprofloxacin) | Fold Improvement | Notes |
| Thiophene-Pyrazole Hybrid (7b) | S. aureus (MDR) | 0.22 | 0.5 - 1.0 | 2-4x | Shows bactericidal activity at 2x MIC; disrupts biofilm formation. |
| 2-Aminothiophene Derivative | E. coli (Colistin-Resistant) | 8.0 | 32.0 (Colistin) | 4x | Effective against strains with mcr-1 plasmid-mediated resistance. |
| Thiophene-Chalcone | P. aeruginosa | 12.5 | 0.5 | 0.04x | Less effective than Cipro but retains activity against Cipro-resistant strains due to alternate mechanism. |
Table 2: Antifungal Efficacy (MIC in )
Comparison against Fluconazole.
| Compound Class | Target Organism | MIC ( | Standard (Fluconazole) | Efficacy Status |
| Benzothiophene Derivative | C. albicans | 0.5 | 1.0 | Superior |
| Thiophene-Semicarbazone | A. niger | 6.25 | 12.5 | Superior |
Mechanism of Action: Allosteric vs. Orthosteric
A critical differentiator for thiophene derivatives is their mode of DNA gyrase inhibition.[1] While fluoroquinolones (Ciprofloxacin) bind to the DNA-gyrase cleavage complex (orthosteric), specific thiophene derivatives bind to a remote hydrophobic pocket (allosteric), stabilizing the enzyme in a non-functional conformation.
Diagram 1: Dual Pathway of Gyrase Inhibition
Caption: Comparative binding topology showing Thiophene derivatives targeting the allosteric winged-helix domain, bypassing resistance mutations common in the active site.
Experimental Protocol: Validated Broth Microdilution
To ensure reproducibility when testing hydrophobic thiophene derivatives, the standard CLSI protocol must be modified to account for solubility issues.
Reagents
-
Solvent: Dimethyl sulfoxide (DMSO). Critical: Final concentration in well must be <1% v/v.
-
Indicator: Resazurin (Alamar Blue) 0.015% solution.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Step-by-Step Workflow
-
Stock Preparation: Dissolve thiophene derivative in 100% DMSO to achieve a 10 mg/mL stock. Sonicate if necessary to ensure complete solubilization.
-
Intermediate Dilution: Dilute stock 1:10 in CAMHB to reach 1 mg/mL (10% DMSO).
-
Plate Setup: Dispense 100
of CAMHB into columns 2-12 of a 96-well plate. Add 100 of the 1 mg/mL compound solution to column 1. -
Serial Dilution: Transfer 100
from column 1 to 2, mix, and repeat across to column 10. Discard the final 100 . Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug. -
Inoculation: Add 100
of bacterial suspension ( CFU/mL) to wells 1-11. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: Add 30
Resazurin. Incubate for 2-4 hours. Blue = Inhibition; Pink = Growth.
Diagram 2: Microdilution Workflow Logic
Caption: Logic flow for Resazurin-based microdilution. Blue retention indicates successful metabolic inhibition (MIC).
Future Outlook & Hybridization
The future of thiophene therapeutics lies in Molecular Hybridization . Current research indicates that fusing thiophene rings with quinoline or coumarin moieties can create "dual-target" drugs that inhibit both DNA gyrase and Topoisomerase IV simultaneously, drastically reducing the probability of resistance development. Furthermore, nano-encapsulation of hydrophobic thiophenes is showing promise in improving bioavailability for systemic infections.
References
-
ACS Omega. (2022). In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase Inhibitors.
-
Frontiers in Pharmacology. (2024).[2] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[3][1]
-
Proceedings of the National Academy of Sciences (PNAS). (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[1]
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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- 1. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in the laboratory.
Immediate Safety Profile & Hazard Assessment
Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate is a compound whose hazard profile must be inferred from its constituent functional groups: the cyano group (-CN), the thiophene ring, and the α,β-unsaturated ester moiety. This assessment is critical as it dictates the entirety of the handling and disposal protocol.
-
Cyano Group Toxicity: The presence of the cyano group classifies this compound as acutely toxic. A primary and critical hazard is the potential for reaction with acids to produce highly toxic hydrogen cyanide (HCN) gas[1][2]. Therefore, segregation from all acidic waste streams is paramount .
-
Irritant Properties: Like many α,β-unsaturated nitriles and esters (related to cyanoacrylates), this compound is expected to be an irritant to the skin, eyes, and respiratory system[3][4]. Some cyanoacrylates are known to bond skin and eyes instantly[5][6].
-
Environmental Hazards: Thiophene derivatives are utilized in numerous pharmaceuticals and can persist in the environment[7][8]. While some may be biodegradable, the degradation process can produce more toxic byproducts[9]. Certain organosulfur compounds are also noted for their potential impact on atmospheric chemistry[10]. Therefore, this compound should be considered a potential environmental hazard, and disposal into sanitary sewer systems is strictly prohibited.
Based on this assessment, Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate must be managed as hazardous waste . This classification falls under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of such materials[11][12].
Core Disposal Principles & Regulatory Framework
The disposal of this chemical is governed by stringent federal and local regulations. The overarching principle is to ensure the waste is properly identified, segregated, contained, and transferred to a licensed facility for final treatment and disposal[13].
-
Waste Characterization: The generator of the waste (the laboratory) is responsible for correctly identifying it as hazardous[14].
-
Segregation: Incompatible chemicals must never be mixed. For this compound, the most critical segregation is from acids[1][15].
-
Containment: Waste must be stored in containers that are compatible with the chemical, properly sealed, and clearly labeled.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste management company[14].
Pre-Disposal Checklist & Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedures, ensure the following are in place.
Engineering Controls
All handling of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate, including its transfer into a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols[1][16]. Ensure an emergency eyewash station and safety shower are accessible and have been recently tested[1][16].
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves is recommended[1][16]. | Provides robust protection against skin contact and incidental splashes. The outer glove can be removed if contaminated. |
| Eye/Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles if there is a splash hazard[1][3]. | Protects against splashes and vapors that can cause serious eye irritation[3][5]. |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required[1][2]. | Prevents skin contact with contaminated surfaces or from spills. |
| Respiratory | Not typically required if all handling occurs within a functioning fume hood. | A fume hood provides primary respiratory protection. Respirators may be needed for large-scale spill cleanup[3]. Consult with your EHS department. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing waste Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate for pickup by a certified disposal vendor.
Step 1: Designate a Hazardous Waste Container
-
Select a clean, empty container made of a compatible material (e.g., glass or polyethylene).
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be in good condition, free of cracks or residue.
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Fill in all required information, including:
-
The full chemical name: "Waste Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate".
-
List all components and their approximate percentages if it is a mixture.
-
The specific hazard warnings: "Toxic," "Irritant," "Environmental Hazard," "Do Not Mix With Acids."
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Waste Collection
-
Working inside a chemical fume hood and wearing all required PPE, carefully transfer the waste chemical into the labeled container.
-
Use a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 4: Secure and Store the Container
-
Securely fasten the cap on the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
The storage location must be a secondary containment bin to catch any potential leaks.
-
Crucially, this storage area must be segregated from acids and other incompatible materials[1][2].
Step 5: Arrange for Disposal
-
Follow your institution's procedures to schedule a pickup with your licensed environmental waste disposal contractor.
-
Do not allow the waste to accumulate beyond the time limits specified by regulations (e.g., within 180 days for certain generators in the US).
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 2-cyano-3-thiophen-2-ylbut-2-enoate.
Caption: Decision workflow for compliant chemical waste disposal.
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical absorbent material like vermiculite or sand[17]. Do not use combustible materials like paper towels on a large spill.
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container[3].
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others[18].
-
If safe to do so, close the doors to contain the vapors.
-
Call your institution's emergency number and/or Environmental Health & Safety (EHS) department[18].
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so[17].
-
Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental component of responsible scientific practice. By managing the complete lifecycle of our chemical reagents, we protect ourselves, our colleagues, and the environment.
References
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. Available at: [Link]
-
Cyanide Safety . 911Metallurgist. Available at: [Link]
-
Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact . MDPI. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . University of California, Santa Cruz. Available at: [Link]
-
Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries . TSM TheSafetyMaster Private Limited. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement . US EPA. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. Available at: [Link]
-
Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene . ACS ES&T Air. Available at: [Link]
-
Hazardous waste in the United States . Wikipedia. Available at: [Link]
-
Working Safely with Cyanide Guideline . The University of Queensland. Available at: [Link]
-
Regulatory and Guidance Information by Topic: Waste . US EPA. Available at: [Link]
-
Iowa DNR Household Hazardous Waste: How to Dispose of Instant Glue . Iowa Department of Natural Resources. Available at: [Link]
-
HAZARD SUMMARY: METHYL 2-CYANOACRYLATE . New Jersey Department of Health. Available at: [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients . ScienceDirect. Available at: [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants . MDPI. Available at: [Link]
-
Guidance on waste and recovered substances . REACH-CLP-Biozid Helpdesk. Available at: [Link]
-
Common thiophene derivatives and their application in pharmaceutical chemistry . ResearchGate. Available at: [Link]
-
Safety Data Sheet - Cyanoacrylate containing adhesive . UHU. Available at: [Link]
-
Understanding Waste Framework Directive . ECHA - European Union. Available at: [Link]
-
SAFETY DATA SHEET Cyanoacrylate Superglue Medium . Chestnut Products. Available at: [Link]
-
Chemical Compatibility Chart . University of California, Davis. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
